Product packaging for 5-Methoxy-1H-pyrazolo[4,3-b]pyridine(Cat. No.:CAS No. 52090-71-8)

5-Methoxy-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1393270
CAS No.: 52090-71-8
M. Wt: 149.15 g/mol
InChI Key: UIANJOQZAUCZCR-UHFFFAOYSA-N
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Description

5-Methoxy-1H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.15 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O B1393270 5-Methoxy-1H-pyrazolo[4,3-b]pyridine CAS No. 52090-71-8

Properties

IUPAC Name

5-methoxy-1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-3-2-5-6(9-7)4-8-10-5/h2-4H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIANJOQZAUCZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680980
Record name 5-Methoxy-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52090-71-8
Record name 5-Methoxy-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core chemical properties, synthesis, reactivity, and its role as a scaffold for developing novel therapeutics, grounding our discussion in established scientific literature.

The pyrazolopyridine nucleus, a fusion of pyrazole and pyridine rings, represents a class of "privileged scaffolds" in drug discovery. These structures are capable of interacting with a wide range of biological targets, often serving as the core of potent and selective inhibitors. The specific isomer, pyrazolo[4,3-b]pyridine, has been identified as a key pharmacophore in compounds targeting kinases and other critical cellular proteins.[1][2]

This compound (CAS No. 52090-71-8) is a key derivative of this scaffold. The methoxy group at the 5-position significantly influences the molecule's electronic properties and can serve as a crucial interaction point or a vector for further chemical modification. This guide will explore the fundamental chemistry of this compound, providing the foundational knowledge necessary for its effective utilization in research and development.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

Understanding the fundamental physical and spectroscopic properties of a compound is critical for its handling, characterization, and application in synthesis.

Core Physicochemical Data

The key identifying and physical properties of this compound are summarized below. These values are crucial for laboratory use, from calculating molar equivalents to predicting solubility behavior.

PropertyValueReference
CAS Number 52090-71-8[3]
Molecular Formula C₇H₇N₃O[4][5]
Molecular Weight 149.15 g/mol [4]
Monoisotopic Mass 149.05891 Da[5]
SMILES COC1=NC2=C(C=C1)NN=C2[5]
InChI Key UIANJOQZAUCZCR-UHFFFAOYSA-N[5]
Predicted XlogP 0.9[5]
Predicted Boiling Point 299.28 °C
Storage 2-8°C, dry, dark, sealed[4]
Spectroscopic Characterization

While specific experimental spectra for the parent compound are not widely published, a detailed analysis of closely related pyrazolo[4,3-b]pyridine derivatives allows for a reliable prediction of its key spectroscopic features.[1][6] This predictive approach is a cornerstone of modern chemical research, enabling scientists to validate synthetic products and intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the bicyclic core and the methoxy group. The proton on the pyrazole nitrogen (N1-H) will likely appear as a broad singlet at a downfield chemical shift. The two protons on the pyridine ring will appear as doublets, and the proton on the pyrazole ring will be a singlet. The methoxy protons will be a sharp singlet in the upfield region.

  • ¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the electron-withdrawing methoxy group (C5) will be significantly downfield.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Predicted values for common adducts are provided below, based on the compound's monoisotopic mass.[5]

AdductPredicted m/z
[M+H]⁺150.06619
[M+Na]⁺172.04813
[M+K]⁺188.02207
[M-H]⁻148.05163

Synthesis Methodologies: Building the Core

The construction of the pyrazolo[4,3-b]pyridine scaffold is a topic of considerable research. An efficient and versatile method has been developed based on readily available 2-chloro-3-nitropyridines, proceeding through a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction.[1] This strategy is advantageous due to its use of stable diazonium salts and its operational simplicity.

G cluster_workflow General Synthesis Workflow for Pyrazolo[4,3-b]pyridines start 2-Chloro-5-methoxy -3-nitropyridine snar SNAr Reaction (with active methylene compound) start->snar + R-CH2-CO-R' jk_precursor Hydrazone Precursor snar->jk_precursor one_pot One-Pot Reaction: - Azo-coupling - Deacylation - Cyclization jk_precursor->one_pot + Ar-N2+ TsO- product 5-Methoxy-1H-pyrazolo [4,3-b]pyridine one_pot->product

Caption: Workflow for the synthesis of this compound.

Exemplary Synthesis Protocol

The following protocol is a representative example based on the methodology described by Baklanov et al. for analogous structures.[1]

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • To a solution of 2-chloro-5-methoxy-3-nitropyridine (1.0 eq) in a suitable solvent like DMF, add an active methylene compound (e.g., ethyl acetoacetate, 1.1 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude SNAr product.

Step 2: One-Pot Japp-Klingemann Reaction and Cyclization

  • Prepare an arenediazonium tosylate salt by reacting the corresponding aniline with sodium nitrite and p-toluenesulfonic acid in an acidic medium at 0°C.

  • Dissolve the crude SNAr product from Step 1 in a suitable solvent system (e.g., ethanol/water).

  • Add the prepared arenediazonium tosylate salt portion-wise to the solution at room temperature.

  • Add a base (e.g., sodium acetate) to facilitate the coupling and subsequent cyclization.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed. This one-pot procedure combines azo-coupling, deacylation, and pyrazole ring formation.

  • Cool the reaction mixture, and collect the precipitated product by filtration.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Self-Validation Note: The integrity of this protocol relies on careful monitoring by TLC at each stage. The final product's identity and purity must be confirmed by NMR and MS, comparing the results against the expected values detailed in Section 2.2.

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is dictated by the interplay between the electron-rich pyrazole ring and the electron-deficient pyridine ring. The N1 position of the pyrazole is the most common site for derivatization, typically through alkylation or arylation, which is a critical step in modulating the compound's pharmacokinetic and pharmacodynamic properties.[7]

Caption: Primary sites for derivatization on the pyrazolo[4,3-b]pyridine core.

  • N1-Substitution: Deprotonation of the N1-H with a suitable base (e.g., NaH, K₂CO₃) followed by treatment with an alkyl or aryl halide is a standard method for introducing diversity. This is a key strategy used in the development of kinase inhibitors.[7]

  • Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, the pyrazole ring can be susceptible to halogenation at the C3 position under specific conditions.

  • Cross-Coupling Reactions: If a halogen is introduced at the C7 position (via synthesis from a halogenated pyridine precursor), this site becomes a handle for powerful cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the installation of complex aryl or amino groups.

Applications in Drug Discovery

The pyrazolo[4,3-b]pyridine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology and immunology. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal template for binding within the ATP pocket of kinases.

G cluster_apps Therapeutic Applications & Targets center 5-Methoxy-1H- pyrazolo[4,3-b]pyridine Scaffold cdk CDK8 Inhibitors (Cancer) center->cdk cmet c-Met Inhibitors (e.g., Glumetinib) (Cancer) center->cmet tbk1 TBK1 Inhibitors (Immunology, Cancer) center->tbk1 pde PDE-IV Inhibitors (Inflammation) center->pde pd1 PD-1/PD-L1 Inhibitors (Immuno-Oncology) center->pd1 crf1 CRF1 Antagonists (CNS Disorders) center->crf1

Caption: Therapeutic targets of drugs derived from the pyrazolopyridine scaffold.

The utility of this scaffold is demonstrated by the diverse range of biological targets for which potent inhibitors have been developed.

Target Class / Specific TargetTherapeutic AreaRepresentative MoietiesReference
Kinase Inhibitors
c-Met (HGFR)OncologyPyrazolo[4,3-b]pyridines[1]
CDK8OncologyPyrazolo[4,3-b]pyridines[1]
TBK1Oncology, Immunology1H-pyrazolo[3,4-b]pyridines[7]
GPCR Modulators
CRF1 AntagonistsCNS DisordersPyrazolo[4,3-b]pyridines[1]
Immune Checkpoint Inhibitors
PD-1/PD-L1 InteractionImmuno-Oncology1-methyl-1H-pyrazolo[4,3-b]pyridine[8]
Other Enzymes
Phosphodiesterase IV (PDE-IV)InflammationDihydro-pyrazolo[3,4-c]pyridines[9]

Causality Insight: The nitrogen atoms in the pyrazolopyridine core are excellent hydrogen bond acceptors and donors. This feature is frequently exploited to achieve high-affinity binding to the "hinge" region of protein kinases, a critical interaction for potent inhibition. The methoxy group at the C5 position can further enhance binding through additional hydrogen bonds or by occupying a hydrophobic pocket, demonstrating the value of this specific building block.

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategically designed building block that offers a direct entry point into a class of molecules with proven therapeutic relevance. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an invaluable tool for medicinal chemists. A thorough understanding of its core chemical principles, as outlined in this guide, empowers researchers to rationally design and synthesize the next generation of targeted therapies for cancer, inflammation, and other complex diseases.

References

An In-Depth Technical Guide to 5-Methoxy-1H-pyrazolo[4,3-b]pyridine (CAS 52090-71-8): A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine, a heterocyclic building block with significant potential in medicinal chemistry and drug development. While specific research on this exact molecule is limited, its core structure, the pyrazolo[4,3-b]pyridine scaffold, is a well-established "privileged" pharmacophore. This document will therefore analyze the compound through the lens of its structural class, offering field-proven insights into its synthesis, potential mechanisms of action, and applications, grounded in authoritative scientific literature.

Compound Profile: this compound

This compound is a bicyclic heteroaromatic compound. The fusion of a pyrazole and a pyridine ring creates a rigid scaffold that is adept at forming key interactions with biological targets. The methoxy group at the 5-position significantly influences the molecule's electronic properties and potential hydrogen bonding capabilities.

Physicochemical Properties
PropertyValueSource
CAS Number 52090-71-8[1]
Molecular Formula C₇H₇N₃O[2]
Molecular Weight 149.15 g/mol [2]
IUPAC Name This compoundN/A
SMILES COC1=CC=C2C(=N1)C=NN2[2]
Topological Polar Surface Area (TPSA) 50.8 ŲN/A
logP (Predicted) 0.9665N/A
Purity (Typical) ≥95% - ≥97%N/A
Appearance Solid (Form may vary)N/A
Safety & Handling

This compound is intended for research use only. Based on available safety data sheets, it is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or fume hood.[3]

The Pyrazolo[4,3-b]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazolo[4,3-b]pyridine core is one of nine possible isomers of pyrazolopyridine and is recognized for its broad spectrum of biological activities.[4] Its structural rigidity and arrangement of nitrogen atoms make it an excellent scaffold for developing inhibitors of various enzymes, particularly protein kinases, by acting as a bioisostere for purine.[4] The nitrogen atoms can serve as crucial hydrogen bond donors and acceptors, effectively "anchoring" the molecule in the ATP-binding pocket of kinases.

This scaffold is a cornerstone in the development of therapeutics for oncology, immunology, and neurology. Notable examples of pyrazolopyridine-based drugs have progressed through clinical trials, underscoring the therapeutic relevance of this chemical class.[5][6]

Synthesis & Characterization

The synthesis of the pyrazolo[4,3-b]pyridine core can be achieved through several strategic routes. The most common approaches involve the annulation (ring-building) of either the pyridine or the pyrazole ring onto a pre-existing partner.

General Synthetic Strategies

An efficient and modular approach starts with readily available 2-chloro-3-nitropyridines. This strategy involves a sequence of a nucleophilic aromatic substitution (SNAr) followed by a modified Japp–Klingemann reaction, which allows for the one-pot formation of the pyrazole ring.[5] This method is advantageous due to the use of stable diazonium salts and its operational simplicity.

G cluster_0 Synthesis Pathway A 2-Chloro-5-methoxy-3-nitropyridine C Intermediate Hydrazone A->C SNAr Reaction (e.g., with ethyl 2-arylhydrazono-3-oxobutanoate) B Substituted Hydrazine B->C Japp-Klingemann Reaction Precursor D This compound C->D Cyclization (Heat or Acid/Base catalysis)

Caption: Generalized synthesis of the pyrazolo[4,3-b]pyridine core.

Exemplar Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methodologies for analogous compounds.[5]

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of 2-chloro-5-methoxy-3-nitropyridine (1.0 eq) in a suitable solvent like ethanol or DMF, add ethyl 2-acetyl-2-hydrazonoacetate (1.1 eq).

  • Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture at 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude hydrazone intermediate.

Step 2: Cyclization and Pyrazole Formation

  • Dissolve the crude hydrazone intermediate from Step 1 in a high-boiling point solvent such as Dowtherm A or acetic acid.

  • Heat the mixture to reflux (180-250 °C, depending on the solvent) to induce cyclization. This step involves the intramolecular attack of the aniline-type nitrogen onto the ketone, followed by dehydration.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and purify the product. Purification is typically achieved by column chromatography on silica gel, using a gradient of hexane and ethyl acetate.

Analytical Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques.

TechniqueExpected Observations for C₇H₇N₃O
1H NMR Aromatic protons (typically δ 7.0-9.0 ppm), a singlet for the methoxy group (δ ~4.0 ppm), and a broad singlet for the N-H proton of the pyrazole ring.
13C NMR Signals for aromatic carbons, with the carbon attached to the methoxy group being significantly shielded. A signal for the methoxy carbon around δ 55-60 ppm.
Mass Spec (HRMS) Calculated m/z for [M+H]+: 150.0662. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm).[2]
Infrared (IR) Characteristic peaks for N-H stretching (~3100-3300 cm-1), C-H aromatic stretching (~3000-3100 cm-1), C=N and C=C stretching (~1500-1650 cm-1), and C-O stretching for the methoxy group (~1050-1250 cm-1).

Mechanism of Action & Therapeutic Applications

Derivatives of the pyrazolo[4,3-b]pyridine scaffold have been investigated for a multitude of therapeutic applications, primarily driven by their ability to inhibit protein kinases.

Kinase Inhibition

Protein kinases are a major class of drug targets, especially in oncology. The pyrazolo[4,3-b]pyridine scaffold acts as an ATP-competitive inhibitor. Its nitrogen atoms form hydrogen bonds with the "hinge region" of the kinase active site, a critical interaction for potent inhibition. The remainder of the molecule can be functionalized to achieve selectivity for specific kinases by targeting adjacent hydrophobic pockets and solvent-exposed regions.

G cluster_0 Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase (e.g., ALK5, TRK) A->B Binds C Downstream Signaling (e.g., MAPK, PI3K pathways) B->C Activates D Cell Proliferation, Survival, Angiogenesis C->D Promotes Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->B Blocks ATP Binding Site

Caption: Inhibition of a receptor tyrosine kinase pathway.

Pyrazolo[4,3-b]pyridines have been successfully developed as potent inhibitors of:

  • Activin Receptor-Like Kinase 5 (ALK5): Important in TGF-β signaling, implicated in fibrosis and cancer.[7]

  • Tropomyosin Receptor Kinases (TRKs): Fusions of TRK genes are oncogenic drivers in various cancers.[3][8]

  • Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, making it a target for cancer immunotherapy.[9]

Modulation of the Immune System

Beyond direct kinase inhibition, this scaffold is being used to develop small-molecule inhibitors of immune checkpoint pathways. Specifically, derivatives of 1-methyl-1H-pyrazolo[4,3-b]pyridine have been designed to block the interaction between Programmed Cell Death-1 (PD-1) and its ligand (PD-L1).[10] This action restores T-cell activity against tumor cells, offering a promising alternative to monoclonal antibody therapies.

Key Experimental Protocols

The following are exemplar protocols for evaluating the biological activity of a novel pyrazolo[4,3-b]pyridine derivative.

Protocol: In Vitro Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method for measuring kinase activity.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound against a target kinase (e.g., ALK5).

Materials:

  • Target kinase (recombinant)

  • Biotinylated substrate peptide

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (serially diluted in DMSO)

  • HTRF detection reagents: Europium cryptate-labeled anti-phospho-serine/threonine antibody and Streptavidin-XL665.

  • Low-volume 384-well assay plates.

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate. Include DMSO-only wells as a negative control (0% inhibition) and a known potent inhibitor as a positive control.

  • Kinase Reaction: a. Prepare a "Kinase/Substrate Mix" containing the target kinase and biotinylated substrate peptide in assay buffer. b. Dispense the mix into all wells of the assay plate. c. Allow the compound and kinase to pre-incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts. d. Prepare an "ATP Mix" in assay buffer. e. Add the ATP mix to all wells to initiate the phosphorylation reaction. The final ATP concentration should be at or near the Km for the enzyme to ensure competitive binding can be accurately measured. f. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: a. Prepare the "Detection Mix" containing the HTRF antibody and Streptavidin-XL665 in detection buffer. b. Add the detection mix to all wells to stop the kinase reaction. c. Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

  • Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell-Based Anti-Proliferation Assay

Objective: To determine the GI50 (half-maximal growth inhibition concentration) of the compound in a cancer cell line.

Materials:

  • Cancer cell line (e.g., HCT-116, a human colon cancer line).

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS).

  • Test compound.

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin).

  • 96-well clear-bottom, white-walled tissue culture plates.

Procedure:

  • Cell Seeding: Seed the cells into the 96-well plates at a predetermined density (e.g., 2,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare a serial dilution of the test compound in the growth medium. Remove the old medium from the cells and add the medium containing the compound. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Return the plates to the incubator for 72 hours. This duration allows for multiple cell doublings, providing a sufficient window to observe anti-proliferative effects.

  • Viability Measurement: a. Remove plates from the incubator and allow them to equilibrate to room temperature. b. Add the cell viability reagent according to the manufacturer's instructions. c. Incubate as required (e.g., 10 minutes for CellTiter-Glo®). d. Read the signal on a plate reader (luminescence or fluorescence).

  • Analysis: Normalize the signal to the vehicle control wells. Plot the percent cell growth versus the logarithm of compound concentration and fit the data to determine the GI50 value.

Conclusion and Future Directions

This compound represents a valuable starting point for chemical library synthesis and lead optimization programs. While direct biological data on this specific molecule is not widely published, the extensive research on its core scaffold provides a robust framework for its exploration. The synthetic accessibility and proven track record of the pyrazolo[4,3-b]pyridine class in targeting key drivers of human disease, particularly protein kinases and immune checkpoints, position this compound as a molecule of high interest for researchers in oncology, immunology, and beyond. Future work should focus on the direct biological evaluation of this compound and the synthesis of a focused library of derivatives to probe structure-activity relationships and identify novel therapeutic leads.

References

An In-Depth Technical Guide to 5-Methoxy-1H-pyrazolo[4,3-b]pyridine and its Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1][2] This guide provides a comprehensive technical overview of a specific, representative member of this class, 5-Methoxy-1H-pyrazolo[4,3-b]pyridine, and explores the broader therapeutic landscape of its structural analogs. We will dissect its chemical identity, delve into robust synthetic methodologies, and contextualize its significance through the lens of its derivatives, which have emerged as potent inhibitors in oncology and immunology.[3][4] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the strategic value of the pyrazolo[4,3-b]pyridine core.

Core Compound Profile: this compound

A precise understanding of the foundational molecule is critical before exploring its derivatives. This section outlines the essential identifiers and properties of this compound.

Nomenclature and Chemical Identifiers

Correctly identifying a compound is the basis of reproducible science. The nomenclature and registry numbers ensure unambiguous communication and data retrieval.

IdentifierValueSource
IUPAC Name This compoundPubChem[5]
CAS Number 52090-71-8Biosynth, BLDpharm[6]
Molecular Formula C₇H₇N₃OBiosynth, PubChem[5]
Molecular Weight 149.15 g/mol Biosynth, BLDpharm[6]
InChI Key UIANJOQZAUCZCR-UHFFFAOYSA-NPubChemLite[5]
SMILES COC1=NC2=C(C=C1)NN=C2Biosynth, PubChemLite[5]
Structural Representation

The arrangement of atoms dictates the molecule's function. The structure consists of a fused pyrazole and pyridine ring system, with a methoxy group at the C5 position of the pyridine ring.

Chemical structure of this compound

Figure 1: 2D Structure of this compound.

The Pyrazolo[4,3-b]pyridine Scaffold: A Privileged Core in Drug Discovery

The true value of this compound lies not in its isolated activity, but as a representative of a scaffold with immense therapeutic potential. Pyrazolopyridine derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][7] Their rigid, planar structure and multiple points for functionalization allow for precise tuning of target affinity and selectivity.

Key Therapeutic Applications of Derivatives

Research into functionalized pyrazolopyridine cores has yielded potent modulators of critical disease pathways.

  • Kinase Inhibition: This scaffold is particularly effective in designing kinase inhibitors. Derivatives have shown potent, low-nanomolar inhibition of Tropomyosin receptor kinases (TRKs), which are implicated in various cancers.[8][9] Additionally, analogs from the isomeric 1H-pyrazolo[3,4-b]pyridine series have been developed as highly potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity and autoimmune disorders.[4]

  • Immuno-Oncology: In a landmark application, 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed as small-molecule inhibitors of the PD-1/PD-L1 interaction, a critical immune checkpoint pathway.[3] This offers a promising alternative to monoclonal antibody therapies.[3]

  • Other Targets: The scaffold has also been explored for activity against carbonic anhydrases and as antagonists for corticotropin-releasing factor type-1 (CRF1) receptors, highlighting its versatility.[1][10]

Quantitative Bioactivity of Lead Compounds

To illustrate the therapeutic potential, the following table summarizes the inhibitory concentrations (IC₅₀) of several notable pyrazolopyridine derivatives against their respective targets.

CompoundTargetIC₅₀ ValueTherapeutic AreaReference
D38 PD-1/PD-L1 Interaction9.6 nMImmuno-Oncology[3]
Compound C03 TRKA Kinase56 nMOncology[8][9]
Compound 15y TBK1 Kinase0.2 nMImmunology/Oncology[4]
Glumetinib c-Met/HGFRPotent ActivityOncology[10]

Synthetic Strategy and Methodologies

A robust and scalable synthesis is paramount for advancing a chemical scaffold from discovery to clinical application. The synthesis of pyrazolo[4,3-b]pyridines can be efficiently achieved through a modern adaptation of the Japp-Klingemann reaction.[10]

Rationale for Synthetic Route Selection

The chosen methodology involves the annulation (ring-forming) of a pyrazole ring onto a pre-functionalized pyridine core.[10][11] This strategy offers several advantages:

  • Expertise & Experience: This route leverages readily available 2-chloro-3-nitropyridines as starting materials. The key Japp-Klingemann reaction is a reliable and well-understood transformation for forming arylhydrazones, which are direct precursors to the pyrazole ring.

  • Trustworthiness: The use of stable arenediazonium tosylate salts, instead of more labile chloride salts, enhances the safety and reproducibility of the azo-coupling step.[11]

  • Efficiency: The protocol is designed as a one-pot procedure that combines azo-coupling, deacylation, and pyrazole ring annulation, significantly improving operational simplicity and reducing purification steps.[10]

Experimental Protocol: Synthesis of a Pyrazolo[4,3-b]pyridine Core

This protocol is adapted from a validated procedure for the synthesis of the core scaffold and serves as a representative methodology.[10][11]

Step 1: Synthesis of Pyridin-2-yl Keto Ester (Intermediate A)

  • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF at -78 °C, add a solution of ethyl acetoacetate carbanion (generated from ethyl acetoacetate and NaH, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated NH₄Cl solution and extract the product with ethyl acetate.

  • Purify the crude product via column chromatography to yield Intermediate A. Causality: The SₙAr reaction between the electron-deficient pyridine and the nucleophilic enolate is highly efficient. The nitro group is critical as a strong electron-withdrawing group to activate the pyridine ring for nucleophilic attack.

Step 2: One-Pot Azo-Coupling and Cyclization to Pyrazolo[4,3-b]pyridine (Final Product)

  • Prepare an arenediazonium tosylate by reacting the corresponding aniline with sodium nitrite and p-toluenesulfonic acid in water at 0 °C.

  • In a separate flask, dissolve Intermediate A (1.0 eq) in ethanol. Add a solution of sodium acetate (3.0 eq) in water.

  • Cool the solution to 0-5 °C and add the freshly prepared arenediazonium tosylate solution dropwise.

  • Stir the reaction at room temperature for 4 hours. The formation of the hydrazone intermediate is followed by spontaneous deacylation and cyclization.

  • Collect the precipitated solid by filtration, wash with water and ethanol, and dry under vacuum to yield the final pyrazolo[4,3-b]pyridine product. Causality: The one-pot nature of this step is a key process intensification. The basic conditions promoted by sodium acetate facilitate both the initial azo-coupling and the subsequent intramolecular condensation (pyrazole annulation), making the workflow highly efficient.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthetic process.

G cluster_start Starting Materials cluster_inter Key Intermediates cluster_proc Reaction Steps cluster_final Final Product SM1 2-Chloro-3-nitropyridine PROC1 SNAr Reaction SM1->PROC1 SM2 Ethyl Acetoacetate SM2->PROC1 SM3 Aniline Derivative INT2 Arenediazonium Tosylate SM3->INT2 INT1 Intermediate A (Pyridin-2-yl Keto Ester) PROC2 One-Pot Japp-Klingemann Reaction & Cyclization INT1->PROC2 INT2->PROC2 PROC1->INT1 FP Pyrazolo[4,3-b]pyridine Derivative PROC2->FP

Caption: Synthetic workflow for Pyrazolo[4,3-b]pyridines.

Mechanism of Action and Biological Evaluation

To demonstrate the process of validating a compound from this class, we will use the isomeric 1H-pyrazolo[3,4-b]pyridine derivatives targeting TBK1 as a case study.[4]

Case Study: Inhibition of the TBK1 Signaling Pathway

TANK-binding kinase 1 (TBK1) is a serine/threonine kinase that plays a central role in the innate immune response to viral and bacterial infections.[4] Hyperactivation of TBK1 is linked to autoimmune diseases and certain cancers. Pyrazolopyridine inhibitors function as ATP-competitive inhibitors, binding to the kinase domain of TBK1 and preventing the phosphorylation of its downstream substrate, IRF3. This blockade halts the subsequent production of type I interferons, which are key drivers of inflammation.[4]

Visualization of TBK1 Signaling and Inhibition

The diagram below outlines the simplified signaling cascade and the point of intervention.

cluster_pathway TBK1 Signaling Pathway PAMP Pathogen Signal (e.g., dsRNA) Sensor Cytosolic Sensor (e.g., RIG-I) PAMP->Sensor TBK1 TBK1 Kinase Sensor->TBK1 IRF3 IRF3 TBK1->IRF3 IRF3_P p-IRF3 (Active) IRF3->IRF3_P IFN Type I Interferon Production IRF3_P->IFN Inhibitor Pyrazolopyridine Inhibitor Inhibitor->TBK1 ATP-Competitive Inhibition

Caption: Simplified TBK1 signaling and point of inhibition.

Protocol: General In Vitro Kinase Inhibition Assay (HTRF)

This protocol describes a self-validating system for quantifying inhibitor potency using Homogeneous Time-Resolved Fluorescence (HTRF), a robust method for studying kinase activity.

  • Reagent Preparation:

    • Prepare a serial dilution of the pyrazolopyridine test compound in DMSO, typically starting from 10 mM.

    • Prepare assay buffer containing Tris-HCl, MgCl₂, DTT, and a phosphopeptide acceptor substrate.

    • Prepare solutions of recombinant human TBK1 enzyme and ATP at 2x the final desired concentration.

  • Assay Execution:

    • In a 384-well microplate, add 2 µL of the test compound dilution.

    • Add 4 µL of the 2x TBK1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 4 µL of the 2x ATP solution. Incubate for 1 hour at room temperature.

    • Causality: This pre-incubation step is crucial for inhibitors with slow on-rates, ensuring that an equilibrium is reached before the enzymatic reaction begins, leading to more accurate IC₅₀ values.

  • Detection:

    • Stop the reaction by adding a detection mixture containing a Europium (Eu³⁺) cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled streptavidin (or other tag-specific acceptor).

    • Incubate for 1 hour at room temperature to allow for antibody binding.

    • Read the plate on an HTRF-compatible microplate reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665) after excitation at 320 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Directions

This compound is a member of a remarkably versatile and therapeutically relevant class of heterocyclic compounds. The pyrazolopyridine scaffold has proven its value in the development of highly potent and selective inhibitors for critical targets in oncology and immunology. The robust synthetic routes available allow for extensive structure-activity relationship (SAR) studies, paving the way for next-generation therapeutics. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to translate their impressive in vitro potency into clinical success.

References

A Technical Guide to the Spectroscopic Characterization of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Spectroscopic Landscape of a Privileged Scaffold

The pyrazolo[4,3-b]pyridine core is a significant pharmacophore in modern drug discovery, lending its rigid, bicyclic structure to a variety of targeted therapies. The introduction of a methoxy group at the 5-position modulates the electronic and steric properties of this scaffold, making 5-Methoxy-1H-pyrazolo[4,3-b]pyridine a key building block for medicinal chemistry campaigns. A thorough understanding of its spectroscopic signature is paramount for unambiguous structural confirmation, reaction monitoring, and quality control.

The Structural Framework: Understanding the Origins of Spectroscopic Signals

This compound possesses a unique arrangement of aromatic and heteroaromatic rings, each with distinct electronic environments that give rise to characteristic spectroscopic signals. The numbering convention for the pyrazolo[4,3-b]pyridine ring system is crucial for the correct assignment of NMR signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A standardized protocol is essential for obtaining reproducible and high-resolution NMR data.

Sample Preparation & Data Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., DMSO-d₆ or CDCl₃) weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Solvent Signal insert->lock tune_shim Tune and Shim lock->tune_shim acquire Acquire Spectrum (¹H: 16-32 scans, ¹³C: 1024+ scans) tune_shim->acquire

Caption: A typical workflow for NMR sample preparation and data acquisition.

¹H NMR Spectroscopy: Proton Environments and Couplings

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing nitrogen atoms in the heterocyclic rings.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzRationale
NH12.0 - 13.0br s-The acidic proton on the pyrazole ring typically appears as a broad singlet at a downfield chemical shift.
Ar-H7.0 - 8.5m-The protons on the pyridine and pyrazole rings will appear in the aromatic region, with their exact shifts and coupling patterns depending on their positions relative to the nitrogen atoms and the methoxy group.
OCH₃~3.9s-The three equivalent protons of the methoxy group will appear as a sharp singlet in the upfield region.

Insights from Analogous Compounds:

To refine our predictions, we can examine the experimental ¹H NMR data of a related compound, 5-methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1][2][3]triazine, which features a similar methoxy-substituted pyrazole system. In this analog, the methoxy protons appear as a singlet at 4.20 ppm.[4] For various ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylates, the aromatic protons are observed in the range of 7.15-9.65 ppm.[1]

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be indicative of the hybridization and electronic environment of each carbon.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)Rationale
C=N140 - 160The carbons double-bonded to nitrogen in the pyridine and pyrazole rings are expected to be significantly deshielded.
C-O150 - 165The aromatic carbon attached to the electron-donating methoxy group will be downfield.
C-H (Aromatic)100 - 140The protonated aromatic carbons will resonate in this region.
C (Quaternary)120 - 150The quaternary carbons at the ring junctions will appear in this range.
OCH₃~55The carbon of the methoxy group is typically found in this upfield region.

Insights from Analogous Compounds:

In a series of ethyl 1-(substituted-phenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylates, the aromatic carbons resonate between 112 and 161 ppm, and the methoxy carbon appears around 56 ppm.[1] This experimental data from closely related structures provides a strong basis for the predicted chemical shifts in this compound.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound.

Experimental Protocol: Electrospray Ionization (ESI)

ESI is a soft ionization technique that is well-suited for polar, nitrogen-containing heterocyclic compounds.

Mass Spectrometry Data Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition dissolve Dissolve Sample in Acetonitrile or Methanol infuse Infuse into ESI Source dissolve->infuse ionize Positive Ion Mode ESI infuse->ionize analyze Analyze with TOF or Quadrupole Mass Analyzer ionize->analyze

Caption: A generalized workflow for acquiring mass spectrometry data using ESI.

Expected Mass Spectrum of this compound

The molecular formula of this compound is C₇H₇N₃O, with a monoisotopic mass of 149.0589 g/mol .

Predicted High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/z
[M+H]⁺150.0662
[M+Na]⁺172.0481
[M+K]⁺188.0321

Fragmentation Pattern:

While the soft ionization of ESI will likely result in a prominent molecular ion peak ([M+H]⁺), some fragmentation can be expected. Common fragmentation pathways for related heterocyclic systems involve the loss of small, stable molecules. For this compound, potential fragmentation could involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR is a common sampling technique for solid samples that requires minimal sample preparation.

IR Spectroscopy Data Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition place Place Small Amount of Solid Sample on ATR Crystal acquire Acquire Spectrum (4000-400 cm⁻¹, 16-32 scans) place->acquire

Caption: A simple workflow for acquiring an IR spectrum using an ATR accessory.

Expected IR Absorption Bands for this compound
Wavenumber (cm⁻¹)VibrationFunctional Group
3100 - 3000C-H stretchAromatic
2950 - 2850C-H stretch-OCH₃
1620 - 1450C=C and C=N stretchAromatic/Heteroaromatic Rings
1250 - 1000C-O stretchAryl ether
850 - 750C-H bendAromatic (out-of-plane)

Insights from Analogous Compounds:

For a related compound, 5-methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1][2][3]triazine, characteristic IR bands are observed at 2960 cm⁻¹ (C-H stretch), and in the 1310-1050 cm⁻¹ region, which includes C-O stretching.[4]

Conclusion: A Predictive and Practical Framework

This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By integrating fundamental principles with experimental data from closely related analogs, researchers are equipped with a robust framework to interpret their own analytical data. The provided protocols and workflows offer a standardized approach to data acquisition, ensuring quality and reproducibility. As a key building block in medicinal chemistry, a thorough understanding of the spectroscopic properties of this compound is indispensable for the advancement of drug discovery programs targeting this privileged scaffold.

References

Introduction: The Structural Significance of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectroscopy of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Drawing upon established principles of NMR spectroscopy and data from structurally related analogs, this document offers researchers, scientists, and drug development professionals a detailed framework for understanding the expected spectral features, designing robust experimental protocols, and accurately interpreting the resulting data.

The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in modern pharmacology, forming the core of various biologically active agents, including kinase inhibitors.[1] The specific isomer, this compound (C₇H₇N₃O), is a key building block in the synthesis of novel therapeutics.[3] Its precise structure, electronic properties, and potential for intermolecular interactions are critical to its function.

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of such molecules.[4] It provides detailed information about the electronic environment of each proton, their connectivity through scalar coupling, and their relative abundance, thereby confirming the molecular identity and purity. This guide explains the causality behind spectral predictions and experimental design, ensuring a trustworthy and authoritative approach to the NMR analysis of this important heterocycle.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first understand the distinct proton environments within the this compound molecule. The structure contains a fused bicyclic system with four aromatic protons, a methoxy group, and an N-H proton on the pyrazole ring.

Structure of this compound with proton numbering.

The key proton environments are:

  • N1-H: The proton on the pyrazole nitrogen. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

  • C3-H: The proton on the pyrazole ring.

  • C7-H & C6-H: The two protons on the pyridine ring, which are ortho and meta to the fused pyrazole ring, respectively. They are expected to form a coupled doublet system.

  • -OCH₃: The three equivalent protons of the methoxy group.

Predicted ¹H NMR Spectrum: A Detailed Analysis

While no definitive, published spectrum for this exact molecule was identified in the preliminary search, a highly accurate prediction can be synthesized from spectral data of closely related pyrazolopyridines.[1][5] The analysis below is based on a standard acquisition in deuterated chloroform (CDCl₃) at 500 MHz.

Chemical Shift (δ)

The chemical shift indicates the electronic environment of a proton.[4] Electron-withdrawing groups (like the pyridine nitrogen) deshield nearby protons, shifting their signals downfield (higher ppm), while electron-donating groups (like the methoxy group) shield them, causing an upfield shift.

  • N1-H (pyrazole): Expected to be a broad singlet in the range of δ 10.0-12.0 ppm . The broadness arises from quadrupole broadening from the adjacent ¹⁴N and potential proton exchange. Its exact position can vary significantly.

  • C3-H (pyrazole): This proton is on the electron-rich pyrazole ring but is adjacent to the fused pyridine system. It is predicted to appear as a singlet around δ 8.1-8.3 ppm .

  • C7-H (pyridine): This proton is ortho to the pyridine nitrogen (N4) and is strongly deshielded. It is expected to be the most downfield of the aromatic C-H protons, appearing as a doublet around δ 8.4-8.6 ppm .

  • C6-H (pyridine): This proton is meta to the pyridine nitrogen and ortho to the electron-donating methoxy group. The shielding effect of the methoxy group will shift it upfield relative to C7-H. It is predicted to appear as a doublet around δ 6.8-7.0 ppm .

  • -OCH₃ (methoxy): These three protons will appear as a sharp singlet, characteristic of methoxy groups on an aromatic ring, in the region of δ 3.9-4.1 ppm .

Integration

The integral of each peak is proportional to the number of protons it represents. The expected integration ratio for the signals is: N1-H : C3-H : C7-H : C6-H : -OCH₃ = 1 : 1 : 1 : 1 : 3

Splitting Patterns (Multiplicity) & Coupling Constants (J)

Spin-spin coupling provides information about adjacent, non-equivalent protons.

  • C7-H and C6-H: These two protons are on adjacent carbons in the pyridine ring and will couple with each other. This will result in two doublets. The coupling constant, ³JH6-H7, is expected to be in the range of 5.0-6.0 Hz , which is typical for ortho coupling in a six-membered heteroaromatic ring.[6]

  • Other Protons: The C3-H, N1-H, and -OCH₃ protons have no adjacent, non-equivalent proton neighbors and are therefore expected to appear as singlets. The N1-H signal is often broad.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N1-H10.0 - 12.0br s-1H
C7-H8.4 - 8.6d5.0 - 6.01H
C3-H8.1 - 8.3s-1H
C6-H6.8 - 7.0d5.0 - 6.01H
-OCH₃3.9 - 4.1s-3H

(Predictions are based on analysis in CDCl₃ and may vary with solvent and experimental conditions.)

Experimental Protocol for High-Quality Data Acquisition

Adherence to a rigorous, self-validating protocol is essential for obtaining reproducible and high-quality NMR data.

Sample Preparation
  • Mass Measurement: Accurately weigh approximately 5-10 mg of this compound. The precision of this measurement is critical for any subsequent quantitative analysis (qNMR).

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[5] For compounds with limited solubility or to resolve overlapping peaks, other solvents like DMSO-d₆ or Methanol-d₄ can be used. Note that the choice of solvent can significantly influence the chemical shifts, particularly for the N-H proton.[7]

  • Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm. Modern spectrometers often use the residual solvent peak as a secondary reference.[8]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coil (typically ~4 cm).

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into the NMR tube to prevent magnetic field distortions.

Spectrometer Setup and Data Acquisition

The following workflow is designed for a modern NMR spectrometer (e.g., 500 MHz).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Compound (5-10 mg) b Dissolve in CDCl₃ (~0.6 mL) a->b c Transfer to NMR Tube b->c d Insert Sample & Lock c->d e Tune & Match Probe d->e f Shim Gradients e->f g Set Acquisition Parameters (Pulse Program, Scans, etc.) f->g h Acquire FID g->h i Fourier Transform h->i j Phase Correction i->j k Baseline Correction j->k l Integration & Peak Picking k->l m Reference to TMS/Solvent l->m

Workflow for ¹H NMR Data Acquisition and Processing.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. Automated or manual shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, well-resolved peaks.

  • Tuning and Matching: The NMR probe is tuned to the ¹H frequency and its impedance is matched to the transmitter to ensure maximum signal-to-noise.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient. A 30° pulse angle is often used as a good compromise between signal intensity and relaxation time, allowing for a faster repetition rate.

  • Acquisition Parameters:

    • Spectral Width: Set to a range that encompasses all expected proton signals (e.g., -2 to 14 ppm).

    • Number of Scans: For a 5-10 mg sample, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for qualitative analysis. For accurate integration, a longer delay (5 times the longest T₁ relaxation time) is required.

  • Acquisition: The experiment is run, and the Free Induction Decay (FID) signal is collected.

Data Processing and Final Presentation

  • Fourier Transform: The time-domain FID signal is converted into the frequency-domain spectrum using a Fourier Transform. An exponential multiplication (line broadening) of 0.3-0.5 Hz is often applied to the FID to improve the signal-to-noise ratio at the cost of a slight decrease in resolution.

  • Phase and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorption mode. The baseline is corrected to be flat and at zero intensity.

  • Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.

  • Analysis: Peaks are identified (peak picking), and their integrals are calculated to determine the relative ratios of the different protons. Coupling constants are measured from the splitting patterns.

Conclusion

The ¹H NMR spectrum of this compound is predicted to show five distinct signals, including two coupled doublets in the aromatic region characteristic of the pyridine ring protons, and three singlets corresponding to the pyrazole, methoxy, and N-H protons. This in-depth guide provides the necessary framework for researchers to confidently acquire, process, and interpret this data. By understanding the underlying principles of chemical shifts and coupling, and by adhering to a robust experimental protocol, ¹H NMR serves as a powerful and definitive tool for the structural verification and quality assessment of this important heterocyclic compound.

References

An In-depth Technical Guide to the ¹³C NMR of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine. It is designed to serve as a practical resource for researchers in medicinal chemistry, organic synthesis, and drug development, offering not just data, but the underlying scientific rationale for the observed chemical shifts and experimental design.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[4,3-b]pyridine scaffold is a core structural motif in a variety of biologically active molecules, including inhibitors of kinases, which are crucial targets in oncology and inflammation research. The methoxy substituent at the C5 position can significantly influence the molecule's electronic properties, solubility, and metabolic stability, making a detailed structural elucidation essential for understanding its structure-activity relationship (SAR).

¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules. It provides a unique fingerprint of the carbon skeleton, allowing for the precise assignment of each carbon atom. This guide will delve into the experimental and theoretical aspects of acquiring and interpreting the ¹³C NMR spectrum of this important scaffold.

Experimental Methodology: A Self-Validating Protocol

The following protocol is designed to ensure high-quality, reproducible ¹³C NMR data. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Sample Preparation

A well-prepared sample is the cornerstone of a high-quality NMR spectrum.

Parameter Specification Rationale
Sample Purity >98%Impurities introduce extraneous signals, complicating spectral interpretation. Purity should be confirmed by a preliminary ¹H NMR and LC-MS.
Solvent Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆)The choice of solvent is critical. CDCl₃ is a common choice for many organic molecules. However, if solubility is limited or if hydrogen bonding interactions are of interest, DMSO-d₆ is a superior alternative. The solvent peak also serves as a secondary chemical shift reference.[1]
Concentration 10-20 mg in 0.6 mL of solventThis concentration range provides an optimal signal-to-noise ratio (S/N) for a reasonably short acquisition time. Higher concentrations can lead to viscosity issues and line broadening.
NMR Tube 5 mm high-precision NMR tubeHigh-quality tubes minimize magnetic field distortions, leading to sharper signals and more accurate chemical shifts.
NMR Spectrometer and Acquisition Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

Parameter Value Rationale
Spectrometer Frequency 100 MHz (for ¹³C)The ¹³C nucleus has a lower gyromagnetic ratio than ¹H, resulting in a lower resonance frequency.
Pulse Program zgpg30 or zgdczgpg30 is a standard proton-decoupled ¹³C experiment with a 30° pulse angle, which allows for faster relaxation and a shorter experimental time. zgdc includes composite pulse decoupling for broader solvent suppression.
Acquisition Time (AQ) 1.0 - 1.5 sThis duration ensures adequate digitization of the free induction decay (FID) for good resolution.
Relaxation Delay (D1) 2.0 sA sufficient delay is crucial for the full relaxation of all carbon nuclei, especially quaternary carbons, ensuring accurate signal integration.
Number of Scans (NS) 1024 - 4096Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required to achieve a good S/N. The exact number will depend on the sample concentration.[2]
Spectral Width (SW) 0 - 200 ppmThis range is sufficient to encompass the chemical shifts of all carbon atoms in most organic molecules.[3]
Temperature 298 K (25 °C)Maintaining a constant temperature is critical for chemical shift stability.

Results and Discussion: Interpreting the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon, including inductive effects from the nitrogen and oxygen atoms and mesomeric effects from the aromatic system.[4]

Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts based on computational modeling and comparison with similar structures.

Carbon Atom Predicted Chemical Shift (ppm) Rationale for the Chemical Shift
C3 ~133Part of the pyrazole ring, adjacent to a nitrogen atom.
C3a ~115Quaternary carbon at the ring junction, influenced by both heterocyclic systems.
C5 ~162Attached to the electron-donating methoxy group and a ring nitrogen, resulting in a significant downfield shift.[5]
C6 ~98Shielded by the ortho-methoxy group.
C7 ~141Part of the pyridine ring, adjacent to a ring nitrogen.
C7a ~148Quaternary carbon at the ring junction, adjacent to a pyrazole nitrogen.
-OCH₃ ~56Typical chemical shift for a methoxy group on an aromatic ring.[2]

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.[6]

Structural Assignment Workflow

The unambiguous assignment of each carbon signal can be achieved through a combination of 1D and 2D NMR experiments.[7][8]

Caption: Workflow for ¹³C NMR spectral assignment.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent in both spectra.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates carbon atoms with their directly attached protons.[9][10][11] This is a powerful tool for assigning the signals of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between carbons and protons that are two or three bonds away.[1][9][10] This is essential for assigning quaternary carbons and for piecing together the carbon skeleton.

Trustworthiness and Data Validation

To ensure the integrity of the obtained data, the following validation steps are recommended:

  • Chemical Shift Referencing: The solvent peak should be used as a primary internal reference (CDCl₃: δC = 77.16 ppm; DMSO-d₆: δC = 39.52 ppm).

  • Linewidth Analysis: Broad signals can indicate sample aggregation, the presence of paramagnetic impurities, or chemical exchange. The half-height linewidth of the solvent signal can be used as a benchmark for optimal shimming.

  • Comparison with Predicted Spectra: The experimental data should be compared with spectra predicted by NMR simulation software.[12] Significant deviations may warrant further investigation.

Conclusion

The ¹³C NMR analysis of this compound is a critical step in its structural characterization. By employing a systematic and well-reasoned experimental approach, including both 1D and 2D NMR techniques, researchers can confidently assign all carbon signals. This detailed structural information is fundamental for understanding the molecule's properties and for its rational development in drug discovery programs.

References

An In-Depth Technical Guide to the Mass Spectrometry of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a derivative of the pyrazolo[4,3-b]pyridine scaffold, it serves as a crucial building block in the synthesis of a diverse range of biologically active molecules. The structural characterization and sensitive quantification of this and related compounds are paramount for advancing drug discovery programs. Mass spectrometry (MS), with its high sensitivity, specificity, and ability to provide structural information, stands as an indispensable analytical tool in this endeavor.

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. We will delve into the core principles of its ionization and fragmentation behavior, offer detailed experimental protocols for its analysis, and discuss the application of high-resolution mass spectrometry for its unambiguous identification. This guide is intended for researchers, scientists, and drug development professionals seeking to employ mass spectrometry for the qualitative and quantitative analysis of this important molecular scaffold.

Molecular Properties and Expected Mass Spectrometric Behavior

Before delving into the experimental details, it is crucial to understand the fundamental properties of this compound that will dictate its behavior in a mass spectrometer.

Table 1: Key Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇N₃O--INVALID-LINK--
Monoisotopic Mass 149.05891 Da--INVALID-LINK--
Chemical Structure
alt text
--INVALID-LINK--

The presence of multiple nitrogen atoms in the heterocyclic ring system makes this compound amenable to positive ion mode electrospray ionization (ESI), where it is expected to readily form a protonated molecule, [M+H]⁺. The methoxy group and the fused aromatic system will be the primary sites of fragmentation upon collisional activation.

Experimental Design: A Self-Validating Approach

A robust mass spectrometric analysis relies on a well-designed experiment that incorporates self-validating measures. This ensures the generation of reliable and reproducible data.

Caption: A self-validating experimental workflow for the mass spectrometric analysis of this compound.

Part 1: Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. For drug development professionals, this often involves complex biological matrices such as plasma or tissue homogenates.

Protocol 1: Protein Precipitation (for Biological Samples)

This method is a rapid and straightforward approach for removing the bulk of proteins from a biological sample.

  • To 100 µL of plasma or tissue homogenate, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS analysis.

Rationale: Acetonitrile is a commonly used solvent for protein precipitation as it efficiently disrupts protein structure, leading to their aggregation and removal from the solution. The use of a cold solvent helps to minimize enzymatic degradation of the analyte.

Protocol 2: Solid-Phase Extraction (SPE) (for Cleaner Samples and Higher Sensitivity)

SPE provides a more thorough cleanup than protein precipitation and can be used to concentrate the analyte, thereby increasing sensitivity. A mixed-mode cation exchange SPE is often suitable for N-heterocyclic compounds.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample (e.g., plasma diluted with a weak acid) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences. Follow with a wash of 1 mL of a stronger organic solvent (e.g., acetonitrile) to remove non-polar interferences.

  • Elution: Elute the analyte with 1 mL of a solvent mixture containing a base to neutralize the charge interaction (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS analysis.

Rationale: The mixed-mode cation exchange resin retains the protonated analyte through ionic interactions, while allowing neutral and anionic interferents to pass through. The washing steps are designed to selectively remove different classes of interfering compounds. Elution is achieved by disrupting the ionic interaction with a basic modifier.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Chromatographic separation is essential for resolving the analyte from matrix components and potential isomers, ensuring accurate quantification and confident identification.

Table 2: Recommended LC-MS Parameters for this compound Analysis

ParameterRecommended SettingRationale
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the analyte for positive ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic component for eluting the analyte from the reverse-phase column.
Gradient Start at 5% B, ramp to 95% B over 5-10 minutesA generic gradient suitable for screening; should be optimized for specific applications.
Flow Rate 0.3 - 0.5 mL/minA typical flow rate for analytical scale LC-MS.
Ionization Mode Positive Electrospray Ionization (ESI+)The nitrogen atoms in the molecule are readily protonated.
Capillary Voltage 3.0 - 4.0 kVOptimizes the electrospray process for efficient ion generation.
Drying Gas Temp. 250 - 350 °CFacilitates desolvation of the ESI droplets.[1]
Drying Gas Flow 8 - 12 L/minAssists in desolvation and prevents solvent clusters from entering the mass spectrometer.[1]
Nebulizer Pressure 30 - 50 psiControls the formation of the aerosolized spray.[1]

Fragmentation Analysis and Structural Elucidation

Understanding the fragmentation pattern of this compound is key to its confident identification, especially in complex matrices. While experimental data for this specific molecule is not widely published, a plausible fragmentation pathway can be proposed based on the known behavior of related heterocyclic compounds.

Upon collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺ at m/z 150.0662), fragmentation is expected to initiate from the methoxy group and the fused ring system.

fragmentation_pathway cluster_frags Proposed Fragments M_H [M+H]⁺ m/z 150.0662 frag1 Loss of CH₃ radical [M+H-CH₃]⁺ m/z 135.0427 M_H->frag1 - •CH₃ frag2 Loss of CH₂O [M+H-CH₂O]⁺ m/z 120.0556 M_H->frag2 - CH₂O frag4 Loss of CO from frag1 [M+H-CH₃-CO]⁺ m/z 107.0498 frag1->frag4 - CO frag3 Loss of HCN from frag2 [M+H-CH₂O-HCN]⁺ m/z 93.0447 frag2->frag3 - HCN

Caption: Proposed fragmentation pathway for protonated this compound.

Key Proposed Fragmentations:

  • Loss of a methyl radical (•CH₃): A common fragmentation pathway for methoxy-substituted aromatic compounds, leading to a radical cation at m/z 135.0427.

  • Loss of formaldehyde (CH₂O): This neutral loss from the methoxy group results in an ion at m/z 120.0556.

  • Loss of hydrogen cyanide (HCN): The pyrazole and pyridine rings are susceptible to the loss of HCN, a characteristic fragmentation of nitrogen-containing heterocycles. This can occur from various precursor ions.

  • Loss of carbon monoxide (CO): While less common for this specific structure, the loss of CO can sometimes be observed from the pyridine ring under energetic CID conditions.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification:

The use of high-resolution mass spectrometers, such as Orbitrap or FT-ICR instruments, is highly recommended for the definitive identification of this compound. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. This is particularly crucial for distinguishing between isobaric species (molecules with the same nominal mass but different elemental compositions).

Table 3: Theoretical Exact Masses of Proposed Fragments

Fragment IonElemental CompositionCalculated Exact Mass (m/z)
[M+H]⁺C₇H₈N₃O⁺150.0662
[M+H-CH₃]⁺C₆H₅N₃O⁺135.0427
[M+H-CH₂O]⁺C₆H₆N₃⁺120.0556
[M+H-CH₂O-HCN]⁺C₅H₄N₂⁺93.0447
[M+H-CH₃-CO]⁺C₅H₅N₃⁺107.0498

By comparing the experimentally measured accurate masses to these theoretical values with a low mass error (typically < 5 ppm), a very high degree of confidence in the identification can be achieved.

Quantitative Analysis

For drug development professionals, the quantification of this compound in biological matrices is often a primary objective. This is typically achieved using tandem mass spectrometry (MS/MS) in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.

Protocol 3: Quantitative Analysis using SRM/MRM

  • Selection of Precursor and Product Ions: The precursor ion will be the protonated molecule ([M+H]⁺, m/z 150.1). The most intense and specific fragment ions from the MS/MS spectrum should be selected as product ions. Based on the proposed fragmentation, promising transitions would be m/z 150.1 → 135.0 and m/z 150.1 → 120.1.

  • Optimization of Collision Energy: The collision energy for each transition should be optimized to maximize the signal intensity of the product ion.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., with ¹³C or ²H) is highly recommended for the most accurate and precise quantification. If a stable isotope-labeled standard is not available, a close structural analog can be used.

  • Calibration Curve: A calibration curve should be prepared by spiking known concentrations of the analyte and a constant concentration of the internal standard into the same matrix as the unknown samples.

  • Data Analysis: The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte to generate a linear regression curve. The concentration of the analyte in unknown samples is then determined from this curve.

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its characterization and quantification. By employing a well-designed experimental workflow that includes appropriate sample preparation, optimized LC-MS/MS conditions, and the use of high-resolution mass spectrometry, researchers can obtain reliable and high-quality data. The proposed fragmentation pathways provide a solid foundation for the structural elucidation of this important heterocyclic compound and its analogues. This guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development, enabling them to effectively utilize mass spectrometry in their research endeavors.

References

An In-Depth Technical Guide to the Structural Elucidation of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound of significant interest within medicinal chemistry and drug development. Its core structure, a fusion of pyrazole and pyridine rings, is a recognized pharmacophore present in numerous biologically active molecules. The methoxy substituent at the 5-position is anticipated to critically influence its physicochemical properties, target binding affinity, and metabolic stability. This guide provides a comprehensive analysis of the structural aspects of this compound. While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available as of this writing, this document will delve into the foundational principles, predictive methodologies, and experimental workflows essential for its complete structural characterization. We will explore related crystal structures to infer molecular geometry, discuss spectroscopic techniques for empirical analysis, and outline the crystallographic process, thereby providing a robust framework for researchers actively engaged in the study of this and related compounds.

Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine scaffold, an isomer of the topic compound, is a privileged structure in drug discovery, with derivatives showing a wide range of biological activities, including potent inhibition of kinases such as TBK1 and acting as positive allosteric modulators for receptors like mGluR5.[1][2] These activities are intrinsically linked to the three-dimensional arrangement of the molecule, which dictates its interaction with biological targets. The isomeric pyrazolo[4,3-b]pyridine core of our subject molecule is equally compelling, with the nitrogen arrangement influencing the hydrogen bonding capabilities and overall electronic distribution.

The introduction of a methoxy group at the 5-position of the pyridine ring is a strategic chemical modification. This group can significantly alter the molecule's properties in several ways:

  • Electronic Effects: The electron-donating nature of the methoxy group can modulate the pKa of the heterocyclic system, influencing its ionization state at physiological pH.

  • Conformational Influence: The methoxy group can sterically influence the orientation of adjacent substituents and impact the overall molecular conformation.

  • Target Interactions: The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.

  • Metabolic Stability: The methoxy group can be a site for metabolism (O-demethylation), and its presence can influence the overall metabolic profile of the molecule.

Given these considerations, a precise understanding of the crystal structure of this compound is paramount for structure-activity relationship (SAR) studies and rational drug design.

Predicted Molecular Geometry and Physicochemical Properties

In the absence of experimental crystallographic data, we can predict the key structural and physicochemical properties of this compound.

Predicted Molecular Structure

The molecule consists of a planar bicyclic system. The pyrazole ring is a five-membered ring with two adjacent nitrogen atoms, while the pyridine ring is a six-membered aromatic ring containing one nitrogen atom. The methoxy group is attached to the carbon at position 5 of the pyridine ring.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular FormulaC₇H₇N₃O[3]
Molecular Weight149.15 g/mol
Monoisotopic Mass149.05891 Da[3]
XlogP (predicted)0.9[3]
Boiling Point299.28 °C

Note: These values are computationally predicted and await experimental verification.

Spectroscopic Characterization: An Empirical Approach

Spectroscopic methods are indispensable for confirming the chemical identity and providing insights into the structural features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazolo[4,3-b]pyridine core and a singlet for the methoxy protons. The chemical shifts and coupling constants of the aromatic protons would be crucial in confirming the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The signal for the methoxy carbon will be characteristic.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of the synthesized compound by providing a highly accurate mass measurement.[4]

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy can identify the functional groups present in the molecule. Characteristic peaks for C-H, C=C, C=N, and C-O stretching and bending vibrations would be expected.

The Path to Crystal Structure Determination: A Methodological Workflow

Obtaining a high-quality single crystal is the rate-limiting step in X-ray crystallography. The following workflow outlines the necessary steps.

Synthesis and Purification

A robust and scalable synthetic route is the first critical step. Various synthetic strategies for pyrazolopyridines have been reported, often involving the condensation of a substituted aminopyrazole with a suitable dicarbonyl compound or its equivalent.[5][6] Purification to >99% purity, as assessed by HPLC and NMR, is mandatory for successful crystallization.

Diagram 1: General Workflow for Crystal Structure Determination

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis Synthesis Chemical Synthesis Purification Chromatography/Recrystallization Synthesis->Purification Characterization NMR, MS, HPLC Purification->Characterization Screening High-Throughput Screening Characterization->Screening Optimization Vapor Diffusion, Slow Evaporation Screening->Optimization Harvesting Crystal Mounting Optimization->Harvesting Data_Collection Diffractometer Data Collection Harvesting->Data_Collection Structure_Solution Phase Problem Solution Data_Collection->Structure_Solution Refinement Model Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Workflow for obtaining a crystal structure.

Crystallization Strategies

The choice of solvent and crystallization technique is crucial.

Table 2: Common Crystallization Techniques

TechniqueDescription
Slow Evaporation A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.
Vapor Diffusion A concentrated solution of the compound is placed in a sealed container with a less soluble "anti-solvent." Vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. This can be performed as hanging drop or sitting drop experiments.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

A high-throughput screening approach, testing a wide array of solvents and conditions, is often the most efficient way to identify initial crystallization "hits."

X-ray Diffraction and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and processed to determine the unit cell parameters and space group. The phase problem is then solved to generate an initial electron density map, from which a molecular model is built. This model is then refined against the experimental data to obtain the final, accurate crystal structure.

Inferences from Related Crystal Structures

While the specific crystal structure of this compound is not available, examining the structures of closely related molecules can provide valuable insights. For instance, the crystal structure of 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol reveals a planar pyrazole ring system.[7] In many reported pyrazolopyridine derivatives, the fused bicyclic system is also largely planar.[4][8] It is highly probable that the pyrazolo[4,3-b]pyridine core of our target molecule will also be planar.

A key structural feature to be determined is the intermolecular interactions in the solid state. Hydrogen bonding involving the pyrazole N-H and the pyridine nitrogen, as well as potential C-H···O interactions with the methoxy group, will likely play a significant role in the crystal packing.

Applications in Drug Development

A definitive crystal structure would be a powerful tool in the development of this compound-based therapeutics.

  • Structure-Based Drug Design (SBDD): If the structure of this compound bound to its biological target is determined, it will provide a detailed map of the binding interactions, enabling the rational design of more potent and selective analogs.

  • Pharmacophore Modeling: The 3D structure can be used to develop and refine pharmacophore models, which can then be used for virtual screening of compound libraries to identify new hits.

  • Understanding Physicochemical Properties: The crystal structure can help explain observed properties such as solubility and melting point, which are critical for drug formulation.

Diagram 2: Role of Crystal Structure in Drug Development

drug_development Crystal_Structure Crystal Structure of This compound SBDD Structure-Based Drug Design Crystal_Structure->SBDD Pharmacophore Pharmacophore Modeling Crystal_Structure->Pharmacophore Physicochem Understanding Properties Crystal_Structure->Physicochem Lead_Opt Lead Optimization SBDD->Lead_Opt New_Hits New Hit Identification Pharmacophore->New_Hits Formulation Drug Formulation Physicochem->Formulation

Caption: Impact of crystal structure on drug discovery.

Conclusion and Future Directions

The structural elucidation of this compound is a critical step towards unlocking its full potential as a scaffold for drug discovery. While its definitive crystal structure remains to be reported, this guide has outlined the predictive methods, spectroscopic tools, and experimental workflows necessary for its determination. The insights gained from related pyrazolopyridine structures strongly suggest a planar bicyclic core with the methoxy group playing a key role in modulating its properties.

Future research should prioritize the synthesis of high-purity material and a comprehensive crystallization screening to obtain single crystals suitable for X-ray diffraction. The resulting crystal structure will be invaluable for the medicinal chemistry community, providing a solid foundation for the rational design of novel therapeutics based on this promising heterocyclic system.

References

An In-Depth Technical Guide to the Synthesis of the Pyrazolo[4,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Pyrazolo[4,3-b]pyridine Core in Medicinal Chemistry

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic framework that has garnered significant attention in the field of drug discovery and development. Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for diverse interactions with various biological targets, making it a cornerstone for the design of potent and selective therapeutic agents.[1] This guide provides a comprehensive overview of the primary synthetic strategies employed to construct this valuable scaffold, offering insights into the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the different approaches.

Derivatives of the pyrazolo[4,3-b]pyridine core have demonstrated a broad spectrum of pharmacological activities, including their use as kinase inhibitors, modulators of G-protein coupled receptors, and anti-infective agents. Notable examples that underscore the therapeutic potential of this scaffold include Glumetinib, a selective c-Met inhibitor for cancer therapy, as well as CDK8 inhibitors and VU0418506, a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4), highlighting the versatility of this heterocyclic system in addressing a range of diseases.[1] The synthetic accessibility and the potential for diverse functionalization are key to unlocking the full potential of this important pharmacophore.

Retrosynthetic Analysis: Deconstructing the Pyrazolo[4,3-b]pyridine Scaffold

The construction of the fused pyrazolo[4,3-b]pyridine ring system can be approached from two principal retrosynthetic perspectives. These divergent strategies form the basis of the synthetic methodologies discussed in this guide.

cluster_A Strategy A: Pyridine Ring Annulation cluster_B Strategy B: Pyrazole Ring Annulation Pyrazolo_Pyridine Pyrazolo[4,3-b]pyridine Core Aminopyrazole Aminopyrazole Precursor Pyrazolo_Pyridine->Aminopyrazole C-C & C-N bond formation Pyridine Substituted Pyridine Precursor Pyrazolo_Pyridine->Pyridine N-N & C-N bond formation

Caption: Core retrosynthetic strategies for pyrazolo[4,3-b]pyridine synthesis.

Strategy A involves the annulation of a pyridine ring onto a pre-existing, appropriately functionalized pyrazole core. This is a widely employed approach due to the commercial availability of a diverse range of aminopyrazole starting materials.

Strategy B focuses on the construction of the pyrazole ring onto a substituted pyridine precursor. This method offers an alternative entry point to the scaffold, particularly for accessing substitution patterns that may be challenging to achieve via Strategy A.

Strategy A: Pyridine Ring Annulation onto a Pyrazole Core

This approach is arguably the most versatile and commonly utilized for the synthesis of pyrazolo[4,3-b]pyridines. The general principle involves the reaction of an aminopyrazole with a synthon that provides the requisite carbon atoms to form the pyridine ring.

Cyclocondensation with 1,3-Dicarbonyl Compounds and Equivalents

A classic and reliable method for constructing the pyridine ring is the cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or a synthetic equivalent, such as an α,β-unsaturated ketone.

The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazolo[4,3-b]pyridine core.

Start 5-Aminopyrazole + 1,3-Dicarbonyl Intermediate1 Enamine Intermediate Start->Intermediate1 Condensation Intermediate2 Cyclized Hemiaminal Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrazolo[4,3-b]pyridine Intermediate2->Product Dehydration

Caption: Generalized mechanism for pyridine ring formation from a 5-aminopyrazole.

The following protocol is adapted from a general procedure for the synthesis of pyrazolo[3,4-b]pyridines, which is analogous to the synthesis of the [4,3-b] isomer.

Materials:

  • 5-Amino-3-methyl-1-phenyl-1H-pyrazole

  • Ethyl acetoacetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of 5-amino-3-methyl-1-phenyl-1H-pyrazole (1.0 eq) and ethyl acetoacetate (1.1 eq) in glacial acetic acid is heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to afford the desired pyrazolo[3,4-b]pyridin-6-one derivative.

Friedländer Annulation

The Friedländer synthesis offers another powerful method for the construction of the pyridine ring, involving the reaction of an aminopyrazole bearing a carbonyl or cyano group at the adjacent position with a compound containing an α-methylene group.

The reaction is typically acid- or base-catalyzed and proceeds via an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to form the fused pyridine ring.

Start ortho-aminoaryl ketone/aldehyde + α-methylene ketone Intermediate1 Aldol or Schiff Base Adduct Start->Intermediate1 Condensation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Quinoline/Fused Pyridine Intermediate2->Product Dehydration

Caption: Generalized mechanism of the Friedländer annulation.

Palladium-Catalyzed Synthesis

Transition-metal catalysis, particularly with palladium, has emerged as a sophisticated and efficient method for the synthesis of pyrazolo[3,4-b]pyridines. These methods often offer high yields and regioselectivity under mild reaction conditions. A notable example is the reaction of β-halovinyl/aryl aldehydes with aminopyrazoles under microwave irradiation.[2]

Materials:

  • β-Halo aldehyde (1.0 mmol)

  • 5-Aminopyrazole (1.2 mmol)

  • Pd(OAc)₂ (2.5 mol%)

  • PPh₃ (5 mol%)

  • K₂CO₃ (2.1 mmol)

Procedure:

  • A ground mixture of the β-halo aldehyde, 5-aminopyrazole, Pd(OAc)₂, PPh₃, and K₂CO₃ is placed in a closed microwave reactor vessel.

  • The mixture is irradiated in a microwave reactor at 700 Watts (120 °C and 14 bar) for 15 minutes.

  • After completion, the reaction mixture is purified by column chromatography to afford the desired pyrazolo[3,4-b]pyridine derivative.

Strategy B: Pyrazole Ring Annulation onto a Pyridine Core

This strategy provides a complementary approach to the synthesis of pyrazolo[4,3-b]pyridines, starting from a functionalized pyridine ring and constructing the pyrazole ring upon it.

Synthesis from 2-Chloro-3-nitropyridines via a Modified Japp-Klingemann Reaction

A highly efficient and operationally simple one-pot protocol has been developed for the synthesis of a variety of pyrazolo[4,3-b]pyridines starting from readily available 2-chloro-3-nitropyridines.[1] This method involves a sequence of a nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction.

The synthesis commences with an SNAr reaction between a 2-chloro-3-nitropyridine and a β-ketoester to form a pyridinyl ketoester. This intermediate then undergoes a Japp-Klingemann reaction with an arenediazonium salt to form a hydrazone, which subsequently cyclizes via an intramolecular SNAr reaction, displacing the nitro group, to yield the final pyrazolo[4,3-b]pyridine product.[1]

Start 2-Chloro-3-nitropyridine + β-ketoester Intermediate1 Pyridinyl ketoester Start->Intermediate1 SNAr Intermediate2 Azo-compound Intermediate1->Intermediate2 + ArN2+ (Azo-coupling) Intermediate3 Hydrazone Intermediate2->Intermediate3 Deacylation Product Pyrazolo[4,3-b]pyridine Intermediate3->Product Intramolecular SNAr (Cyclization)

Caption: Key steps in the synthesis of pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines.

Materials:

  • Ethyl 2-(3-nitropyridin-2-yl)-3-oxobutanoate (1 mmol)

  • Arenediazonium tosylate (1.2 mmol)

  • Pyridine (2 mmol)

  • Acetonitrile (MeCN) (10 mL)

  • Pyrrolidine (3 mmol)

Procedure:

  • To a solution of ethyl 2-(3-nitropyridin-2-yl)-3-oxobutanoate in MeCN, pyridine and the arenediazonium tosylate are added. The mixture is stirred at room temperature for 30 minutes.

  • Pyrrolidine is then added, and the reaction mixture is stirred at 40 °C for 15-30 minutes, during which time the color changes from dark red to yellow.

  • The reaction mixture is then poured into 1N hydrochloric acid and extracted with chloroform.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.

Aryl SubstituentYield (%)
2-cyanophenyl85
4-methyl-2-nitrophenyl88
4-fluorophenyl76
2-methoxyphenyl78
2-chlorophenyl72
4-(trifluoromethyl)phenyl82
4-bromophenyl83
Data sourced from Nikol'skiy et al., 2023.[1]

Comparative Analysis of Synthetic Strategies

StrategyStarting MaterialsKey ReactionsAdvantagesDisadvantages
A1: Cyclocondensation Aminopyrazoles, 1,3-dicarbonylsCyclocondensationReadily available starting materials, straightforward procedure.Potential for regioselectivity issues with unsymmetrical dicarbonyls.
A2: Friedländer Annulation Functionalized aminopyrazolesFriedländer AnnulationGood for constructing highly substituted pyridines.Requires specific ortho-amino carbonyl/cyano pyrazole precursors.
A3: Palladium-Catalyzed Aminopyrazoles, β-halovinyl aldehydesC-N cross-coupling, cyclizationHigh efficiency, mild conditions, good functional group tolerance.Catalyst cost, potential for metal contamination.
B1: Japp-Klingemann 2-Chloro-3-nitropyridinesSNAr, Japp-KlingemannOne-pot procedure, operational simplicity, good yields.Limited by the availability of substituted 2-chloro-3-nitropyridines.

Conclusion and Future Outlook

The synthesis of the pyrazolo[4,3-b]pyridine scaffold is a well-developed field with a variety of robust and versatile methods at the disposal of the medicinal chemist. The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials. The annulation of a pyridine ring onto a pre-existing pyrazole core remains a popular and flexible approach, while the construction of the pyrazole ring on a pyridine precursor offers a valuable alternative.

Future advancements in this area are likely to focus on the development of more sustainable and atom-economical synthetic methods. The continued exploration of transition-metal catalysis, particularly C-H activation strategies, could provide more direct and efficient routes to novel pyrazolo[4,3-b]pyridine derivatives. Furthermore, the application of flow chemistry and other modern synthetic technologies may offer improved scalability and safety for the production of these important compounds. As our understanding of the biological roles of pyrazolo[4,3-b]pyridine-containing molecules continues to grow, the demand for innovative and efficient synthetic methodologies will undoubtedly increase, paving the way for the discovery of the next generation of therapeutics based on this remarkable scaffold.

References

The Ascendant Scaffold: A Technical Guide to the Biological Activities of Pyrazolo[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazolo[4,3-b]pyridine core, a fascinating bicyclic heteroaromatic system, has steadily emerged from the shadow of its more extensively studied [3,4-b] isomer to reveal a diverse and potent range of biological activities. This guide provides an in-depth exploration of the pyrazolo[4,3-b]pyridine scaffold, offering a technical overview of its synthesis, a detailed analysis of its multifaceted biological profile, and practical, field-proven experimental protocols. We will delve into its significant potential in oncology, infectious diseases, and neurodegenerative disorders, with a particular focus on its role as a privileged scaffold in kinase inhibition. This document is designed to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics, providing both foundational knowledge and actionable methodologies to harness the therapeutic promise of this versatile chemical entity.

Introduction: The Pyrazolo[4,3-b]pyridine Core - A Scaffold of Growing Significance

The fusion of a pyrazole and a pyridine ring gives rise to a class of compounds known as pyrazolopyridines. Among these, the pyrazolo[4,3-b]pyridine isomer presents a unique electronic and structural landscape that has captured the attention of medicinal chemists. Its distinct arrangement of nitrogen atoms offers a versatile platform for molecular interactions, enabling the design of targeted therapies with high affinity and selectivity. This guide will systematically unpack the burgeoning field of pyrazolo[4,3-b]pyridine derivatives, moving beyond a simple cataloging of activities to provide a deeper understanding of the underlying chemistry and biology that makes this scaffold a rising star in drug discovery.

Synthetic Strategies: Building the Pyrazolo[4,3-b]pyridine Core

A robust and versatile synthetic route is paramount for the exploration of any chemical scaffold. An efficient method for the synthesis of pyrazolo[4,3-b]pyridines has been developed from readily available 2-chloro-3-nitropyridines through a sequence of SNAr and modified Japp-Klingemann reactions. This approach is advantageous due to its use of stable arenediazonium tosylates and the operational simplicity of a one-pot procedure that combines azo-coupling, deacylation, and pyrazole ring annulation.[1][2][3][4]

Experimental Protocol: Synthesis via Modified Japp-Klingemann Reaction[1][2][3][4]

This protocol outlines a one-pot procedure for the synthesis of ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates.

Step 1: Synthesis of Pyridin-2-yl Keto Esters

  • To a solution of the corresponding 2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as DMF, add ethyl acetoacetate (1.2 eq) and a base like potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion (monitored by TLC), pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyridin-2-yl keto ester, which can be purified by column chromatography.

Step 2: One-Pot Azo-Coupling, Deacylation, and Cyclization

  • To a stirred solution of the pyridin-2-yl keto ester (1.0 eq) in a mixture of ethanol and water, add a base such as sodium acetate.

  • Cool the mixture to 0-5 °C and add a solution of the appropriate arenediazonium tosylate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Add a secondary amine, such as pyrrolidine, to the reaction mixture and reflux for 4-8 hours to facilitate deacylation and cyclization.

  • After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the desired pyrazolo[4,3-b]pyridine derivative.

Anticancer Activity: Targeting the Engines of Malignancy

The pyrazolo[4,3-b]pyridine scaffold has demonstrated significant potential in the development of novel anticancer agents. Its derivatives have been shown to exert their effects through various mechanisms, most notably through the inhibition of protein kinases that are critical for cancer cell proliferation and survival.

Kinase Inhibition: A Privileged Scaffold for a Key Target Class

Pyrazolopyridines are recognized as privileged heterocyclic cores in kinase drug discovery.[5] The pyrazolo[4,3-b]pyridine framework, in particular, has been successfully employed to develop potent and selective inhibitors of various kinases implicated in cancer.

  • c-Met Inhibitors: 1-Sulfonyl-pyrazolo[4,3-b]pyridines have been designed and evaluated as selective c-Met inhibitors. Glumetinib, a notable example, is a highly selective inhibitor of the oncoprotein c-Met and has been investigated for its antineoplastic activity.[2]

  • Interleukin-2 Inducible T-cell Kinase (ITK) Inhibitors: Pyrazolo[4,3-b]pyridine derivatives have been explored as ITK inhibitors, which are relevant in T-cell malignancies. Structure-activity relationship (SAR) studies have indicated that both indazole and pyrazolo[4,3-b]pyridine scaffolds can exhibit similar enzymatic inhibition.[6]

Data Presentation: Kinase Inhibitory Activity
Compound ClassTarget KinaseKey Structural FeaturesIC50 (nM)Reference
1-Sulfonyl-pyrazolo[4,3-b]pyridinesc-MetSulfonyl group at N-1Varies[6]
Bicyclic HeterocyclesITKPyrazolo[4,3-b]pyridine coreVaries[6]
Cytotoxicity Against Cancer Cell Lines

The anticancer potential of pyrazolo[4,3-b]pyridine derivatives is further evidenced by their cytotoxic activity against various cancer cell lines.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity[1][6][7][8][9]

This protocol provides a standardized method for assessing the cytotoxicity of pyrazolo[4,3-b]pyridine derivatives against adherent cancer cell lines.

Step 1: Cell Plating

  • Harvest cells from exponential phase culture and determine the cell count.

  • Seed the cells in a 96-well microtiter plate at a density of 5,000-20,000 cells/well in 200 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

Step 2: Compound Treatment

  • Prepare serial dilutions of the test compounds in culture medium.

  • Replace the medium in the wells with medium containing the desired concentrations of the test compounds. Include a vehicle control.

  • Incubate the plate for 48-72 hours.

Step 3: Cell Fixation

  • Gently remove the medium and add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.

  • Incubate the plate at 4°C for at least 1 hour.

Step 4: Staining

  • Wash the plates four to five times with slow-running tap water and allow them to air-dry.

  • Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

  • Incubate at room temperature for 30 minutes.

Step 5: Washing and Solubilization

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Allow the plates to air-dry completely.

  • Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

Step 6: Absorbance Measurement

  • Measure the absorbance at a wavelength of 540 nm using a microplate reader.

  • The percentage of cell growth inhibition is calculated relative to the untreated control wells.

Antimicrobial Activity: A New Frontier in the Fight Against Infectious Diseases

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrazolo[4,3-b]pyridine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Mechanism of Action

While the precise mechanisms of action are still under investigation for many derivatives, it is hypothesized that the planar, electron-rich pyrazolo[4,3-b]pyridine system can intercalate into microbial DNA or inhibit essential enzymes, thereby disrupting cellular processes.

Data Presentation: Antimicrobial Activity
Compound IDTarget OrganismMIC (µg/mL)Reference
Pyrazolo[4,3-b]pyridine derivativeStaphylococcus aureusVaries[7]
Pyrazolo[4,3-b]pyridine derivativeEscherichia coliVaries[7]
Pyrazolo[4,3-b]pyridine derivativeCandida albicansVaries[7]
Experimental Protocol: Broth Microdilution Method for MIC Determination[5][11][12][13][14]

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of pyrazolo[4,3-b]pyridine derivatives against microbial strains.

Step 1: Preparation of Antimicrobial Agent Dilutions

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

Step 2: Inoculum Preparation

  • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Dilute the standardized inoculum to the final concentration required for the assay (typically 5 x 10⁵ CFU/mL for bacteria).

Step 3: Inoculation and Incubation

  • Inoculate each well of the microtiter plate with the prepared inoculum.

  • Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

Step 4: MIC Determination

  • Visually inspect the plates for turbidity.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory and Antiviral Potential: Expanding the Therapeutic Horizon

Preliminary investigations suggest that the pyrazolo[4,3-b]pyridine scaffold may also possess anti-inflammatory and antiviral properties.

Anti-inflammatory Activity

Some pyrazole-containing compounds have been reported to exhibit anti-inflammatory effects through the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[8][9][10] While specific data for pyrazolo[4,3-b]pyridine derivatives targeting these enzymes is still emerging, the structural similarities to known anti-inflammatory agents warrant further investigation.

Antiviral Activity

Pyrazolopyridine derivatives have been studied as potential antiviral agents, including as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[2][11] The pyrazolo[4,3-b]pyridine scaffold, with its unique arrangement of hydrogen bond donors and acceptors, is a promising candidate for the design of novel antiviral drugs targeting various viral enzymes and proteins.[11][12][13]

Neurodegenerative Diseases: A Glimmer of Hope

Recent research has highlighted the potential of pyrazolo[4,3-b]pyridine derivatives in the context of neurodegenerative diseases, particularly Parkinson's disease.

Positive Allosteric Modulators of mGlu4

A significant breakthrough has been the discovery of N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506) as a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[14] The efficacy of mGlu4 PAMs in preclinical models of Parkinson's disease has been well-established, suggesting that compounds based on the pyrazolo[4,3-b]pyridine scaffold could offer a new therapeutic strategy for this debilitating condition.[14]

Conclusion and Future Directions

The pyrazolo[4,3-b]pyridine scaffold is a versatile and promising platform for the development of novel therapeutic agents. Its synthetic accessibility and diverse biological activities, particularly in kinase inhibition, underscore its importance in modern drug discovery. While significant progress has been made, further exploration is warranted to fully elucidate the structure-activity relationships for its various biological targets. Future research should focus on:

  • Systematic SAR studies to optimize potency and selectivity for specific biological targets.

  • Elucidation of mechanisms of action for its antimicrobial and anti-inflammatory effects.

  • Expansion of investigations into its antiviral and neuroprotective potential.

  • In vivo evaluation of lead compounds to translate in vitro findings into preclinical and clinical candidates.

The continued exploration of the pyrazolo[4,3-b]pyridine core holds the promise of delivering next-generation therapies for a range of human diseases.

References

The Emergent Therapeutic Potential of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine: A Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolopyridine Scaffold as a Privileged Structure in Kinase Inhibition

The pyrazolopyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a variety of biological targets with high affinity.[1][2] Derivatives of this scaffold have demonstrated a wide range of biological activities, including the inhibition of key enzymes involved in cell signaling pathways, making them attractive candidates for drug development in oncology, immunology, and neurodegenerative diseases.[1][3][4] Specifically, the 1H-pyrazolo[4,3-b]pyridine isomer has been investigated for its potential as an inhibitor of interleukin-2 inducible T-cell kinase and corticotropin-releasing factor type-1 (CRF1) antagonists.[5] This guide will delve into the probable mechanism of action of a specific analog, 5-Methoxy-1H-pyrazolo[4,3-b]pyridine, by synthesizing data from related pyrazolopyridine-based inhibitors. Given the prevalence of this scaffold in kinase inhibitor design, we will explore its potential role as an inhibitor of a key inflammatory kinase, TGF-β-activated kinase 1 (TAK1).

Postulated Core Mechanism: Inhibition of TAK1 Signaling

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical signaling node that integrates signals from various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as pathogen-associated molecular patterns (PAMPs) via Toll-like receptors (TLRs).[6][7][8] TAK1 activation triggers downstream signaling cascades, primarily the NF-κB and MAPK pathways, which are central to inflammatory responses, cell survival, and differentiation.[6][9][10] Dysregulation of TAK1 signaling is implicated in numerous diseases, including cancer and chronic inflammatory conditions.[6][7][9]

Based on the extensive evidence of pyrazolopyridine derivatives acting as kinase inhibitors, it is hypothesized that this compound functions as an ATP-competitive inhibitor of TAK1. The pyrazolopyridine scaffold likely interacts with the hinge region of the kinase's ATP-binding pocket, a common binding mode for this class of inhibitors.[11] The 5-methoxy substituent may contribute to the compound's potency and selectivity by forming specific interactions within the active site.

Upstream Activation of the TAK1 Complex

The activation of TAK1 is a multi-step process initiated by various cellular stresses and receptor-mediated signaling.[6] For instance, stimulation of the TNF receptor (TNFR) or Toll-like receptors (TLRs) leads to the recruitment of adaptor proteins and the formation of K63-linked polyubiquitin chains.[7][8] The TAK1 complex, which consists of TAK1 and its binding partners TAB1, TAB2, and TAB3, is then recruited to these ubiquitin chains via the zinc finger domains of TAB2 and TAB3.[6] This recruitment facilitates the autophosphorylation and activation of TAK1.[6]

TAK1_Activation Stimuli Pro-inflammatory Stimuli (TNF-α, IL-1β, LPS) Receptors TNFR / IL-1R / TLRs Stimuli->Receptors bind to Adaptors Adaptor Proteins (e.g., TRADD, TRAF6) Receptors->Adaptors recruit Ubiquitination K63-linked Polyubiquitination Adaptors->Ubiquitination catalyze TAK1_complex TAK1-TAB1-TAB2/3 (Inactive Complex) Ubiquitination->TAK1_complex recruit via TAB2/3 TAK1_active Activated TAK1 Complex (Phosphorylated) TAK1_complex->TAK1_active autophosphorylation Inhibitor This compound Inhibitor->TAK1_active inhibits

Figure 1: Upstream activation of the TAK1 signaling complex and the proposed point of inhibition by this compound.

Downstream Signaling Cascades: NF-κB and MAPK Pathways

Once activated, TAK1 phosphorylates and activates two major downstream signaling pathways: the IκB kinase (IKK) complex and several mitogen-activated protein kinase kinases (MKKs).[7][10]

  • NF-κB Pathway: Activated TAK1 phosphorylates the IKK complex, specifically IKKβ.[10] This leads to the phosphorylation and subsequent ubiquitination and proteasomal degradation of the inhibitor of NF-κB (IκB). The degradation of IκB releases the NF-κB dimers (typically p50/p65), allowing them to translocate to the nucleus and induce the transcription of pro-inflammatory and anti-apoptotic genes.[7][9]

  • MAPK Pathways: TAK1 also phosphorylates and activates MKKs, such as MKK3/6 and MKK4/7.[7] These, in turn, phosphorylate and activate the p38 and JNK MAPKs, respectively.[7][9] Activated p38 and JNK then phosphorylate various transcription factors, including AP-1 (a dimer of c-Jun and c-Fos), which regulate the expression of genes involved in inflammation, proliferation, and apoptosis.[8]

By inhibiting TAK1, this compound would effectively block these downstream signaling events, leading to a potent anti-inflammatory and potentially anti-proliferative effect.

Downstream_Signaling TAK1_active Activated TAK1 IKK_complex IKK Complex TAK1_active->IKK_complex phosphorylates MKKs MKKs (MKK3/6, MKK4/7) TAK1_active->MKKs phosphorylates Inhibitor 5-Methoxy-1H- pyrazolo[4,3-b]pyridine Inhibitor->TAK1_active inhibits IkappaB IκBα IKK_complex->IkappaB phosphorylates p38_JNK p38 / JNK MKKs->p38_JNK phosphorylates NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus translocates AP1 AP-1 p38_JNK->AP1 activates Gene_expression Gene Transcription (Inflammation, Survival) Nucleus->Gene_expression induces AP1->Nucleus translocates

Figure 2: Downstream signaling from TAK1 to NF-κB and MAPK pathways, illustrating the therapeutic intervention point.

Experimental Validation of the Mechanism of Action

To rigorously validate the proposed mechanism of action of this compound as a TAK1 inhibitor, a series of biochemical and cell-based assays should be employed.

Biochemical Assays
Assay TypePurposeKey Parameters Measured
Kinase Inhibition Assay To determine the direct inhibitory effect on TAK1 enzymatic activity.IC50 value
ATP Competition Assay To elucidate the mechanism of inhibition (ATP-competitive or non-competitive).Michaelis-Menten kinetics (Km, Vmax)
Kinome Profiling To assess the selectivity of the compound against a broad panel of kinases.Percent inhibition at a fixed concentration, IC50 for off-targets

Protocol: In Vitro TAK1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay to measure the binding of the compound to the TAK1 kinase.

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in DMSO.

    • Prepare a solution of TAK1 kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled kinase tracer (a broad-spectrum ATP-competitive ligand).

  • Assay Procedure:

    • In a 384-well plate, add the serially diluted compound.

    • Add the kinase, antibody, and tracer mixture to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assays
Assay TypePurposeKey Parameters Measured
Western Blot Analysis To measure the inhibition of TAK1 downstream signaling in cells.Levels of phosphorylated IκBα, p65, p38, and JNK.
NF-κB Reporter Assay To quantify the inhibition of NF-κB transcriptional activity.Luciferase activity.
Cytokine Production Assay To measure the functional anti-inflammatory effect of the compound.Levels of secreted TNF-α, IL-6, and other pro-inflammatory cytokines (ELISA).

Protocol: Western Blot Analysis of TAK1 Pathway Inhibition

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., THP-1 macrophages or HeLa cells) to 70-80% confluency.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a TAK1 activator (e.g., TNF-α or LPS) for 15-30 minutes.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against p-TAK1, TAK1, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.

Conclusion and Future Directions

The this compound scaffold holds significant promise as a modulator of critical cellular signaling pathways. Based on the extensive literature on related compounds, a compelling hypothesis is that it functions as a potent and selective inhibitor of TAK1 kinase. This mechanism would block the downstream activation of the NF-κB and MAPK pathways, providing a strong rationale for its development as a therapeutic agent for inflammatory diseases and certain cancers.

The experimental workflows detailed in this guide provide a robust framework for validating this proposed mechanism of action. Future research should focus on confirming the direct target engagement and selectivity of this compound through comprehensive kinome screening and structural biology studies. Furthermore, in vivo studies in relevant animal models of disease will be crucial to establish its therapeutic efficacy and safety profile. The insights gained from these studies will be instrumental in advancing this promising compound class toward clinical applications.

References

A Technical Guide to the Discovery and Synthesis of Novel Pyrazolo[4,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[4,3-b]pyridine scaffold represents a "privileged" heterocyclic core in medicinal chemistry, bearing a structural resemblance to endogenous purines that allows it to effectively interact with a wide array of biological targets. This guide provides an in-depth technical overview for researchers and drug development professionals on the synthesis and discovery of novel analogs based on this core. We will explore the primary retrosynthetic strategies, deliver a detailed, field-proven experimental protocol for a modern and efficient synthesis, and discuss the significant biological activities and therapeutic targets associated with this compound class. The narrative emphasizes the causal reasoning behind experimental choices, grounding theoretical concepts in practical application and authoritative literature.

Introduction: The Pyrazolo[4,3-b]pyridine Scaffold - A Versatile Core in Drug Discovery

Polynitrogen heterocyclic compounds are foundational to modern pharmacology. Among these, the pyrazolopyridine family, which fuses a pyrazole ring with a pyridine ring, has garnered significant interest. The pyrazolo[4,3-b]pyridine isomer, in particular, is of considerable value due to its diverse biological activities.[1] Its structure acts as a bioisostere of purines, enabling it to function as a versatile "hinge-binding" motif in numerous enzyme active sites, especially within protein kinases.

The therapeutic potential of this scaffold is not merely theoretical; it is validated by the discovery of potent modulators for critical disease targets. Analogs have been investigated as HIV-1 non-nucleoside reverse transcriptase inhibitors, interleukin-2 inducible T-cell kinase (ITK) inhibitors, and corticotropin-releasing factor type-1 (CRF1) antagonists.[1] A prominent example is Glumetinib , a highly selective inhibitor of the c-Met proto-oncogene (also known as hepatocyte growth factor receptor, HGFR), which has demonstrated potential antineoplastic activity.[1] The proven success of this scaffold underscores the importance of developing robust and flexible synthetic methodologies to generate novel analogs for screening and lead optimization campaigns.

Retrosynthetic Analysis and Key Synthetic Strategies

The construction of the bicyclic pyrazolo[4,3-b]pyridine system can be approached from two primary retrosynthetic viewpoints, which dictate the choice of starting materials and the overall synthetic plan. The selection of a strategy is often guided by the commercial availability of precursors and the desired substitution pattern on the final molecule.

  • Strategy A: Pyrazole Ring Annulation. This approach begins with a pre-functionalized pyridine core. The pyrazole ring is then constructed upon this scaffold. This is particularly effective when diverse pyridine precursors are readily available. A common method involves the cyclization of a hydrazine derivative with a suitably functionalized pyridine.[1]

  • Strategy B: Pyridine Ring Annulation. Conversely, this strategy starts with a substituted pyrazole, typically an aminopyrazole, onto which the pyridine ring is built. This route is advantageous when a variety of pyrazole building blocks are accessible, allowing for diversity at the N1 and C3 positions of the final scaffold.[1][2]

These two fundamental disconnections provide the strategic foundation for nearly all synthetic routes toward this scaffold.

G cluster_0 Retrosynthetic Strategies Target Pyrazolo[4,3-b]pyridine Core Strategy_A Strategy A: Pyrazole Annulation Target->Strategy_A Disconnection 1 Strategy_B Strategy B: Pyridine Annulation Target->Strategy_B Disconnection 2 Pyridine_Core Functionalized Pyridine Strategy_A->Pyridine_Core Pyrazole_Core Amino-Substituted Pyrazole Strategy_B->Pyrazole_Core G cluster_workflow One-Pot Synthesis Workflow start 1. S(N)Ar Reaction step2 2. Prepare Arenediazonium Tosylate Solution start->step2 Add keto ester & base to 2-chloro-3-nitropyridine step3 3. Japp-Klingemann Reaction (Azo-Coupling) step2->step3 Add diazonium solution to reaction mixture step4 4. One-Pot Cyclization (Deacylation & Annulation) step3->step4 Add base (e.g., DBU) and catalyst (e.g., pyrrolidine) end 5. Isolate Product step4->end Workup and purify (e.g., chromatography) G cluster_pathway Simplified c-Met Signaling Pathway HGF HGF Ligand cMet c-Met Receptor HGF->cMet Binds Dimer Receptor Dimerization & Autophosphorylation cMet->Dimer Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) Dimer->Downstream Activates Glumetinib Glumetinib Glumetinib->Dimer Inhibits ATP Binding Response Cell Proliferation, Survival, Metastasis Downstream->Response

References

physicochemical properties of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyrazolopyridine scaffold, it serves as a crucial building block for the synthesis of molecules with diverse biological activities, including potential applications as kinase inhibitors and agents targeting the central nervous system.[1][2][3] Understanding the fundamental physicochemical properties of this core structure is paramount for designing novel therapeutic agents with optimized absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides a comprehensive analysis of the key physicochemical parameters of this compound, offers detailed experimental protocols for their determination, and discusses the implications of these properties in the context of modern drug development.

Introduction: The Strategic Importance of the Pyrazolopyridine Scaffold

The fusion of pyrazole and pyridine rings creates a class of bicyclic heteroaromatics known as pyrazolopyridines. These scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to form a wide range of interactions with biological targets, such as hydrogen bonding and π-stacking.[4] The pyrazolo[4,3-b]pyridine isomer, in particular, has been explored for its potential in developing treatments for HIV, cancer, and inflammatory conditions.[1] The introduction of a methoxy group at the 5-position modulates the electronic and steric properties of the core, influencing its reactivity, metabolic stability, and target-binding affinity. A thorough characterization of the is the foundational step in leveraging this scaffold for rational drug design.

Molecular and Structural Properties

The fundamental identity of a compound is defined by its molecular structure and associated properties. These descriptors are the basis for all further physicochemical analysis.

Caption: Chemical structure of this compound.

Table 1: Core Molecular and Structural Identifiers

PropertyValueSource
CAS Number 52090-71-8[5][6]
Molecular Formula C₇H₇N₃O[2][7]
Molecular Weight 149.15 g/mol [2]
Monoisotopic Mass 149.05891 Da[7]
Canonical SMILES COC1=NC2=C(C=C1)NN=C2[7]
InChI Key UIANJOQZAUCZCR-UHFFFAOYSA-N[7][]

Key Physicochemical Parameters

The interaction of a drug candidate with a biological system is governed by its physicochemical properties. These parameters dictate its solubility, ability to cross membranes, and metabolic fate.

Table 2: Summary of Physicochemical Properties

ParameterValue (Experimental or Predicted)Significance in Drug Development
Physical State Solid (predicted)Affects formulation, handling, and dissolution rate.
Boiling Point 299.28 °C (at 760 mmHg)[]
Density 1.328 g/cm³[]
LogP (Lipophilicity) 0.9 (XlogP, predicted)[7]
pKa (Basicity) Not experimentally determined. Estimated based on parent heterocycles (Pyridine: ~5.2, Pyrazole: ~2.5).[9][10]Determines the ionization state at physiological pH, impacting solubility, absorption, and target binding.
Lipophilicity (LogP)

The partition coefficient (LogP) between octanol and water is a critical measure of a molecule's lipophilicity. A predicted LogP of 0.9 for this compound suggests a balanced character, indicating it is neither excessively lipophilic nor hydrophilic.[7] This balance is often a desirable starting point in drug discovery, as it suggests a potential for reasonable aqueous solubility and the ability to permeate biological membranes.

Acidity and Basicity (pKa)

The pKa value defines the pH at which a molecule is 50% ionized. For this compound, the nitrogen atoms in both the pyridine and pyrazole rings can act as proton acceptors (bases). While an experimental pKa is not available in the literature, the basicity can be estimated by considering the parent structures. Pyridine has a pKa of approximately 5.2, while pyrazole is a much weaker base with a pKa of about 2.5.[9][10] The pyridine nitrogen is therefore the most likely site of protonation. This basic character is critical, as the molecule's charge state at physiological pH (~7.4) will profoundly affect its solubility, membrane transport, and potential for ionic interactions with its biological target.

Spectroscopic and Analytical Characterization

The structural confirmation and purity assessment of this compound rely on standard analytical techniques. While specific spectra for this exact compound are not publicly detailed, characterization of its derivatives consistently employs methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC) for purity analysis.[1][11] These methods are essential for verifying the chemical identity and ensuring the quality of the material used in research and development.

Experimental Protocols

To ensure scientific rigor, predicted values must be confirmed by experimental data. The following protocols describe standard methodologies for determining key physicochemical parameters.

Protocol: Determination of Octanol-Water Partition Coefficient (LogP) via Shake-Flask Method (OECD 107)

This protocol outlines the gold-standard method for LogP determination, providing a direct measure of a compound's lipophilicity.

  • 1. Preparation of Solutions:

    • Prepare a stock solution of this compound in n-octanol (pre-saturated with water).

    • Prepare several dilutions from the stock solution to create a calibration curve.

  • 2. Phase Saturation:

    • Mix n-octanol and water (or a suitable buffer like PBS, pH 7.4) in a separatory funnel and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • 3. Partitioning:

    • In a centrifuge tube, combine a precise volume of the octanol stock solution with a precise volume of the water/buffer phase.

    • Agitate the tube at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-2 hours). Ensure agitation is not so vigorous as to cause emulsification.

  • 4. Phase Separation:

    • Centrifuge the sample to ensure a clean separation of the octanol and aqueous layers.

  • 5. Quantification:

    • Carefully remove an aliquot from the aqueous phase.

    • Determine the concentration of the compound in the aqueous phase using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, against the previously prepared calibration curve.

    • The concentration in the octanol phase is determined by mass balance (initial concentration minus final aqueous concentration).

  • 6. Calculation:

    • Calculate the partition coefficient, P = [Concentration]octanol / [Concentration]water.

    • The final value is expressed as LogP = log₁₀(P).

start Start: Prepare Stock Solution in Saturated Octanol saturate Saturate Octanol & Water Phases (24h shaking) start->saturate partition Combine Phases & Compound; Shake to Equilibrium saturate->partition centrifuge Centrifuge to Separate Phases partition->centrifuge quantify Quantify Compound Concentration in Aqueous Phase (HPLC/UV) centrifuge->quantify calculate Calculate P = [C]octanol / [C]aq LogP = log10(P) quantify->calculate end End: Report LogP Value calculate->end

Caption: Workflow for experimental LogP determination.

Protocol: Spectrophotometric Determination of pKa

This method is effective for compounds with a chromophore that changes upon ionization.

  • 1. Buffer Preparation:

    • Prepare a series of buffers with precisely known pH values, spanning a range from ~2 units below to ~2 units above the estimated pKa (e.g., pH 3 to 7).

  • 2. Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Add a small, constant amount of the stock solution to each buffer solution to create samples of identical total compound concentration.

  • 3. Spectroscopic Measurement:

    • Determine the UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.

    • Identify the wavelength (λ) where the absorbance difference between the fully protonated and neutral forms is maximal.

  • 4. Data Analysis:

    • Record the absorbance (A) at this chosen wavelength for each buffer pH.

    • Let Aᵢ be the absorbance of the fully ionized species (at low pH) and Aₙ be the absorbance of the neutral species (at high pH).

  • 5. Calculation:

    • The pKa can be determined by plotting absorbance vs. pH and fitting to the Henderson-Hasselbalch equation, or by using the formula for each pH point:

    • pKa = pH + log[(Aᵢ - A) / (A - Aₙ)]

    • The average of the calculated pKa values across the pH range provides the final result.

Physicochemical Properties and Their Impact on Drug Discovery

The ultimate goal of characterizing a compound is to predict its behavior in a biological system. The interplay between key physicochemical properties directly governs a molecule's ADME profile.

  • Absorption: For oral drugs, a molecule must dissolve in the gastrointestinal fluid and permeate the gut wall. Solubility is heavily dependent on the pKa, as the ionized form is typically more soluble. Permeability is governed by lipophilicity (LogP); a value between 1 and 3 is often considered optimal for passive diffusion.

  • Distribution: Once absorbed, a drug distributes throughout the body. Lipophilicity influences the extent to which a drug binds to plasma proteins and penetrates tissues, including the blood-brain barrier.[2]

  • Metabolism & Excretion: The methoxy group is a potential site for metabolic O-demethylation by cytochrome P450 enzymes. The overall polarity of the molecule, influenced by both LogP and pKa, will affect its rate of renal clearance.

cluster_props Physicochemical Properties cluster_adme Pharmacokinetic Profile (ADME) pKa pKa (Ionization) Solubility Solubility pKa->Solubility governs Absorption Absorption (Oral Bioavailability) pKa->Absorption Metabolism Metabolism (Clearance Rate) pKa->Metabolism Excretion Excretion pKa->Excretion LogP LogP (Lipophilicity) LogP->Absorption Distribution Distribution (Tissue Penetration) LogP->Distribution LogP->Metabolism LogP->Excretion Solubility->Absorption is required for Solubility->Excretion

Caption: Relationship between physicochemical properties and ADME.

Conclusion

This compound is a heterocycle with a promising profile for medicinal chemistry applications. Its predicted physicochemical properties, including a balanced LogP and a basic pyridine nitrogen, provide a solid foundation for the development of drug candidates. However, this guide highlights the critical need for experimental validation of these parameters. By employing rigorous analytical protocols to determine properties like pKa and LogP, researchers can build more accurate structure-activity and structure-property relationships, ultimately accelerating the design of safer and more effective medicines.

References

Methodological & Application

Application Notes and Experimental Protocols for 5-Methoxy-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis, characterization, and potential application of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine. The protocols are designed to be self-validating, incorporating field-proven insights to explain the causality behind experimental choices.

Introduction and Physicochemical Properties

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery. Compounds bearing this core have demonstrated a wide range of biological activities, acting as potent inhibitors of various kinases and modulators of key cellular receptors.[1] This structural motif is of significant interest for its potential in developing therapeutics for oncology and inflammatory diseases.[2]

This compound is a specific derivative within this class. Its characterization and application require robust and reproducible experimental protocols. This guide outlines a representative synthetic route, detailed methods for structural verification, and a protocol for evaluating its potential as a kinase inhibitor—a common application for this compound class.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 52090-71-8
Molecular Formula C₇H₇N₃O[3]
Molecular Weight 149.15 g/mol
Monoisotopic Mass 149.05891 Da[3]
Boiling Point 299.28 °C (Predicted)
SMILES COC1=NC2=C(C=C1)NN=C2[3]
InChI Key UIANJOQZAUCZCR-UHFFFAOYSA-N[3]

Synthesis and Purification

Principle of Synthesis

While multiple routes to the pyrazolo[4,3-b]pyridine core exist, an efficient and modern approach involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction.[1][4] This strategy offers operational simplicity and utilizes stable reagents. The general workflow begins with a readily available substituted pyridine, which undergoes cyclization to form the fused pyrazole ring system.

Experimental Workflow: Synthesis & Purification

cluster_synthesis Synthesis cluster_workup Work-up & Purification A Starting Materials (e.g., 2-chloro-5-methoxy-3-nitropyridine) B SNAr Reaction A->B C Japp-Klingemann Reaction (Azo-coupling, Deacylation, Annulation) B->C D Reaction Quenching & Extraction C->D Crude Product E Drying & Solvent Evaporation D->E F Silica Gel Column Chromatography E->F G Final Product F->G

Caption: Overall workflow for synthesis and purification.

Protocol 2.1: Synthesis of this compound (Representative Protocol)

This protocol is adapted from general procedures for the synthesis of substituted pyrazolo[4,3-b]pyridines and should be optimized for this specific target.[1][4]

Materials:

  • 2-chloro-5-methoxy-3-nitropyridine

  • Ethyl 2-methyl-3-oxobutanoate

  • Sodium ethoxide solution

  • Arenediazonium tosylate

  • Anhydrous Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel (60-120 mesh)

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Step 1: SNAr Reaction. In an oven-dried flask under a nitrogen atmosphere, dissolve 2-chloro-5-methoxy-3-nitropyridine (1.0 eq) in anhydrous ethanol.

  • Add ethyl 2-methyl-3-oxobutanoate (1.2 eq) followed by the dropwise addition of a sodium ethoxide solution (1.2 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 2: One-Pot Japp-Klingemann Reaction. Cool the reaction mixture to 0 °C and add a solution of the appropriate arenediazonium tosylate (1.1 eq) in water.

  • Stir the mixture vigorously for 2 hours at 0 °C.

  • Add concentrated hydrochloric acid and heat the mixture to reflux for 8-12 hours. This step facilitates deacylation and the final pyrazole ring annulation.

  • Step 3: Work-up. After cooling to room temperature, neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[5]

  • Step 4: Purification. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.[5]

Expertise & Experience: The choice of a one-pot Japp-Klingemann reaction significantly improves efficiency by combining multiple steps (azo-coupling, deacylation, and cyclization), reducing handling losses and reaction time.[1] The final purification by silica gel chromatography is critical; the polarity of the eluent system (hexane/ethyl acetate) must be carefully optimized by TLC to ensure good separation of the product from any starting materials or by-products.

Structural Characterization

Principle: Unambiguous confirmation of the chemical structure and purity of the synthesized compound is mandatory. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a self-validating system for structural elucidation.

Workflow: Structural Characterization

Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (ESI-MS, HRMS) Product->MS Confirm Structure Confirmed? NMR->Confirm MS->Confirm

Caption: Workflow for spectroscopic characterization.

Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

  • Data Acquisition: Transfer the solution to a clean NMR tube. Record ¹H NMR and ¹³C NMR spectra on a 300 MHz or higher spectrometer.

  • Data Analysis: Process the spectra and assign the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 2: Predicted Spectroscopic Data for this compound

Data TypePredicted Values
¹H NMR Signals expected for aromatic protons on the pyridine ring, a methoxy singlet (~4.0 ppm), and a broad singlet for the pyrazole N-H proton.
¹³C NMR Signals expected for aromatic carbons, a methoxy carbon (~55-60 ppm), and carbons of the pyrazole ring.
ESI-MS [M+H]⁺: m/z 150.0662
HRMS (ESI-TOF) Calculated for C₇H₈N₃O⁺ [M+H]⁺: 150.0662; Found: (Should be within 5 ppm)

Note: Predicted values are based on the compound's structure and data from similar pyrazolopyridine analogs.[1][3][5]

Protocol 3.2: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution directly into an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., TOF or Orbitrap for high resolution).

  • Analysis: Acquire spectra in positive ion mode to observe the protonated molecule [M+H]⁺. For High-Resolution Mass Spectrometry (HRMS), compare the experimentally measured accurate mass to the calculated theoretical mass to confirm the elemental composition.[1]

Trustworthiness: The combination of NMR, which provides information about the carbon-hydrogen framework and the connectivity of atoms, with HRMS, which confirms the exact molecular formula, provides exceptionally high confidence in the structural assignment of the final compound.

Application Note: In Vitro Kinase Inhibition Assay

Background: Pyrazolo[3,4-b]pyridines, a closely related isomer class, are known to be potent inhibitors of various protein kinases, such as TANK-binding kinase 1 (TBK1).[2] Given the structural similarity, this compound is a strong candidate for screening against a panel of kinases to identify potential therapeutic activity.

Assay Principle: A common method to determine inhibitory activity is to measure the amount of ATP consumed during the kinase reaction. The ADP-Glo™ Kinase Assay is a luminescence-based system that quantifies the amount of ADP produced, which is directly proportional to kinase activity. Inhibition is observed as a decrease in the luminescence signal.

Workflow: IC₅₀ Determination

A Prepare Serial Dilutions of Test Compound C Add Test Compound (or DMSO control) A->C B Add Kinase, Substrate, & ATP to Assay Plate B->C D Incubate at RT C->D E Stop Kinase Reaction & Deplete remaining ATP D->E F Convert ADP to ATP & Add Luciferase E->F G Measure Luminescence F->G H Calculate % Inhibition & Plot IC₅₀ Curve G->H

Caption: Workflow for determining kinase inhibition IC₅₀.

Protocol 4.1: IC₅₀ Determination using ADP-Glo™ Assay

Materials:

  • Target Kinase (e.g., TBK1)

  • Kinase-specific substrate peptide

  • ATP solution (at Km concentration for the target kinase)

  • This compound (test compound)

  • DMSO (vehicle control)

  • ADP-Glo™ Reagent and Kinase Detection Substrate

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in a separate plate.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add the kinase buffer, the specific substrate, and the test compound from the dilution plate (final DMSO concentration should be ≤1%).

    • Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.

    • Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase. Incubate for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Expert Insights: Running the assay with the ATP concentration at or near the Michaelis-Menten constant (Km) for the specific kinase is crucial for accurately determining the potency (IC₅₀) of ATP-competitive inhibitors. The stability of the luminescent signal should also be confirmed to ensure a reliable reading window.

References

Application Note: A Guide to Characterizing Kinase Inhibition with 5-Methoxy-1H-pyrazolo[4,3-b]pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a cornerstone of cellular signaling and their dysregulation is a key factor in numerous diseases, making them a major class of drug targets. The pyrazolopyridine scaffold has emerged as a "privileged" structure in kinase inhibitor design, acting as a purine bioisostere that effectively targets the ATP-binding site.[1] This guide provides a comprehensive framework for researchers looking to evaluate the inhibitory potential of compounds built around this core, using 5-Methoxy-1H-pyrazolo[4,3-b]pyridine as a representative example. We will delve into the mechanistic basis of its interaction, compare modern assay platforms for its characterization, and provide detailed, field-proven protocols for determining key inhibitory metrics such as IC₅₀.

The Pyrazolo[4,3-b]pyridine Scaffold: A High-Affinity Kinase Hinge-Binder

The efficacy of the pyrazolopyridine core lies in its structural and electronic similarity to adenine, the core of ATP. This allows it to function as an effective "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region—the flexible loop connecting the N- and C-lobes of the catalytic domain. This interaction competitively blocks the binding of ATP, thereby inhibiting the phosphotransferase activity of the enzyme.[1] The specific isomer, 1H-pyrazolo[4,3-b]pyridine, has been successfully employed to improve the metabolic stability and potency of kinase inhibitors targeting enzymes like c-Met.[1]

The diagram below illustrates this fundamental mechanism, which is the basis for the inhibitory activity of this entire class of compounds.

cluster_0 Kinase ATP Binding Pocket Kinase Hinge Region Kinase Hinge Region ATP ATP ATP->Kinase Hinge Region Binds & Activates Inhibitor Pyrazolo[4,3-b]pyridine Scaffold Inhibitor->Kinase Hinge Region Competitively Binds & Inhibits (H-Bonds)

Caption: Competitive inhibition at the kinase hinge region.

Selecting the Optimal Kinase Assay Platform

Choosing the correct assay technology is critical for generating reliable and reproducible data. Modern kinase assays have moved away from hazardous radioactive methods toward homogeneous, high-throughput screening (HTS)-compatible formats. The choice of platform depends on factors such as the specific kinase, available equipment, cost, and the need to rule out compound interference.

Assay PlatformPrincipleKey AdvantagesPotential Considerations
Luminescence (e.g., ADP-Glo™) Measures the amount of ADP produced, which is converted to ATP and used by luciferase to generate light. Signal is directly proportional to kinase activity.[2][3]Highly sensitive, broad dynamic range, compatible with high ATP concentrations.Potential for interference from compounds that inhibit luciferase.[2]
Fluorescence Polarization (FP) Measures changes in the rotational speed of a small fluorescently labeled peptide (tracer) when it binds to a large antibody. Phosphorylated peptide from the kinase reaction displaces the tracer, causing a decrease in polarization.[4][5][6]Homogeneous (no-wash), ratiometric, cost-effective for some targets.Requires a significant size difference between bound and free tracer; can be susceptible to light scatter from compounds.[7]
HTRF® (TR-FRET) Based on Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer. A phosphospecific antibody labeled with a donor (Europium cryptate) and a substrate labeled with an acceptor are brought into proximity upon phosphorylation, generating a FRET signal.[8][9][10]High signal-to-background ratio, robust against many types of interference, easily miniaturized.[8][9]Requires a TR-FRET compatible plate reader; reagent costs can be higher.

For initial IC₅₀ determination, luminescence-based assays like ADP-Glo™ offer a robust, sensitive, and broadly applicable starting point. However, it is a critical best practice to confirm primary hits with an orthogonal assay, such as HTRF®, that relies on a different detection principle to eliminate technology-specific artifacts.

Primary Protocol: IC₅₀ Determination via ADP-Glo™ Luminescence Assay

This protocol describes the determination of a compound's half-maximal inhibitory concentration (IC₅₀), a key measure of its potency. We will use this compound as our test inhibitor.

Causality Behind Choices:

  • Assay Choice: The ADP-Glo™ assay is chosen for its direct measurement of product (ADP) formation, making the signal directly proportional to enzyme activity and providing high sensitivity.[3]

  • DMSO Concentration: Kept constant at ≤1% across all wells to prevent solvent effects from impacting kinase activity.

  • Controls: The inclusion of "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls are essential for data normalization and calculating a reliable Z'-factor to validate assay quality.

A Step 1: Compound Plating Prepare 11-point serial dilution of This compound in DMSO. Dispense into 384-well plate. B Step 2: Kinase/Substrate Addition Add kinase and substrate mixture to all wells except 'No Enzyme' controls. A->B C Step 3: Initiate Reaction Add ATP solution to all wells to start the kinase reaction. Incubate at RT. B->C D Step 4: Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent. This stops the kinase reaction and degrades all remaining ATP. C->D E Step 5: ADP Detection Add Kinase Detection Reagent to convert ADP to ATP, fueling a luciferase reaction. D->E F Step 6: Read & Analyze Measure luminescence. Normalize data and fit to a dose-response curve to find IC₅₀. E->F

Caption: Workflow for IC₅₀ determination using the ADP-Glo™ assay.

A. Materials & Reagents

  • Test Inhibitor: this compound

  • Kinase of interest (e.g., c-Met, ALK, TBK1)

  • Kinase-specific peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DMSO (Dimethyl sulfoxide)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

B. Step-by-Step Methodology

  • Compound Preparation (Serial Dilution): a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution series in 100% DMSO to create concentrations for the dose-response curve (e.g., 11 points, 1:3 dilution). These are your concentrated compound stocks. c. Transfer a small volume (e.g., 1 µL) of each concentration from the DMSO plate to the corresponding wells of the final assay plate. Also include wells with DMSO only for the 100% activity control.

  • Assay Setup (Final Volume: 10 µL): a. Prepare a 2X Kinase/Substrate master mix in kinase buffer. b. Add 5 µL of the 2X Kinase/Substrate mix to each well containing the compound. For "No Enzyme" (background) controls, add 5 µL of a mix containing only the substrate. c. Incubate the plate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.

  • Kinase Reaction Initiation: a. Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure competitive inhibitors are accurately measured. b. Add 5 µL of the 2X ATP solution to all wells to start the reaction. c. Incubate for 60 minutes at room temperature. The plate should be covered to prevent evaporation.

  • Reaction Termination and ATP Depletion: a. Add 10 µL of ADP-Glo™ Reagent to each well. b. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and eliminates any unconsumed ATP, which would otherwise create background signal.[2]

  • Signal Generation and Detection: a. Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal.[3] b. Incubate for 30 minutes at room temperature to stabilize the signal. c. Measure luminescence using a plate reader.

C. Data Analysis

  • Calculate Percent Inhibition:

    • Average the signal from the "No Inhibitor" wells (Max signal, 100% activity).

    • Average the signal from the "No Enzyme" wells (Min signal, 0% activity).

    • For each inhibitor concentration, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Min) / (Signal_Max - Signal_Min))

  • Determine IC₅₀:

    • Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (four-parameter variable slope) to obtain the IC₅₀ value.

Orthogonal Assay Protocol: Confirmation with HTRF®

To ensure the observed inhibition is not an artifact of the luminescence detection system (e.g., inhibition of luciferase), hits should be confirmed using a mechanistically distinct assay.

Principle: This assay measures the FRET between a Europium (Eu³⁺) cryptate-labeled anti-phospho-antibody (donor) and an XL665-labeled substrate (acceptor). Phosphorylation of the substrate by the kinase brings the donor and acceptor into close proximity, generating a signal.[9][11]

Abbreviated Protocol:

  • Plate Compound: Prepare and plate serial dilutions of the inhibitor as in the primary protocol.

  • Kinase Reaction: Add the kinase, biotinylated substrate, and ATP. Incubate to allow phosphorylation.

  • Detection: Stop the reaction by adding a detection buffer containing EDTA, Eu³⁺ cryptate-labeled anti-phospho-antibody, and Streptavidin-XL665 (SA-XL665).[9][12]

  • Incubate & Read: Incubate for 60 minutes at room temperature and read on a TR-FRET-enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Analyze: The ratio of the two emission signals is calculated and used to determine the percent inhibition and IC₅₀ value.

Data Presentation & Interpretation

Once IC₅₀ values are determined, they are often compiled into a table to assess both potency and selectivity. Selectivity is crucial in drug development to minimize off-target effects.

Hypothetical Selectivity Panel for a Pyrazolo[4,3-b]pyridine Analog:

Kinase TargetPathway RelevanceIC₅₀ (nM)
c-Met Oncogenesis, Metastasis15
TBK1 Innate Immunity35
ALK Oncogenesis (NSCLC)80
CDK2 Cell Cycle>10,000
SRC Cell Growth, Proliferation>10,000

Data is for illustrative purposes only.

This profile suggests the compound is a potent inhibitor of c-Met and TBK1 with good selectivity against CDK2 and SRC. Such data guides further optimization and downstream cellular studies.

Cellular Context: Targeting the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase is a well-established cancer target, and pyrazolopyridine-based compounds have been developed to inhibit it.[1][13] Understanding the pathway provides context for the inhibitor's biological effect. Inhibition of c-Met is intended to block downstream signaling cascades that promote cell proliferation, survival, and motility.

c-Met Receptor c-Met Receptor RAS RAS c-Met Receptor->RAS PI3K PI3K c-Met Receptor->PI3K Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->c-Met Receptor Blocks ATP Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: Inhibition of the HGF/c-Met signaling pathway.

References

Application Notes and Protocols for 5-Methoxy-1H-pyrazolo[4,3-b]pyridine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolo[4,3-b]pyridine Scaffold in Kinase Inhibition

The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its role as a versatile hinge-binding motif in a multitude of kinase inhibitors.[1][2][3] Its structural resemblance to purine enables it to effectively compete for the ATP-binding site of various kinases, a critical mechanism for modulating their catalytic activity.[1][4] The strategic placement of nitrogen atoms in the bicyclic system allows for the formation of key hydrogen bond interactions within the kinase hinge region, a common feature of potent and selective kinase inhibitors.[4]

This document provides detailed application notes and experimental protocols for the characterization of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine , a representative member of this class. While extensive research has been conducted on the broader pyrazolopyridine family, this guide will use a hypothetical, yet plausible, framework to illustrate the process of evaluating such a compound as a kinase inhibitor, from initial biochemical assays to cellular target engagement and downstream signaling analysis. For the purpose of these protocols, we will consider This compound as a putative inhibitor of TANK-binding kinase 1 (TBK1) , a key regulator of innate immunity signaling pathways.[5]

Mechanism of Action and Target Profile

TBK1 is a serine/threonine kinase that plays a crucial role in antiviral and anti-inflammatory responses. Its dysregulation has been implicated in various autoimmune diseases and cancers, making it an attractive therapeutic target.[5] We will hypothesize that this compound inhibits TBK1 by binding to its ATP pocket, thereby preventing the phosphorylation of its downstream substrates, such as the transcription factor IRF3.

TBK1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus PRR Pattern Recognition Receptor (PRR) Adaptor_Proteins Adaptor Proteins (e.g., MAVS, TRIF) PRR->Adaptor_Proteins TBK1 TBK1 Adaptor_Proteins->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation p_IRF3 Phospho-IRF3 (Active) IRF3->p_IRF3 Gene_Transcription Type I Interferon Gene Transcription p_IRF3->Gene_Transcription Dimerization & Nuclear Translocation Inhibitor This compound Inhibitor->TBK1 Inhibition Pathogen_Signal Viral/Bacterial Component Pathogen_Signal->PRR

Figure 1: Hypothesized Mechanism of Action. this compound is proposed to inhibit TBK1, blocking the phosphorylation of IRF3 and subsequent downstream signaling.

Hypothetical Kinase Selectivity Profile

A critical aspect of kinase inhibitor development is understanding its selectivity. The following table presents a hypothetical selectivity profile for this compound against a panel of related kinases.

Kinase TargetIC50 (nM)Fold Selectivity vs. TBK1
TBK1 25 1
IKKε25010
Aurora A>10,000>400
CDK2>10,000>400
c-Met>10,000>400
FGFR1>10,000>400

Table 1: Hypothetical Kinase Selectivity. This table illustrates a desirable selectivity profile, with potent inhibition of the primary target (TBK1) and significantly weaker activity against other kinases.

Experimental Protocols

The following protocols provide a comprehensive workflow for the characterization of this compound as a kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (TBK1)

This protocol describes a radiometric filter-binding assay to determine the in vitro potency of the inhibitor against recombinant human TBK1.

In_Vitro_Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Inhibitor Dilutions, Enzyme, and Substrate Start->Prepare_Reagents Assay_Setup Add Reagents to 96-well Plate Prepare_Reagents->Assay_Setup Initiate_Reaction Add [γ-32P]ATP to Initiate Reaction Assay_Setup->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Spot Reaction Mixture onto Phosphocellulose Paper Incubate->Stop_Reaction Wash Wash Paper to Remove Unincorporated ATP Stop_Reaction->Wash Scintillation_Counting Quantify Incorporated 32P Wash->Scintillation_Counting Data_Analysis Calculate IC50 Value Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for In Vitro Kinase Assay. This diagram outlines the key steps in determining the biochemical potency of the inhibitor.

Materials:

  • Recombinant human TBK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • This compound

  • [γ-32P]ATP

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • Phosphocellulose filter paper

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the kinase assay buffer, the inhibitor dilutions, recombinant TBK1 enzyme, and MBP substrate.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the plate at 30°C for a predetermined time within the linear range of the assay.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

This protocol determines if the inhibitor can engage and inhibit its target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Western_Blot_Workflow Start Start Cell_Culture Culture and Treat Cells with Inhibitor Start->Cell_Culture Cell_Lysis Lyse Cells and Quantify Protein Cell_Culture->Cell_Lysis SDS_PAGE Separate Proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer Proteins to PVDF Membrane SDS_PAGE->Transfer Blocking Block Membrane to Prevent Non-specific Binding Transfer->Blocking Primary_Antibody Incubate with Primary Antibody (e.g., p-IRF3) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated Secondary Antibody Primary_Antibody->Secondary_Antibody Detection Detect with Chemiluminescent Substrate Secondary_Antibody->Detection Analysis Quantify Band Intensities Detection->Analysis End End Analysis->End

Figure 3: Western Blot Workflow. This diagram illustrates the steps for assessing cellular target engagement by analyzing protein phosphorylation.

Materials:

  • A suitable cell line (e.g., THP-1 monocytes)

  • This compound

  • TBK1 pathway activator (e.g., poly(I:C))

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-IRF3, anti-total-IRF3, anti-TBK1, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

  • Stimulate the cells with a TBK1 activator (e.g., poly(I:C)) for a short period (e.g., 30-60 minutes).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against phospho-IRF3.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe for total IRF3, total TBK1, and a loading control to ensure equal protein loading.

  • Quantify the band intensities and normalize the phospho-IRF3 signal to the total IRF3 and loading control signals.

Protocol 3: Cell Viability Assay

This protocol assesses the effect of the inhibitor on cell proliferation and viability.

Materials:

  • Cancer cell line with a dependency on the target kinase pathway (if applicable)

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with a serial dilution of this compound.

  • Incubate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Data Interpretation and Troubleshooting

Interpreting Results
  • In Vitro Kinase Assay: A low nanomolar IC50 value suggests potent biochemical inhibition. The dose-response curve should be sigmoidal with a clear plateau at higher concentrations.

  • Western Blot: A dose-dependent decrease in the phosphorylation of the downstream substrate (e.g., p-IRF3) with no change in the total protein levels indicates successful target engagement in a cellular environment.

  • Cell Viability Assay: A dose-dependent decrease in cell viability suggests that the inhibitor has an anti-proliferative effect. The GI50 value provides a measure of its cellular potency.

Troubleshooting Common Issues
IssuePossible CauseSuggested Solution
High IC50 in vitro Inactive compound, incorrect assay conditions.Verify compound integrity. Optimize enzyme and substrate concentrations, and incubation time.
No change in p-IRF3 Poor cell permeability, rapid metabolism of the compound, incorrect stimulation.Increase inhibitor concentration or incubation time. Verify cell permeability. Confirm pathway activation with a positive control.
High GI50 in cells Off-target toxicity, cell line not dependent on the target pathway.Perform target knockdown (e.g., siRNA) to confirm pathway dependency. Profile against a panel of cell lines.

Conclusion

The pyrazolo[4,3-b]pyridine scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. The protocols outlined in this document provide a robust framework for the comprehensive evaluation of novel compounds such as this compound. Through a systematic approach encompassing biochemical and cellular assays, researchers can effectively characterize the potency, selectivity, and mechanism of action of new chemical entities, paving the way for their potential development as therapeutic agents.

References

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazolopyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine: Protocols and Application Notes

The pyrazolopyridine core is a privileged heterocyclic scaffold that forms the basis of numerous biologically active compounds, demonstrating a wide array of therapeutic applications.[1] This structural motif is particularly prominent in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy.[1] this compound is a novel derivative within this class, and its biological activity remains to be fully characterized. The effective in vitro evaluation of such novel chemical entities is paramount in the early stages of drug discovery to elucidate their mechanism of action and identify potential therapeutic applications.[1]

This guide provides a comprehensive, tiered approach to the in vitro evaluation of this compound. The proposed workflow is designed to be a self-validating system, starting with broad phenotypic screening and progressively narrowing down to specific molecular targets. This strategy is particularly useful when the primary molecular target of a novel compound is unknown. We will detail robust, field-proven protocols for assessing cytotoxicity, induction of apoptosis, effects on cell cycle progression, and potential inhibition of common pyrazolopyridine targets such as protein kinases and tubulin polymerization.

Tier 1: Primary Screening - Assessing Cytotoxicity and Antiproliferative Effects

The initial step in evaluating a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a reliable and widely used colorimetric method for this purpose.[2] Its principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Hypothetical IC50 Values
Cell LineThis compound IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
MCF-7 (Breast Cancer)8.50.9
HCT-116 (Colon Cancer)5.20.7
A549 (Lung Cancer)12.11.2

Tier 2: Elucidating the Mechanism of Cell Death and Proliferation Inhibition

Once the cytotoxic potential of the compound is established, the next step is to investigate the underlying mechanism. This involves determining whether the compound induces programmed cell death (apoptosis) and/or causes cell cycle arrest. Flow cytometry is a powerful tool for these analyses.[4][5]

Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells.[6] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[6]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound at its IC50 concentration for 24-48 hours. Include vehicle-treated cells as a negative control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on cell cycle distribution.

Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][8]

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer.

Data Interpretation: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.

Visualization: Experimental Workflow for Mechanistic Studies

workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanistic Elucidation start Start with this compound mtt MTT Assay on Cancer Cell Lines start->mtt ic50 Determine IC50 Values mtt->ic50 apoptosis Annexin V / PI Staining ic50->apoptosis cell_cycle Propidium Iodide Staining ic50->cell_cycle flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry apoptosis_result Quantify Apoptosis flow_cytometry->apoptosis_result cell_cycle_result Analyze Cell Cycle Distribution flow_cytometry->cell_cycle_result

Caption: Tiered workflow for the initial in vitro evaluation of a novel compound.

Tier 3: Identification of Molecular Targets

Based on the prevalence of kinase and tubulin inhibitors within the pyrazolopyridine class, the next logical step is to investigate these potential molecular targets.

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To assess the inhibitory activity of this compound against a panel of protein kinases.

Principle: A common method for measuring kinase activity is to quantify the amount of ADP produced in the kinase reaction. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, provide a sensitive and high-throughput method for this purpose.[9][10] The amount of ADP is converted into a luminescent signal, which is inversely proportional to the inhibitory activity of the compound.[9]

Materials:

  • Panel of recombinant protein kinases

  • Corresponding kinase substrates

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add the diluted compound or DMSO control.

    • Add the kinase to each well and incubate briefly to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30°C for 60 minutes.[9]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Protocol 5: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Objective: To determine if this compound inhibits the polymerization of tubulin into microtubules.

Principle: This assay monitors the assembly of purified tubulin into microtubules in real-time. A fluorescent reporter that binds specifically to polymerized microtubules is used, and the increase in fluorescence intensity is proportional to the extent of tubulin polymerization.[11]

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer

  • GTP

  • Fluorescent reporter

  • Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel)

  • Black 96-well plates

  • Fluorescence microplate reader with temperature control

Procedure:

  • Preparation: Pre-warm the microplate reader to 37°C. Prepare a tubulin reaction mix on ice containing tubulin, buffer, GTP, and the fluorescent reporter.[11]

  • Compound Addition: Add the test compound, controls, or vehicle to the appropriate wells of the pre-warmed plate.

  • Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well to initiate polymerization.

  • Fluorescence Reading: Immediately place the plate in the reader and measure the fluorescence intensity every minute for 60-90 minutes at 37°C.

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Compare the curves of the compound-treated samples to the controls to determine if the compound inhibits or enhances tubulin polymerization.

Visualization: Hypothetical Kinase Signaling Pathway Inhibition

pathway cluster_pathway Example Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Kinase A Receptor->Kinase_A Pyrazolo 5-Methoxy-1H- pyrazolo[4,3-b]pyridine Pyrazolo->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Proliferation Cell Proliferation TF->Proliferation

Caption: Inhibition of a hypothetical kinase signaling pathway by the compound.

Tier 4: Target Validation and Pathway Analysis

The final tier involves validating the identified molecular targets and further investigating their downstream signaling pathways using Western blotting. This technique allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate.[12]

Protocol 6: Western Blotting

Objective: To confirm the mechanism of action of this compound by analyzing the expression and phosphorylation status of key proteins.

Procedure:

  • Cell Lysis: Treat cells with the compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved PARP, phospho-histone H3, phospho-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Potential Targets for Western Blot Analysis:

  • Apoptosis: Cleaved PARP, cleaved Caspase-3, Bcl-2 family proteins.

  • Cell Cycle Arrest: Cyclins, CDKs, p21, phospho-histone H3.

  • Kinase Inhibition: Phosphorylated and total levels of the target kinase and its downstream substrates (e.g., phospho-AKT, phospho-ERK).

Conclusion

This comprehensive guide provides a structured and logical framework for the in vitro evaluation of this compound. By following this tiered approach, researchers can systematically characterize the biological activity of this novel compound, from its initial cytotoxic effects to its specific molecular targets and impact on cellular signaling pathways. The detailed protocols and data interpretation guidelines herein serve as a robust starting point for uncovering the therapeutic potential of this and other novel pyrazolopyridine derivatives.

References

Application Notes and Protocols for the Synthesis and Purification of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5-Methoxy-1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. Derivatives of this core structure have demonstrated a wide range of biological activities, making them attractive candidates for the development of novel therapeutics.[1] This guide provides a comprehensive overview of a robust synthetic route to this compound derivatives, complete with detailed experimental protocols, purification strategies, and characterization data. The methodologies described herein are designed to be reproducible and scalable, empowering researchers to efficiently access these valuable compounds for their studies.

Synthetic Strategy: A Mechanistic Approach

The synthesis of the this compound core is strategically approached through the construction of the pyrazole ring onto a pre-functionalized pyridine backbone. A highly effective and versatile method commences with a nucleophilic aromatic substitution (SNAr) reaction on a suitable pyridine precursor, followed by a modified Japp-Klingemann reaction to form the desired bicyclic system.[2][3]

The causality behind this synthetic design lies in the electronic nature of the pyridine ring. The presence of a nitro group at the 3-position and a chloro group at the 2-position of the pyridine ring renders the C2 position highly electrophilic and susceptible to nucleophilic attack. This allows for the facile introduction of a side chain that can be subsequently cyclized to form the pyrazole ring.

The key starting material for the synthesis of this compound is 2-chloro-6-methoxy-3-nitropyridine . This precursor can be synthesized from 2,6-dichloropyridine in a two-step sequence involving methoxylation followed by nitration.[4]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A 2,6-Dichloropyridine B 2-Chloro-6-methoxypyridine A->B Methoxylation C 2-Chloro-6-methoxy-3-nitropyridine B->C Nitration D Intermediate Hydrazone C->D Hydrazine Addition & SNAr E This compound D->E Intramolecular Cyclization

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Chloro-6-methoxy-3-nitropyridine (Starting Material)

Rationale: The synthesis of the key precursor, 2-chloro-6-methoxy-3-nitropyridine, is a critical first step. The methoxylation of 2,6-dichloropyridine is achieved using sodium methoxide, followed by regioselective nitration at the 3-position, activated by the chloro and methoxy groups.

Protocol:

  • Methoxylation of 2,6-Dichloropyridine:

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2,6-dichloropyridine in methanol.

    • Add solid sodium hydroxide and heat the reaction mixture to reflux.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, quench with saturated saline solution, and extract with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain 2-chloro-6-methoxypyridine.[4]

  • Nitration of 2-Chloro-6-methoxypyridine:

    • To a mixture of fuming nitric acid and concentrated sulfuric acid cooled to 0 °C, slowly add the 2-chloro-6-methoxypyridine from the previous step.

    • Carefully heat the reaction mixture to 85 °C for 4 hours.

    • Cool the solution and pour it into ice water.

    • Neutralize the solution to a pH of 7 with a 40% sodium hydroxide solution, maintaining the temperature below 0 °C.

    • Extract the product with dichloromethane.

    • Dry the combined organic layers with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-chloro-6-methoxy-3-nitropyridine as a grayish-white or light yellow solid.[4]

Part 2: Synthesis of this compound

Rationale: This two-step, one-pot procedure involves the initial displacement of the chloride in 2-chloro-6-methoxy-3-nitropyridine with hydrazine, followed by an intramolecular cyclization to form the pyrazole ring. The cyclization is driven by the nucleophilic attack of the terminal nitrogen of the hydrazine moiety onto the carbon bearing the nitro group, with subsequent elimination of the nitro group.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloro-6-methoxy-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Hydrazine Addition: To the stirred solution, add hydrazine hydrate (N2H4·H2O, 2.0-3.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress by TLC. The reaction typically proceeds to completion within 4-8 hours.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • Add water to the residue to precipitate the crude product.

    • Filter the solid, wash with cold water, and dry under vacuum.

The proposed reaction mechanism is illustrated below:

Reaction_Mechanism cluster_0 SNAr Reaction cluster_1 Intramolecular Cyclization A 2-chloro-6-methoxy-3-nitropyridine B 2-hydrazinyl-6-methoxy-3-nitropyridine A->B + N₂H₄ - HCl C 2-hydrazinyl-6-methoxy-3-nitropyridine D Cyclized Intermediate C->D Nucleophilic Attack E This compound D->E - HNO₂

Caption: Proposed reaction mechanism for the synthesis of this compound.

Purification Protocols

Rationale: The choice of purification method depends on the purity of the crude product and the desired final purity. Column chromatography is effective for removing significant impurities, while recrystallization is ideal for obtaining highly pure, crystalline material.

Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. A common starting point is a gradient of 0% to 20% ethyl acetate in hexanes. The polarity of the solvent system should be adjusted based on the TLC analysis of the crude product.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed product onto the top of the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization
  • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common single solvents for pyrazole derivatives include ethanol, methanol, isopropanol, and ethyl acetate.[5] Mixed solvent systems, such as ethanol/water or ethyl acetate/hexanes, can also be effective.[5]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • If using a mixed solvent system, dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until turbidity persists. Then, add a few drops of the "good" solvent to redissolve the solid.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cooling in an ice bath can increase the yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and physical methods.

Spectroscopic Data
TechniqueExpected Data for this compound
1H NMR Signals corresponding to aromatic protons on the pyridine and pyrazole rings, and a singlet for the methoxy group protons (typically around 3.9-4.2 ppm). The chemical shifts and coupling constants will be characteristic of the substitution pattern.
13C NMR Resonances for the carbon atoms of the bicyclic core and the methoxy group. The chemical shifts will be influenced by the electronic environment of each carbon atom.
Mass Spec. The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the target compound (C7H7N3O, MW: 149.15 g/mol ).[6]

Note: The exact chemical shifts and fragmentation patterns will depend on the specific derivative synthesized and the instrumentation used.

Physical Properties
PropertyExpected Value
Appearance Typically a solid, ranging from off-white to light yellow.
Melting Point A sharp melting point range is indicative of high purity.
Solubility Generally soluble in polar organic solvents like methanol, ethanol, and DMSO.

Conclusion

This guide provides a detailed and scientifically grounded framework for the synthesis and purification of this compound derivatives. By understanding the underlying reaction mechanisms and following the outlined protocols, researchers can confidently and efficiently produce these important heterocyclic compounds for their drug discovery and development endeavors. The combination of a robust synthetic route, clear purification strategies, and comprehensive characterization guidelines ensures the generation of high-quality materials for subsequent biological evaluation.

References

Investigating the Anticancer Potential of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine: A Guide for Cellular Screening and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrazolopyridine Scaffold in Oncology

The pyrazolopyridine nucleus is recognized in medicinal chemistry as a privileged scaffold, structurally analogous to natural purines, which allows it to act as an antagonist in various biological processes.[1] This unique characteristic has spurred extensive research, leading to the discovery of numerous pyrazolopyridine derivatives with potent anticancer activities.[1] These compounds have been shown to modulate key signaling pathways that are often dysregulated in cancer, offering promising avenues for novel therapeutic development.

While direct studies on 5-Methoxy-1H-pyrazolo[4,3-b]pyridine are not yet prevalent in public literature, its structural congeners have demonstrated significant efficacy through the inhibition of critical cellular regulators. Notably, various pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[2][3][4][5] CDKs are fundamental drivers of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making them a prime target in cancer therapy.[6][7] Similarly, GSK-3β is a multifunctional kinase implicated in numerous signaling pathways that control cell proliferation, survival, and differentiation; its over-activation is linked to several cancers.[4][8]

This guide provides a comprehensive framework for researchers to conduct an initial investigation into the anticancer properties of this compound. We present a series of robust, field-proven protocols to assess its cytotoxic effects, elucidate its mechanism of action by probing its influence on the CDK and GSK-3β signaling pathways, and analyze its impact on cancer cell cycle progression.

Hypothesized Mechanism of Action

Based on the extensive evidence from related pyrazolopyridine compounds, we hypothesize that this compound may exert its anticancer effects by inhibiting key kinases that regulate cell cycle and survival. This guide will focus on protocols to test its activity against CDK2 and GSK-3β, two well-validated cancer targets frequently modulated by this class of compounds.[9][10]

Hypothesized_Signaling_Pathways cluster_0 Cell Cycle Regulation cluster_1 Survival & Proliferation Pathway Compound 5-Methoxy-1H- pyrazolo[4,3-b]pyridine CDK2_CyclinE CDK2/Cyclin E Compound->CDK2_CyclinE Inhibition GSK3b GSK-3β Compound->GSK3b Inhibition Rb Rb CDK2_CyclinE->Rb Phosphorylates (p) E2F E2F Rb->E2F Inhibits S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry Activates Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for Degradation Degradation Degradation Beta_Catenin->Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Proliferation_Genes Proliferation Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Proliferation_Genes Transcription

Caption: Hypothesized inhibitory action on CDK2 and GSK-3β pathways.

Part 1: Determining Cytotoxicity Across Cancer Cell Lines

The initial step is to establish the cytotoxic profile of this compound. A cell viability assay, such as the MTT assay, is a reliable, high-throughput method to determine the concentration-dependent effect of the compound on cell proliferation and derive the half-maximal inhibitory concentration (IC50) value.[11]

Protocol 1: MTT Cell Viability Assay

This protocol provides a method for assessing cell viability based on the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by viable cells.

Materials:

  • Cancer cell lines (e.g., HCT-116 colorectal, MCF-7 breast, A549 lung, MIA PaCa-2 pancreatic)[2][11][12]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: IC50 Values

Results should be compiled into a clear table for comparative analysis.

Cell LineCancer TypeIC50 (µM) after 72h
HCT-116Colorectal Carcinoma[Experimental Value]
MCF-7Breast Adenocarcinoma[Experimental Value]
A549Lung Carcinoma[Experimental Value]
MIA PaCa-2Pancreatic Cancer[Experimental Value]
[Additional Line][Additional Type][Experimental Value]

Part 2: Mechanistic Elucidation via Protein Expression and Cell Cycle Analysis

Once cytotoxicity is established, the next phase is to investigate the underlying molecular mechanism. Based on our hypothesis, we will probe for changes in key proteins of the CDK and GSK-3β pathways and analyze the compound's effect on cell cycle distribution.

Experimental Workflow

Experimental_Workflow Start Treat Cancer Cells with Compound (IC50) Harvest Harvest Cells after 24h Incubation Start->Harvest Split Split Sample Harvest->Split Lysate Prepare Protein Lysate Split->Lysate For Protein Fixation Fix Cells in 70% Ethanol Split->Fixation For DNA Content WesternBlot Western Blot Analysis Lysate->WesternBlot FlowCytometry Propidium Iodide Staining & Flow Cytometry Fixation->FlowCytometry WB_Targets Probe for: - p-Rb, Rb - CDK2, Cyclin E - p21, p53 - p-GSK-3β, GSK-3β - β-catenin - PARP, Caspase-3 WesternBlot->WB_Targets FC_Analysis Analyze Cell Cycle Distribution (G0/G1, S, G2/M) FlowCytometry->FC_Analysis

Caption: Workflow for mechanistic studies.

Protocol 2: Western Blot Analysis

This protocol allows for the detection and semi-quantification of specific proteins to assess the impact of the compound on target pathways. The modulation of proteins like p-Rb (a direct substrate of CDK2) and β-catenin (a direct substrate of GSK-3β) can provide strong evidence of target engagement.[13]

Materials:

  • Treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., CDK2, Cyclin E, p-Rb, Rb, p21, p-GSK-3β (Ser9), GSK-3β, β-catenin, Cleaved PARP, Cleaved Caspase-3, β-actin)

  • HRP-conjugated secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Wash treated and control cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per lane in Laemmli buffer. Separate proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, diluted according to the manufacturer's recommendations.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system. β-actin serves as a loading control.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing if the compound induces cell cycle arrest.[12]

Materials:

  • Treated and control cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1x10^6 treated and control cells by trypsinization.

  • Washing: Wash cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet and add dropwise into 5 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells to remove ethanol. Wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to gate the cell population and analyze the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation: Cell Cycle Distribution

Present the quantitative data from the flow cytometry analysis in a table.

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control[Experimental Value][Experimental Value][Experimental Value]
Compound (IC50)[Experimental Value][Experimental Value][Experimental Value]
Compound (2x IC50)[Experimental Value][Experimental Value][Experimental Value]

Conclusion and Future Directions

This guide provides a foundational strategy for the initial evaluation of this compound as a potential anticancer agent. The data generated from these protocols will establish its cytotoxic efficacy and provide critical insights into its mechanism of action. Positive results, such as potent cytotoxicity, modulation of CDK or GSK-3β pathway markers, and induction of cell cycle arrest or apoptosis, would provide a strong rationale for more advanced preclinical studies. Future work could include broader kinase profiling, in vivo xenograft models to assess anti-tumor efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) studies to evaluate its drug-like properties. The pyrazolopyridine scaffold continues to be a rich source of novel oncology drug candidates, and a systematic investigation of new derivatives is a critical step toward developing next-generation cancer therapeutics.[14][15]

References

Application Note: Profiling 5-Methoxy-1H-pyrazolo[4,3-b]pyridine Against a Kinase Panel for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Kinase Selectivity Profiling

The human kinome, comprising over 500 protein kinases, represents a vast and critical landscape for therapeutic intervention, particularly in oncology.[1][2] Kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases.[3] The pyrazolopyridine scaffold is a "privileged" heterocyclic core in kinase drug discovery, known for its ability to mimic the ATP molecule and bind to the highly conserved ATP pocket of kinases.[3][4] Specifically, the 5-Methoxy-1H-pyrazolo[4,3-b]pyridine variant presents a promising chemical starting point for the development of novel kinase inhibitors. However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[5] A lack of selectivity can lead to off-target effects, resulting in toxicity and diminished therapeutic efficacy.[6][7]

Therefore, early and comprehensive kinase inhibitor selectivity profiling is not merely a characterization step but a cornerstone of a successful drug discovery campaign.[6][8] It provides a roadmap for lead optimization, helps to interpret cellular phenotypes, and anticipates potential toxicities. This application note provides a detailed guide for researchers, scientists, and drug development professionals on screening this compound against a kinase panel. We will delve into the causality behind experimental choices, present detailed protocols for both biochemical and cell-based assays, and offer insights into data interpretation.

Understanding the Compound: this compound

The pyrazolo[4,3-b]pyridine core is an isomer of the more commonly explored pyrazolo[3,4-b]pyridine.[3] The strategic placement of the nitrogen atoms and the methoxy group at the 5-position can significantly influence the compound's interaction with the kinase hinge region and surrounding hydrophobic pockets, thereby dictating its potency and selectivity profile. The initial hypothesis for screening this compound is its potential to act as an ATP-competitive inhibitor.[9][10]

Experimental Design: A Two-Tiered Approach to Kinase Profiling

A cost-effective and efficient strategy for kinase profiling involves a two-tiered approach.[8]

  • Tier 1: Broad Kinome Screening (Single-Concentration) : The initial step is to screen this compound at a single, relatively high concentration (e.g., 1-10 µM) against a large, representative panel of kinases.[8][11] This provides a broad overview of the compound's activity across the kinome and identifies potential primary targets and significant off-targets.

  • Tier 2: Dose-Response and IC50 Determination : For kinases showing significant inhibition (e.g., >70% inhibition) in the primary screen, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).[8] This provides a quantitative measure of the compound's potency against each "hit" kinase.

Biochemical Kinase Assays: Measuring Direct Enzyme Inhibition

Biochemical assays are the preferred method for initial kinase profiling as they measure the direct interaction between the inhibitor and the isolated kinase enzyme, free from cellular complexities.[8] The choice of assay technology depends on factors such as throughput, sensitivity, and cost.[12][13]

Protocol 1: Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)

The radiometric assay is considered the "gold standard" for its direct and robust measurement of kinase activity.[2][14][15] It quantifies the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate.

Principle: The kinase-catalyzed transfer of the γ-phosphate from [γ-³³P]ATP to a peptide or protein substrate is measured. The phosphorylated substrate is then captured on a filter membrane, while the unreacted [γ-³³P]ATP is washed away. The radioactivity retained on the filter is proportional to the kinase activity.

Step-by-Step Protocol:

  • Compound Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced inhibition.[12]

  • Reaction Mixture Preparation : In a 96-well plate, prepare a reaction mixture containing the kinase, a specific substrate peptide, and the required cofactors (e.g., MgCl₂, MnCl₂) in the appropriate kinase buffer.

  • Inhibitor Addition : Add the diluted this compound or vehicle control (DMSO) to the reaction mixture. Pre-incubate for 15-20 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Reaction : Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for each kinase to allow for a fair comparison of IC50 values.[8][16]

  • Incubation : Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains within the linear range.

  • Reaction Termination and Substrate Capture : Stop the reaction by adding a stop solution (e.g., phosphoric acid) and spot the reaction mixture onto a phosphocellulose filter mat.

  • Washing : Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection : Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis : Calculate the percentage of kinase activity relative to the vehicle control. For dose-response experiments, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

Luminescence-based assays, such as ADP-Glo™, offer a non-radioactive alternative with high sensitivity and are well-suited for high-throughput screening.[12][17]

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is then converted back to ATP, which is used by luciferase to generate a luminescent signal. The light output is directly proportional to the ADP concentration and, therefore, the kinase activity.

Step-by-Step Protocol:

  • Compound and Reaction Setup : Follow steps 1-3 from the radiometric assay protocol.

  • Initiation of Reaction : Initiate the kinase reaction by adding ATP.

  • Incubation : Incubate at 30°C for the desired duration.

  • ATP Depletion : Add the ADP-Glo™ Reagent to the reaction to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation : Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Detection : Measure the luminescence using a plate reader.

  • Data Analysis : Perform data analysis as described for the radiometric assay.

Data Presentation and Interpretation of Biochemical Data

The results from the kinase panel screening should be summarized in a clear and concise table.

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase Target% Inhibition @ 1 µMIC50 (nM)Kinase Family
Primary Target
Kinase A95%25CMGC
Significant Off-Targets
Kinase B82%150TK
Kinase C75%450AGC
Weak/No Inhibition
Kinase D25%>10,000CAMK
Kinase E10%>10,000TKL

Interpreting the Data:

  • Selectivity Score: A simple way to quantify selectivity is to calculate a selectivity score, which is the ratio of the IC50 for an off-target kinase to the IC50 for the primary target. A higher score indicates greater selectivity.

  • Kinome Map Visualization: The data can also be visualized on a kinome tree map to provide a global view of the compound's selectivity profile.

  • Structure-Activity Relationship (SAR): The selectivity profile provides crucial information for guiding medicinal chemistry efforts to improve potency against the primary target while reducing activity against off-targets.[11]

Cell-Based Kinase Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays are essential for determining direct enzymatic inhibition, cell-based assays are crucial for confirming that the compound can penetrate the cell membrane, engage its target in a physiological environment, and exert a functional effect.[18][19]

Protocol 3: Cellular Target Engagement Assay (e.g., NanoBRET™)

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method to quantify compound binding to a specific kinase in living cells.[18]

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. A target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site serves as the energy acceptor. When the tracer is bound to the kinase-NanoLuc® fusion, BRET occurs. A test compound that competes with the tracer for binding to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Step-by-Step Protocol:

  • Cell Culture and Transfection : Culture a suitable cell line (e.g., HEK293T) and transfect with a plasmid encoding the kinase-NanoLuc® fusion protein.

  • Cell Plating : Plate the transfected cells into a 96-well white-bottom plate and incubate overnight.

  • Compound Treatment : Treat the cells with serial dilutions of this compound.

  • Tracer and Substrate Addition : Add the NanoBRET™ tracer and the NanoLuc® substrate to the wells.

  • Incubation : Incubate at 37°C in a CO₂ incubator for a specified time (e.g., 2 hours).

  • BRET Measurement : Measure the donor and acceptor emission signals using a plate reader equipped for BRET measurements.

  • Data Analysis : Calculate the BRET ratio and plot it against the logarithm of the inhibitor concentration to determine the IC50 value for target engagement.

Protocol 4: Phospho-Protein Western Blotting

This classic technique provides a direct readout of the inhibition of a specific signaling pathway downstream of the target kinase.[20]

Principle: Cells are treated with the inhibitor, and the phosphorylation status of a known downstream substrate of the target kinase is assessed by Western blotting using a phospho-specific antibody. A decrease in the phosphorylation of the substrate indicates inhibition of the upstream kinase.

Step-by-Step Protocol:

  • Cell Culture and Treatment : Culture an appropriate cell line where the target kinase is active. Treat the cells with various concentrations of this compound for a specified time.

  • Cell Lysis : Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification : Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting : Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation : Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate, followed by an HRP-conjugated secondary antibody.

  • Detection : Visualize the protein bands using a chemiluminescent substrate.

  • Loading Control : Strip the membrane and re-probe with an antibody against the total protein of the substrate or a housekeeping protein (e.g., GAPDH) to ensure equal protein loading.

  • Densitometry Analysis : Quantify the band intensities to determine the relative change in substrate phosphorylation.

Visualizing the Workflow and Signaling Pathways

Clear visualization of experimental workflows and the targeted signaling pathways is essential for understanding the experimental design and the biological context of the study.

experimental_workflow cluster_tier1 Tier 1: Broad Kinome Screen cluster_tier2 Tier 2: Potency & Selectivity cluster_cellular Tier 3: Cellular Validation single_conc Single-Concentration Screen (1-10 µM) kinase_panel Large Kinase Panel (>300 kinases) single_conc->kinase_panel Test Compound hit_identification Hit Identification (>%70 Inhibition) kinase_panel->hit_identification Inhibition Data dose_response Dose-Response Assay hit_identification->dose_response Identified Hits ic50 IC50 Determination dose_response->ic50 Potency selectivity Selectivity Profiling ic50->selectivity Comparison target_engagement Target Engagement (e.g., NanoBRET™) selectivity->target_engagement Prioritized Hits pathway_inhibition Pathway Inhibition (e.g., Western Blot) target_engagement->pathway_inhibition Confirms Mechanism phenotypic_assay Phenotypic Assay (e.g., Proliferation) pathway_inhibition->phenotypic_assay Links to Function

Caption: A tiered workflow for kinase inhibitor profiling.

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., Kinase B) ligand->receptor adaptor Adaptor Proteins receptor->adaptor kinase_a Kinase A (Primary Target) adaptor->kinase_a substrate Downstream Substrate kinase_a->substrate Phosphorylation transcription Transcription Factors substrate->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor 5-Methoxy-1H- pyrazolo[4,3-b]pyridine inhibitor->receptor Off-Target Inhibition inhibitor->kinase_a Inhibition

Caption: A hypothetical signaling pathway illustrating on- and off-target inhibition.

Conclusion and Future Directions

The systematic screening of this compound against a kinase panel, as outlined in this application note, is a critical step in its evaluation as a potential therapeutic agent. By employing a tiered approach that combines robust biochemical assays with physiologically relevant cell-based methods, researchers can gain a comprehensive understanding of the compound's potency, selectivity, and mechanism of action. The resulting data will not only guide the rational design of more potent and selective analogs but also provide a solid foundation for further preclinical development. Ultimately, a thorough understanding of the kinase selectivity profile is indispensable for translating a promising chemical scaffold into a safe and effective targeted therapy.

References

Application Notes and Protocols for the Structure-Activity Relationship of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrazolo[4,3-b]pyridine in Modern Drug Discovery

The pyrazolopyridine core, a fusion of pyrazole and pyridine rings, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine bases allows it to effectively interact with the ATP-binding sites of numerous protein kinases, making it a cornerstone for the development of targeted therapies.[1] Among the various isomers, the 1H-pyrazolo[4,3-b]pyridine framework has emerged as a promising template for designing potent and selective inhibitors of key signaling proteins implicated in cancer and other diseases.

This guide provides an in-depth exploration of the structure-activity relationship (SAR) of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine analogs. We will delve into the rationale behind experimental design, provide detailed protocols for the synthesis and biological evaluation of these compounds, and present data in a clear, actionable format for researchers, scientists, and drug development professionals. Our focus is to not only present methodologies but to also explain the scientific reasoning that underpins these experimental choices.

The Strategic Importance of the 5-Methoxy Substituent

The introduction of a methoxy group at the 5-position of the pyrazolo[4,3-b]pyridine core is a strategic decision rooted in established medicinal chemistry principles. The 5-position of the pyridine ring is often solvent-exposed in the ATP binding pocket of many kinases. The methoxy group, with its modest size and hydrogen bond accepting capability, can significantly influence the compound's properties:

  • Solubility and Physicochemical Properties: The methoxy group can enhance aqueous solubility compared to a simple hydrogen or a more lipophilic substituent, which is a critical factor for drug development.

  • Target Engagement: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues in the target protein's binding site, thereby increasing potency.

  • Metabolic Stability: The methoxy group can influence the metabolic profile of the compound, potentially blocking a site of metabolism and increasing the compound's half-life.

The following sections will explore how modifications to other positions on the this compound scaffold can be systematically varied to probe and optimize for desired biological activity.

General Synthesis of this compound Analogs

The synthesis of the this compound core can be achieved through various synthetic routes. A common and versatile approach involves the condensation of a substituted aminopyrazole with a functionalized carbonyl compound. The following is a representative synthetic scheme.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization Aminopyrazole Substituted 3-aminopyrazole Condensation Cyclocondensation Aminopyrazole->Condensation Dicarbonyl ß-ketoester or 1,3-diketone Dicarbonyl->Condensation Pyrazolopyridine_Core Substituted Pyrazolo[4,3-b]pyridine Core Condensation->Pyrazolopyridine_Core Formation of Pyridine Ring Functionalization_Step Introduction of 5-Methoxy group and other substituents (R1, R3, R7) Pyrazolopyridine_Core->Functionalization_Step e.g., Nucleophilic aromatic substitution, Cross-coupling Final_Compound Target 5-Methoxy-1H- pyrazolo[4,3-b]pyridine Analog Functionalization_Step->Final_Compound

Caption: General synthetic workflow for this compound analogs.

Experimental Protocol: Synthesis of a Representative Analog

This protocol outlines the synthesis of a generic this compound analog.

Materials:

  • Substituted 3-aminopyrazole

  • Appropriate β-ketoester (e.g., ethyl 4-methoxy-3-oxobutanoate)

  • Glacial acetic acid

  • Dowtherm A

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Cyclocondensation:

    • In a round-bottom flask, combine the substituted 3-aminopyrazole (1.0 eq) and the β-ketoester (1.1 eq) in glacial acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the crude pyrazolo[4,3-b]pyridin-5-one intermediate.

  • Chlorination:

    • Suspend the crude intermediate in phosphorus oxychloride (POCl₃).

    • Reflux the mixture for 2-3 hours.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 5-chloro-1H-pyrazolo[4,3-b]pyridine intermediate.

  • Methoxylation:

    • Dissolve the 5-chloro intermediate in methanol.

    • Add sodium methoxide (NaOMe) (1.5 eq) and reflux the mixture for 2-4 hours, monitoring by TLC.

    • After cooling, neutralize the reaction with a dilute acid (e.g., 1N HCl).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain the desired this compound analog.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs can be finely tuned by modifying the substituents at various positions of the bicyclic core. The following table summarizes the general SAR trends observed for pyrazolopyridine-based kinase inhibitors, which can be extrapolated to the 5-methoxy series.

Position of SubstitutionSubstituentGeneral Effect on Kinase Inhibitory ActivityRationale
N1 (Pyrazole) Small alkyl (e.g., methyl, ethyl)Often well-tolerated or can enhance potency.Occupies a small hydrophobic pocket.
Bulky groups (e.g., substituted phenyl)Can either increase or decrease activity depending on the target.Can provide additional interactions or cause steric hindrance.
H (unsubstituted)Often crucial for forming a hydrogen bond with the kinase hinge region.[2]Acts as a key hydrogen bond donor.
C3 (Pyrazole) Aromatic/heteroaromatic ringsGenerally favorable for potency.Can engage in π-π stacking or other interactions in the ATP-binding site.
Small alkyl groupsMay be tolerated but often less potent than aromatic substituents.Limited potential for strong interactions.
C7 (Pyridine) Substituted anilinesFrequently leads to potent inhibitors.The substituent can extend into a solvent-exposed region and be optimized for potency and selectivity.
Alkoxy groupsCan modulate solubility and potency.Can form hydrogen bonds and influence physicochemical properties.

Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase using a luminescence-based assay that measures ATP consumption.[3]

Materials:

  • Target kinase (e.g., TRKA, Abl, etc.)

  • Kinase substrate (a peptide or protein that is a substrate for the kinase)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compounds dissolved in DMSO

  • White, opaque 96- or 384-well plates

Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of test compound in DMSO Start->Compound_Prep Assay_Setup Add compound, kinase, and substrate to plate Compound_Prep->Assay_Setup Reaction_Start Initiate reaction by adding ATP Assay_Setup->Reaction_Start Incubation Incubate at 30°C for 60 min Reaction_Start->Incubation Stop_Reaction Add ADP-Glo™ Reagent to deplete remaining ATP Incubation->Stop_Reaction Signal_Generation Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence Stop_Reaction->Signal_Generation Read_Plate Measure luminescence Signal_Generation->Read_Plate Data_Analysis Calculate % inhibition and determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve.

  • Assay Setup:

    • In a white assay plate, add the diluted test compounds. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a known potent inhibitor).

    • Add the kinase and substrate to each well.

  • Kinase Reaction:

    • Initiate the reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the reaction by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes to allow for the depletion of unused ATP.

    • Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal.

    • Incubate for another 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.[4]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)

  • 96-well clear tissue culture plates

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO).

    • Incubate the cells for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. The strategic placement of the 5-methoxy group provides a valuable handle for modulating the physicochemical and pharmacological properties of these analogs. The SAR of this series is dictated by the interplay of substituents at the N1, C3, and C7 positions, which can be rationally modified to achieve high potency and selectivity for specific kinase targets.

The protocols provided herein offer a robust framework for the synthesis and biological evaluation of these compounds. Future work in this area should focus on expanding the diversity of substituents at the key positions to build a more comprehensive SAR. Furthermore, detailed mechanistic studies, including co-crystallography with target kinases, will be invaluable for understanding the molecular basis of their inhibitory activity and for guiding the design of next-generation inhibitors with improved therapeutic potential.

References

Introduction: The Therapeutic Potential of the Pyrazolopyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Molecular Docking of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine with Protein Kinases

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic core structure in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1] Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[2] this compound is a representative member of this class, serving as a key building block for more complex kinase inhibitors.[3] Understanding how this core structure interacts with the ATP-binding pocket of kinases is fundamental for the rational design of novel, more selective, and potent therapeutic agents.[4]

This application note provides a comprehensive, step-by-step protocol for conducting a molecular docking study of this compound against a representative protein kinase target. Molecular docking is a powerful computational technique that predicts the preferred binding orientation and affinity of a small molecule (ligand) to a macromolecular target (receptor).[4] This guide is designed for researchers, scientists, and drug development professionals, offering both the procedural "how" and the scientific "why" behind each step to ensure a robust and reliable computational experiment.

Guiding Principles of This Protocol

As a self-validating system, this protocol is built on three core pillars:

  • Causality-Driven Methodology: Every step, from file preparation to results analysis, is explained in the context of its impact on the final outcome. We will explore why specific parameters are chosen and how they contribute to the accuracy of the simulation.

  • Reproducibility and Validation: The protocol includes a mandatory validation step—re-docking a known ligand—to establish the trustworthiness of the docking parameters before applying them to the novel ligand.[5][6] An accurate protocol should reliably reproduce experimentally observed binding modes.[7]

  • Integration of Open-Source Tools: To ensure accessibility, this guide utilizes a suite of widely adopted, powerful, and freely available software tools: AutoDock Vina for the docking calculation, MGLTools for system preparation, Open Babel for file manipulation, and PyMOL for in-depth analysis and visualization.[8][9][10]

Overall Experimental Workflow

The entire molecular docking process can be visualized as a sequential workflow, beginning with data preparation and culminating in detailed interaction analysis.

G cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Select & Download Receptor PDB PrepReceptor 2. Prepare Receptor (Remove water, add hydrogens) PDB->PrepReceptor Grid 5. Define Binding Site (Grid Box Generation) PrepReceptor->Grid Ligand 3. Obtain Ligand Structure (e.g., from PubChem) PrepLigand 4. Prepare Ligand (Energy minimize, set torsions) Ligand->PrepLigand RunVina 6. Execute Docking (AutoDock Vina) PrepLigand->RunVina Grid->RunVina Analyze 8. Analyze Binding Poses (Scores & Conformations) RunVina->Analyze Validate 7. Validate Protocol (Re-docking, RMSD < 2Å) Validate->Analyze Visualize 9. Visualize Interactions (PyMOL, LigPlot+) Analyze->Visualize

Caption: High-level workflow for a molecular docking experiment.

PART 1: Preparation of the Molecular System

The accuracy of a docking simulation is critically dependent on the quality of the input structures. This phase involves preparing both the protein receptor and the small molecule ligand for the simulation. For this protocol, we will use c-Met kinase (PDB ID: 3V1X) as our exemplary target, as pyrazolopyridine derivatives have shown activity against it.[2]

Protocol 1.1: Receptor Preparation

The goal of receptor preparation is to clean the raw PDB file, add missing atoms (specifically hydrogens), and assign atomic charges to create a format suitable for docking.[11]

Tools: MGLTools/AutoDockTools (ADT)

Methodology:

  • Obtain the Receptor Structure: Download the PDB file for c-Met kinase (e.g., 3V1X) from the RCSB Protein Data Bank.

  • Launch AutoDockTools: Open the ADT graphical interface.

  • Load the Molecule: Go to File > Read Molecule and select the downloaded PDB file (e.g., 3V1X.pdb).

  • Clean the Protein Structure:

    • Remove Water Molecules: Go to Edit > Delete Water. This is crucial as explicit water molecules can interfere with the docking algorithm unless they are known to be critical for binding, which requires more advanced simulation setups.[6]

    • Remove Co-crystallized Ligands/Ions: Select the original ligand and any other heteroatoms (ions, etc.) in the PyMOL viewer or selection menu and delete them (Edit > Delete > Selected Atoms). We will use the space it occupied to define our binding site.

  • Add Hydrogens: Go to Edit > Hydrogens > Add. Select Polar only and click OK. Polar hydrogens are essential for calculating interactions like hydrogen bonds.

  • Compute Charges: Go to Edit > Charges > Compute Gasteiger. This step assigns partial atomic charges, which are necessary for the electrostatic terms in the docking scoring function.[11]

  • Save as PDBQT: Go to File > Save > Write PDBQT. Save the prepared receptor file as receptor.pdbqt. The PDBQT (Protein Data Bank, Partial Charge & Atom Type) format is the required input format for AutoDock Vina.[11]

Protocol 1.2: Ligand Preparation

The ligand, this compound, must be converted into a 3D structure with an optimized geometry and defined rotatable bonds.[10]

Tools: PubChem, Open Babel, MGLTools/AutoDockTools (ADT)

Methodology:

  • Obtain Ligand Structure:

    • Search for "this compound" on PubChem (CID 52987829).[12]

    • Download the 3D structure in SDF format.

  • Energy Minimization and Format Conversion (Open Babel):

    • It is critical to start with a low-energy conformation of the ligand.[10] Open Babel can perform this using its command-line interface.[13]

    • Open a terminal or command prompt and run the following command to convert the SDF file to MOL2 format and perform energy minimization using the MMFF94 force field:

  • Final Preparation in AutoDockTools:

    • Launch ADT.

    • Go to Ligand > Input > Open and select the energy-minimized output.mol2 file.

    • ADT will automatically detect the root and set the rotatable bonds. The methoxy group's bond to the ring will be rotatable.

    • Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.

PART 2: Docking Simulation with AutoDock Vina

With the receptor and ligand prepared, the next step is to define the search space for the docking calculation and run the simulation.

Protocol 2.1: Defining the Binding Site (Grid Box)

The docking algorithm needs to know where to search for potential binding poses. This is done by defining a 3D grid box centered on the active site.[9] A reliable way to do this is to center the box on the position of the original, co-crystallized ligand that we previously removed.

Tools: MGLTools/AutoDockTools (ADT)

Methodology:

  • Load the Prepared Receptor: In ADT, ensure your receptor.pdbqt file is loaded.

  • Open the Grid Module: Go to Grid > Grid Box.

  • Center the Grid: If you know the coordinates of the original ligand, you can input them directly. Alternatively, you can load the original PDB file (with the ligand still in it), select the ligand, and use Grid > Set Map Types > Centered on Ligand to automatically center the box.

  • Adjust Grid Dimensions: Adjust the x, y, and z dimensions of the box to ensure it fully encompasses the binding pocket. A good starting point is a box of 20x20x20 Ångströms. The box should be large enough to allow the ligand to rotate freely but small enough to focus the search, saving computational time.[14]

  • Record the Coordinates: Note down the center and size values for the x, y, and z dimensions. These will be used in the configuration file. For PDB ID 3V1X, a reasonable grid center might be:

    • center_x = 15.2

    • center_y = 53.9

    • center_z = 16.9

Protocol 2.2: Running the AutoDock Vina Simulation

AutoDock Vina is executed via the command line, using a simple text file to define the input files and parameters.[14]

Methodology:

  • Create a Configuration File: Create a new text file named conf.txt in the same directory as your receptor.pdbqt and ligand.pdbqt files.

  • Populate the Configuration File: Add the following lines to conf.txt, replacing the values with those you recorded in the previous step.

    • exhaustiveness : This parameter controls the thoroughness of the search. Higher values increase accuracy but also computational time. A value of 16 is a good balance for initial studies.[14]

  • Run Vina: Open a terminal or command prompt, navigate to your working directory, and execute the following command:

  • Await Completion: Vina will run the docking simulation and generate two output files: docking_results.pdbqt (containing the coordinates of the predicted binding poses) and docking_log.txt (containing the binding affinity scores).

PART 3: Analysis and Validation of Docking Results

The raw output of a docking simulation is a set of predicted binding poses and their associated scores. Meaningful interpretation requires careful analysis and visualization.[15]

Protocol 3.1: Protocol Validation via Re-docking

Before analyzing the results for our ligand of interest, we must first validate our docking protocol.[5] This is a critical step to ensure that the chosen parameters (grid box, exhaustiveness, etc.) are capable of accurately reproducing a known, experimentally determined binding pose.

Methodology:

  • Prepare the Co-crystallized Ligand: Using the original PDB file (3V1X), extract the co-crystallized ligand into a separate file. Prepare this ligand using the same method described in Protocol 1.2 , saving it as native_ligand.pdbqt.

  • Re-dock the Ligand: Run AutoDock Vina again, this time using native_ligand.pdbqt as the input ligand in your conf.txt file.

  • Calculate RMSD:

    • Load the original receptor PDB (containing the experimental pose of the ligand) and the re-docked result file into a visualization software like PyMOL.

    • Align the protein backbones of both structures.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the experimental ligand pose and the top-ranked re-docked pose.

    • Success Criterion: An RMSD value of ≤ 2.0 Å is considered an excellent result and validates the docking protocol.[7][16] This indicates that the simulation parameters can reliably identify the correct binding mode.

Protocol 3.2: Analyzing Binding Poses and Scores

Once the protocol is validated, we can analyze the results for this compound.

Methodology:

  • Examine the Log File: Open docking_log.txt. It will contain a table listing up to 9 binding poses, ranked by their binding affinity in kcal/mol. The more negative the value, the stronger the predicted binding.

  • Summarize Quantitative Data: Organize the results into a clear table for comparison.

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (l.b.)RMSD from Best Pose (u.b.)
1-8.50.0000.000
2-8.21.8542.431
3-8.11.5212.015
4-7.92.1032.876
............
This is example data. Your results will vary.
  • Focus on the Best Pose: The top-ranked pose (Mode 1) is generally the primary focus of analysis, as it represents the most energetically favorable conformation predicted by the scoring function.[15]

Protocol 3.3: Visualization of Protein-Ligand Interactions

Visual inspection is essential to understand the specific molecular interactions that stabilize the ligand in the binding pocket.[8][17]

Tools: PyMOL

Methodology:

  • Launch PyMOL and load the prepared receptor file (receptor.pdbqt).

  • Load the Docking Results: Load the Vina output file (docking_results.pdbqt). PyMOL will load all predicted poses as separate states in the same object. You can cycle through them using the arrow keys at the bottom right of the viewer.

  • Prepare the Visualization:

    • Display the protein as a cartoon and color it for clarity.

    • Show the ligand (e.g., state 1) as sticks and color it by element.

    • Center the view on the ligand.

  • Identify and Display Interactions:

    • Use the Action button (A) for the ligand object, then preset > ligand sites > cartoon. This will automatically display nearby protein residues and highlight potential interactions.[15]

    • To find specific hydrogen bonds, use the Wizard menu: Wizard > Measurement. Click on the donor atom (e.g., N-H on the pyrazole ring) and the acceptor atom (e.g., a backbone carbonyl oxygen on a hinge-region residue). PyMOL will display the distance. Hydrogen bonds typically have a distance of < 3.5 Å.

  • Analyze Key Interactions: For kinase inhibitors, look for hallmark interactions:

    • Hinge Region Binding: Hydrogen bonds between the heterocyclic core and the backbone of the kinase hinge region are critical for anchoring most kinase inhibitors.[2]

    • Hydrophobic Pockets: Identify hydrophobic residues on the protein that form favorable van der Waals contacts with the ligand.

    • Gatekeeper Residue: Note the interaction with the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket and is often a key determinant of selectivity.

Workflow for Results Analysis and Visualization

G VinaOut Vina Output Files (docking_results.pdbqt, log.txt) LoadPyMOL 1. Load Receptor & Ligand Poses into PyMOL VinaOut->LoadPyMOL SelectPose 2. Select Top-Ranked Pose (Lowest Binding Energy) LoadPyMOL->SelectPose ShowInteractions 3. Use 'Ligand Site' Preset to Highlight Pocket SelectPose->ShowInteractions MeasureHBonds 4. Measure H-Bond Distances (Wizard > Measurement) ShowInteractions->MeasureHBonds AnalyzeHydro 5. Identify Hydrophobic & Pi-Stacking Interactions MeasureHBonds->AnalyzeHydro GenerateImage 6. Generate High-Quality Publication Figure AnalyzeHydro->GenerateImage

Caption: Step-by-step workflow for analyzing docking results in PyMOL.

Conclusion and Further Perspectives

This application note provides a validated, step-by-step protocol for performing a molecular docking study of this compound against a protein kinase target. By following these guidelines, researchers can generate reliable predictions of binding modes and affinities, providing a strong foundation for hypothesis-driven drug design.

The results from this protocol can guide the next steps in a drug discovery project, such as:

  • Lead Optimization: Identifying which parts of the ligand can be modified to improve binding affinity or selectivity.

  • Virtual Screening: Using the validated protocol to screen large libraries of similar compounds to identify new potential inhibitors.[18]

  • Further Simulation: Using the docked pose as a starting point for more computationally intensive studies like molecular dynamics (MD) simulations to assess the stability of the protein-ligand complex over time.[19]

By combining robust computational methods with sound experimental validation, molecular docking serves as an indispensable tool in the modern drug discovery pipeline.

References

Application Notes & Protocols: Characterizing the ADME Properties of Pyrazolo[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of ADME in Developing Pyrazolo[4,3-b]pyridine Kinase Inhibitors

The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for targeted cancer therapy.[1] While optimizing on-target potency is a primary focus, the ultimate success of these drug candidates hinges on their pharmacokinetic profile, governed by the principles of Absorption, Distribution, Metabolism, and Excretion (ADME). Early and comprehensive ADME characterization is essential to identify and mitigate liabilities such as poor bioavailability, rapid clearance, or potential for drug-drug interactions (DDI), thereby reducing late-stage attrition.[2][3][4]

This guide provides a senior scientist's perspective on designing and executing a robust in vitro ADME screening cascade for novel pyrazolo[4,3-b]pyridine derivatives. It moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring the generation of reliable, decision-driving data. The protocols described are designed as self-validating systems, incorporating necessary controls to meet the stringent standards of modern drug discovery and regulatory expectations.[5][6]

The In Vitro ADME Screening Cascade: A Strategic Workflow

A tiered, iterative approach is the most efficient strategy for ADME profiling. Early-stage, high-throughput assays provide foundational data on broad compound sets, guiding initial structure-activity relationship (SAR) and structure-property relationship (SPR) development.[7] Promising candidates then advance to more complex, lower-throughput assays that offer deeper mechanistic insight.

// Connections {Kinetic_Sol, PAMPA, MLM_Stab} -> Caco2 [lhead=cluster_1, color="#4285F4", penwidth=1.5, label="Promising\nCandidates"]; Caco2 -> PPB [color="#34A853", penwidth=1.5]; PPB -> MetID [color="#34A853", penwidth=1.5]; MetID -> CYP_Inhib [color="#34A853", penwidth=1.5]; {Caco2, PPB, MetID, CYP_Inhib} -> Hep_Stab [lhead=cluster_2, color="#EA4335", penwidth=1.5, label="Optimized\nLeads"]; Hep_Stab -> CYP_Induc [color="#FBBC05", penwidth=1.5]; CYP_Induc -> Transporter [color="#FBBC05", penwidth=1.5]; Transporter -> In_Vivo_PK [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

In_Vivo_PK [label="In Vivo PK Studies"]; } Caption: A tiered ADME screening cascade for pyrazolo[4,3-b]pyridine derivatives.

Section 1: Absorption

For orally administered drugs, absorption depends on two primary physicochemical properties: solubility (how well it dissolves) and permeability (how well it crosses the intestinal wall).

Aqueous Solubility

Poor solubility is a common challenge for flat, aromatic kinase inhibitors and can severely limit oral absorption. A kinetic solubility assay is the standard high-throughput method used in early discovery.

Protocol: Kinetic Solubility Assay

  • Preparation: Prepare a 10 mM stock solution of the pyrazolo[4,3-b]pyridine derivative in 100% DMSO.

  • Compound Addition: In a 96-well plate, add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This creates a final nominal concentration of 100 µM with 1% DMSO.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation of the compound.

  • Separation: Filter the plate using a 96-well filter plate (e.g., 0.45 µm pore size) to separate the dissolved compound from the precipitate.

  • Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS against a calibration curve prepared in the same PBS/DMSO buffer.

  • Data Reporting: The result is reported as the soluble concentration in µM.

Causality & Interpretation: This assay mimics the rapid dissolution and potential precipitation of a drug upon entering the aqueous environment of the gut. Low solubility (<10 µM) is a red flag that may necessitate formulation strategies or medicinal chemistry efforts to improve the property.

Membrane Permeability

Permeability assesses a compound's ability to transit from the gastrointestinal tract into the bloodstream. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free, high-throughput method that models passive diffusion, the primary transport mechanism for many drugs.[8][9][10]

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.[8]

  • Acceptor Plate: Fill a 96-well acceptor plate with buffer (pH 7.4) containing a surfactant to act as a "sink" for the permeated compound.[10]

  • Donor Plate: Add the test compound (e.g., at 10 µM) to the donor plate wells.

  • Incubation: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate at room temperature for 5 to 16 hours.[8][11]

  • Quantification: After incubation, measure the compound concentration in both the donor and acceptor wells via LC-MS/MS.[9][11]

  • Calculation: The apparent permeability coefficient (Papp) is calculated. High and low permeability controls (e.g., caffeine and famotidine) must be included to validate the assay.[9]

Causality & Interpretation: PAMPA isolates passive diffusion from the complexities of active transport and metabolism.[8] It is excellent for early-stage ranking of compounds.

Permeability Class Papp (10⁻⁶ cm/s) Predicted Human Absorption
High> 5> 80%
Medium1 - 520% - 80%
Low< 1< 20%

If a compound exhibits low PAMPA permeability, it may be a candidate for a more complex Caco-2 permeability assay. The Caco-2 cell line, derived from human colon carcinoma, forms a monolayer that expresses efflux transporters (like P-glycoprotein), providing insights into active transport mechanisms that PAMPA cannot.[12][][14] An efflux ratio (Papp B→A / Papp A→B) greater than 2 in a Caco-2 assay indicates the compound is a substrate of an efflux transporter, a common liability for kinase inhibitors.[12]

Section 2: Distribution

Once absorbed, a drug distributes throughout the body. A key determinant of its efficacy and safety is the extent to which it binds to plasma proteins.

Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, and be excreted.[15][16] High plasma protein binding (>99%) can reduce efficacy and complicate dosing. Equilibrium Dialysis (ED) is the gold standard for measuring PPB due to minimal non-specific binding.[17][18]

Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Setup: Use a commercially available RED device, which consists of inserts with two chambers separated by a semipermeable membrane (12-14 kDa MWCO).[15][19]

  • Plasma Addition: Add plasma (human, rat, etc.) spiked with the pyrazolo[4,3-b]pyridine derivative (e.g., 1 µM) to one chamber (the plasma chamber).[15]

  • Buffer Addition: Add an equal volume of PBS (pH 7.4) to the other chamber (the buffer chamber).[15]

  • Equilibration: Seal the unit and incubate at 37°C with shaking for 4-6 hours, allowing the unbound drug to diffuse across the membrane until equilibrium is reached.[17][19]

  • Sampling & Analysis: After incubation, take equal aliquots from both the plasma and buffer chambers. The plasma sample is typically precipitated with acetonitrile to remove proteins.[15]

  • Quantification: Determine the concentration of the compound in the buffer sample and the supernatant of the precipitated plasma sample by LC-MS/MS.

  • Calculation: The percentage of bound drug is calculated from the concentrations in the two chambers.

Causality & Interpretation: The semipermeable membrane allows only the small, unbound drug molecules to pass through, while protein-bound drug is retained in the plasma chamber.[17] At equilibrium, the concentration in the buffer chamber is equal to the free drug concentration in the plasma chamber. A high %PPB can lead to a lower-than-expected in vivo effect and increases the risk of DDIs with other highly protein-bound drugs.

Section 3: Metabolism

Metabolism, primarily occurring in the liver, is the body's process of converting drugs into more water-soluble compounds for excretion. For N-heterocycles like pyrazolo[4,3-b]pyridines, metabolic pathways often involve oxidation by Cytochrome P450 (CYP) enzymes.[20][21] Assessing metabolic stability is crucial for predicting a drug's half-life and clearance.

// Connections Prep -> PreIncubate [color="#4285F4", penwidth=1.5]; PreIncubate -> Initiate [color="#4285F4", penwidth=1.5]; Initiate -> Timepoints [color="#4285F4", penwidth=1.5]; Timepoints -> Quench [color="#4285F4", penwidth=1.5]; Quench -> Analyze [color="#4285F4", penwidth=1.5]; Analyze -> Plot [lhead=cluster_data, color="#34A853", penwidth=1.5]; Plot -> Calculate [color="#34A853", penwidth=1.5]; } Caption: Workflow for the in vitro liver microsomal stability assay.

Metabolic Stability in Liver Microsomes

Liver microsomes are subcellular fractions containing a high concentration of Phase I metabolic enzymes, especially CYPs.[7][22] They are a cost-effective and high-throughput tool for initial metabolic stability assessment.[22]

Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing liver microsomes (human or animal, e.g., 0.5 mg/mL protein), phosphate buffer (pH 7.4), and the test compound (typically 1 µM).[23][24]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.[25]

  • Initiation: Start the metabolic reaction by adding a solution of the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate).[23][25] A parallel incubation without NADPH serves as a negative control to detect non-CYP-mediated degradation.[25]

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding a "stop solution" of ice-cold acetonitrile containing an internal standard (IS).[22][25]

  • Sample Preparation: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound by LC-MS/MS.[22][23]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[22][25]

Causality & Interpretation: NADPH is the essential cofactor for CYP enzyme activity. Its addition initiates the metabolism of the compound. The rate of disappearance of the parent drug over time is a direct measure of its metabolic lability.

Intrinsic Clearance (Clint) t½ (min) Predicted In Vivo Clearance
< 12 µL/min/mg protein> 58Low
12 - 56 µL/min/mg protein12 - 58Intermediate
> 56 µL/min/mg protein< 12High

Compounds with high clearance are likely to have a short half-life in vivo, potentially requiring frequent or high doses. Structure-metabolism relationships can be established by comparing Clint values across a series of pyrazolo[4,3-b]pyridine analogues, guiding medicinal chemistry efforts to block sites of metabolic vulnerability.[26][27]

Section 4: Excretion

While definitive excretion studies are conducted in vivo, in vitro data provides crucial early indicators. The metabolic stability data gives a strong clue about the primary clearance mechanism. If a compound is rapidly metabolized (high Clint), hepatic clearance will likely be the main route of excretion. If it is highly stable, renal (kidney) excretion of the unchanged drug may be more significant.

Integrating the Data: Building a Complete Profile

No single ADME parameter tells the whole story. The power of this screening cascade lies in the integration of all data points. For example:

  • A compound with high permeability but low solubility may be "dissolution-rate limited," and its absorption could be improved with formulation.

  • A compound with good absorption but high metabolic clearance will likely have low oral bioavailability.

  • A compound with low plasma protein binding and low metabolic clearance may have a very long half-life, which could be desirable for some therapeutic indications but also poses a risk of accumulation and toxicity.

By systematically evaluating the ADME properties of pyrazolo[4,3-b]pyridine derivatives using these robust and well-validated protocols, drug discovery teams can make more informed decisions, prioritize compounds with the highest probability of success, and ultimately accelerate the delivery of new targeted therapies to patients.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to assist you in overcoming common challenges during your experiments. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower your research.

I. Overview of Synthetic Strategies

The synthesis of the pyrazolo[4,3-b]pyridine core is a critical step in the development of various therapeutic agents, including inhibitors of ALK5 (activin receptor-like kinase 5) and other kinases.[1] The general approach often involves the construction of the pyrazole ring onto a pre-existing pyridine scaffold or vice-versa.[2] A common and efficient method involves the reaction of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[2] Another powerful strategy utilizes a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction starting from readily available 2-chloro-3-nitropyridines.[3][4]

The specific synthesis of this compound often starts with a suitably substituted pyridine derivative, such as 2-chloro-5-methoxy-3-nitropyridine, which can then undergo cyclization to form the desired pyrazolo[4,3-b]pyridine ring system.

Below is a generalized workflow for a common synthetic route.

Synthesis_Workflow A Starting Materials (e.g., 2-chloro-5-methoxypyridine) B Nitration A->B HNO3/H2SO4 C S(N)Ar with Hydrazine B->C Hydrazine hydrate D Cyclization C->D Acid or Base catalyst E This compound D->E Intramolecular condensation

Caption: Generalized synthetic workflow for this compound.

II. Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in the Cyclization Step

Question: I am experiencing a low yield during the final cyclization step to form the pyrazolo[4,3-b]pyridine ring. What are the potential causes and how can I optimize this?

Answer: Low yields in the cyclization to form the pyrazolopyridine ring system are a common challenge and can be attributed to several factors.[5] A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Purity of Starting Materials: Impurities in the precursor, such as the hydrazinyl-nitropyridine intermediate, can significantly hinder the reaction.

    • Recommendation: Ensure the precursor is of high purity. Recrystallization or column chromatography of the intermediate prior to cyclization is highly recommended.

  • Reaction Conditions: The choice of catalyst, solvent, and temperature are critical for efficient cyclization.

    • Catalyst: Both acid and base catalysis can be employed. For acid-catalyzed cyclization, reagents like acetic acid or a mixture of HCl in dioxane/ethanol are effective.[6] For base-catalyzed reactions, sodium hydroxide in a high-boiling solvent like glycol can give high yields in a short time.[6] Experiment with different catalysts and loadings to find the optimal conditions for your specific substrate.

    • Solvent: The solvent plays a crucial role in reactant solubility and reaction kinetics.[5] Protic solvents like ethanol or acetic acid are commonly used. However, aprotic polar solvents like DMF or DMSO can also be effective, particularly for base-catalyzed reactions.

    • Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reactions or degradation of the product.[5] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Some reactions may require heating to reflux, while others may proceed at lower temperatures over a longer period.

Experimental Protocol: Optimization of Cyclization

  • Small-Scale Screening: Set up several small-scale reactions in parallel to screen different conditions.

  • Vary Catalyst: Test a range of acid catalysts (e.g., p-TsOH, H2SO4, HCl) and base catalysts (e.g., NaH, K2CO3, DBU).

  • Solvent Screen: Evaluate a variety of solvents with different polarities and boiling points (e.g., ethanol, isopropanol, toluene, DMF).

  • Temperature Gradient: Run the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux).

  • Monitor Progress: Analyze aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h) by TLC or LC-MS to determine the point of maximum product formation.

ParameterCondition 1Condition 2Condition 3
Catalyst Acetic Acidp-TsOH (0.1 eq)NaH (1.2 eq)
Solvent EthanolTolueneDMF
Temperature RefluxReflux80 °C
Typical Yield ModerateModerate to HighHigh

Caption: Table summarizing starting conditions for cyclization optimization.

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the pyrazole ring formation?

Answer: The formation of regioisomers is a well-known challenge in pyrazole synthesis, particularly when using unsymmetrical starting materials.[7] The regioselectivity is influenced by the electronic and steric properties of the substituents on both the hydrazine and the pyridine precursor.

Controlling Regioselectivity:

  • Choice of Starting Materials: The substitution pattern on the pyridine ring can direct the cyclization. An electron-withdrawing group adjacent to the reaction site can favor the formation of one isomer over the other.

  • Reaction Conditions:

    • Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization, thereby affecting the regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically increase regioselectivity in some pyrazole syntheses.[8]

    • Catalyst: The nature of the catalyst (acidic vs. basic) can also play a significant role. It is advisable to screen both types of catalysts.

  • Separation of Isomers: If a mixture of regioisomers is unavoidable, efficient separation is key.

    • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers. A careful selection of the eluent system is critical. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point.[5]

    • Recrystallization: If the isomers have different solubilities, fractional recrystallization can be an effective purification method.

Regioisomer_Formation A Unsymmetrical Precursor B Pathway A A->B C Pathway B A->C D Regioisomer 1 B->D E Regioisomer 2 C->E

Caption: Diagram illustrating the formation of two possible regioisomers from an unsymmetrical precursor.

Issue 3: Difficult Purification of the Final Product

Question: I am struggling to purify the final this compound. What are the recommended purification techniques?

Answer: The purification of pyrazolopyridines can be challenging due to their polarity and potential for co-eluting byproducts.[5] A multi-step purification strategy is often necessary.

Purification Strategy:

  • Work-up Procedure: A thorough aqueous work-up is crucial to remove inorganic salts and highly polar impurities. This typically involves washing the organic layer with water, brine, and sometimes a dilute acid or base solution.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common stationary phase. For highly polar compounds, alumina (neutral or basic) can be a good alternative.

    • Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate or a mixture of dichloromethane and methanol.

  • Recrystallization: This is an excellent technique for obtaining highly pure material. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvent systems include ethanol, methanol, ethyl acetate/hexanes, and dichloromethane/hexanes.

  • Acid-Base Extraction: Since the pyrazolopyridine has basic nitrogen atoms, it can be protonated with an acid (e.g., dilute HCl) and extracted into the aqueous phase. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, the aqueous layer is basified (e.g., with NaOH or NaHCO3) to deprotonate the product, which can then be extracted back into an organic solvent.

Issue 4: N-N Bond Formation Challenges

Question: What are the key considerations for achieving efficient N-N bond formation during the pyrazole ring synthesis?

Answer: The formation of the N-N bond is the cornerstone of pyrazole synthesis.[9][10] While classical methods often rely on hydrazine derivatives, modern approaches focus on direct N-N bond formation to avoid potentially hazardous reagents.[11]

Key Mechanistic Insights:

  • Oxidative Coupling: Several modern methods utilize transition metal-catalyzed or mediated oxidative N-N bond formation.[11] For instance, copper-catalyzed reactions can facilitate the coupling of enamines and nitriles.[11] Titanium-mediated oxidative coupling of alkynes, nitriles, and Ti imido complexes is another innovative approach.[11]

  • Reductive Elimination: In some organometallic systems, the N-N bond is formed via reductive elimination from a metal center.[12]

  • Intramolecular Cyclization: Many syntheses involve the intramolecular cyclization of a precursor containing both nitrogen atoms. The efficiency of this step is highly dependent on the reaction conditions as discussed in Issue 1.

For the synthesis of this compound, a common strategy involves the reaction of a di-electrophilic pyridine derivative with hydrazine, where the N-N bond is pre-formed in the hydrazine reagent. In this case, optimizing the nucleophilic attack of the hydrazine and the subsequent cyclization is paramount.

III. References

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC - NIH. Available at: --INVALID-LINK--

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC - NIH. Available at: --INVALID-LINK--

  • Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem. Available at: --INVALID-LINK--

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Recent Advances in Nitrogen–Nitrogen Bond Formation. Thieme Connect. Available at: --INVALID-LINK--

  • Recent Advances in Nitrogen–Nitrogen Bond Formation. ResearchGate. Available at: --INVALID-LINK--

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PMC - NIH. Available at: --INVALID-LINK--

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: --INVALID-LINK--

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate. Available at: --INVALID-LINK--

  • Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. ResearchGate. Available at: --INVALID-LINK--

  • This compound. Biosynth. Available at: --INVALID-LINK--

  • Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor. ACS Publications. Available at: --INVALID-LINK--

  • K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Publications. Available at: --INVALID-LINK--

  • Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. PubMed. Available at: --INVALID-LINK--

  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Benchchem. Available at: --INVALID-LINK--

  • Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. NIH. Available at: --INVALID-LINK--

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. NIH. Available at: --INVALID-LINK--

  • Method for the preparation of (1,2,4)-triazolo(4,3-a)pyridines. Google Patents. Available at: --INVALID-LINK--

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PMC - NIH. Available at: --INVALID-LINK--

  • Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. PubMed. Available at: --INVALID-LINK--

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. Available at: --INVALID-LINK--

  • 1H-Pyrazolo[4,3-b]pyridine,5-methoxy-. BOC Sciences. Available at: --INVALID-LINK--

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. Available at: --INVALID-LINK--

  • Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. Google Patents. Available at: --INVALID-LINK--

  • This compound. PubChem. Available at: --INVALID-LINK--

References

Technical Support Center: Optimizing Pyrazolo[4,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[4,3-b]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and improve the yield and purity of this critical heterocyclic scaffold. Drawing from established literature and mechanistic principles, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Introduction to Synthetic Strategies

The synthesis of the pyrazolo[4,3-b]pyridine core, a valuable scaffold in drug discovery, is primarily achieved through two strategic approaches: the annulation of a pyridine ring onto a pre-existing pyrazole, or the formation of a pyrazole ring on a functionalized pyridine core.[1][2] The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule. This guide will focus on troubleshooting a highly effective and versatile one-pot method based on a modified Japp-Klingemann reaction, which constructs the pyrazole ring onto a pyridine precursor.[1][3]

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of pyrazolo[4,3-b]pyridines, particularly via the modified Japp-Klingemann approach.

Issue 1: Low or No Product Yield

Question: I am attempting a one-pot synthesis of a pyrazolo[4,3-b]pyridine derivative from a 2-chloro-3-nitropyridine precursor, but I am observing very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in this multi-step, one-pot synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: The purity of the starting 2-chloro-3-nitropyridine and the corresponding aniline for the diazonium salt formation is paramount. Impurities can lead to unwanted side reactions and inhibit catalyst activity.

    • Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify starting materials if necessary.

  • Stability of the Diazonium Salt: Arenediazonium chlorides can be unstable. The use of more stable arenediazonium tosylates is a significant advantage of this protocol.[1][3]

    • Recommendation: Prepare the arenediazonium tosylate fresh for each reaction.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical for each step of the one-pot synthesis (azo-coupling, deacylation, and cyclization).

    • Recommendation:

      • Azo-coupling: This step should be monitored closely by Thin Layer Chromatography (TLC) and is typically rapid (5-60 minutes) at room temperature.[1]

      • Cyclization: The subsequent cyclization step often requires heating (e.g., 40°C) and should also be monitored by TLC to determine the optimal reaction time (typically 15-90 minutes).[1]

  • Incorrect Base or Stoichiometry: The choice and amount of base are crucial for the deacylation and cyclization steps.

    • Recommendation: Pyrrolidine is an effective base for this transformation.[1] Ensure the correct stoichiometry is used as an excess or deficit can lead to side reactions or incomplete conversion. For certain substrates, a stronger, non-nucleophilic base like DBU may be required.[1]

Issue 2: Formation of an Unexpected Side Product

Question: I have isolated a significant amount of a byproduct that is not my target pyrazolo[4,3-b]pyridine. What could this be and how can I prevent its formation?

Answer: A known challenge in this synthetic route is the formation of an N-acetyl-N-arylhydrazone intermediate, which results from an unusual C-N migration of the acetyl group.[1][3] This intermediate may be stable under certain conditions and fail to cyclize to the desired product.

  • Plausible Mechanism: The formation of this side product is thought to occur during the deacylation and cyclization step. The reaction conditions may favor the migration of the acetyl group over the desired intramolecular nucleophilic aromatic substitution (SNAr).

  • Troubleshooting Steps:

    • Reaction Monitoring: Careful monitoring of the reaction progress by TLC can help identify the formation of this intermediate.[1]

    • Optimization of Base and Temperature: The choice of base and reaction temperature can influence the reaction pathway. Screening different bases (e.g., pyrrolidine, DBU) and adjusting the temperature may favor the desired cyclization over the rearrangement.

    • Controlled Experiments: If the side product persists, consider isolating the intermediate and attempting the cyclization under different conditions to identify optimal parameters for the final ring-closing step.

Issue 3: Difficulty in Product Purification

Question: My crude product is a complex mixture, and I am struggling to isolate the pure pyrazolo[4,3-b]pyridine. What are the best practices for purification?

Answer: The purification of pyrazolo[4,3-b]pyridines can be challenging due to their polarity and the potential for closely eluting byproducts.

  • Work-up Procedure: A proper aqueous work-up is essential to remove inorganic salts and polar impurities. After completion of the reaction, pouring the mixture into 1N hydrochloric acid followed by extraction with a suitable organic solvent (e.g., CHCl3) is a recommended first step.[1]

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purification.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A systematic approach to eluent selection is crucial. A good starting point is a mixture of a non-polar solvent like hexanes or chloroform and a more polar solvent like ethyl acetate. A gradient elution, gradually increasing the polarity, is often necessary to separate the product from impurities. A common eluent system is 10% ethyl acetate in chloroform.[1]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to obtain material of high purity.

Experimental Protocols & Data

General One-Pot Procedure for the Synthesis of Pyrazolo[4,3-b]pyridines

This protocol is adapted from a reported efficient synthesis of pyrazolo[4,3-b]pyridines.[1][3]

Step 1: Azo-Coupling

  • To a solution of the starting nitroaryl-substituted acetoacetic ester (1 mmol) in acetonitrile (5 mL), add the appropriate aryldiazonium tosylate (1.1 mmol).

  • Add pyridine (0.08 mL, 1 mmol) to the reaction mixture.

  • Stir the mixture at room temperature for 5-60 minutes, monitoring the reaction progress by TLC.

Step 2: Deacylation and Cyclization

  • Once the azo-coupling is complete, add pyrrolidine (0.33 mL, 4 mmol) to the reaction mixture.

  • Stir the reaction mixture at 40°C for 15-90 minutes, again monitoring by TLC until the starting material is consumed.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 50 mL of 1N hydrochloric acid.

  • Extract the aqueous layer with chloroform (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (e.g., 10% EtOAc in CHCl3) and/or recrystallization.

Representative Yields

The following table summarizes the yields for a selection of substituted pyrazolo[4,3-b]pyridines synthesized using the above-described one-pot protocol.[1]

EntryR1R2R3Yield (%)
12-CN-PhNO2COOEt85
24-F-PhNO2COOEt76
32-Cl-PhNO2COOEt72
42-MeO-PhNO2COOEt78
54-Br-PhCOOMeCOOEt84

Visualizing the Workflow

Troubleshooting Logic for Low Yield

The following diagram illustrates a systematic approach to troubleshooting low product yield in pyrazolo[4,3-b]pyridine synthesis.

low_yield_troubleshooting start Low or No Yield Observed check_purity Verify Purity of Starting Materials start->check_purity Initial Check check_diazonium Assess Diazonium Salt Stability check_purity->check_diazonium If pure optimize_conditions Optimize Reaction Conditions (Temperature & Time) check_diazonium->optimize_conditions If stable optimize_base Screen Base and Stoichiometry optimize_conditions->optimize_base If still low monitor_reaction Implement Rigorous In-Process Monitoring (TLC) optimize_base->monitor_reaction If still low successful_synthesis Improved Yield monitor_reaction->successful_synthesis Leads to

Caption: A flowchart for diagnosing and resolving low yield issues.

General Synthetic Workflow

This diagram outlines the key stages in the one-pot synthesis of pyrazolo[4,3-b]pyridines.

synthetic_workflow start_materials Starting Materials (Pyridinyl Keto Ester, Aryldiazonium Tosylate) azo_coupling Azo-Coupling (Pyridine, rt) start_materials->azo_coupling cyclization Deacylation & Cyclization (Pyrrolidine, 40°C) azo_coupling->cyclization workup Aqueous Work-up (1N HCl, Extraction) cyclization->workup purification Purification (Chromatography/ Recrystallization) workup->purification final_product Pure Pyrazolo[4,3-b]pyridine purification->final_product

Caption: The sequential steps of the one-pot synthesis method.

References

Technical Support Center: Synthesis of Pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[4,3-b]pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Pyrazolo[4,3-b]pyridines are a class of compounds with significant interest in drug discovery due to their diverse biological activities.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to facilitate successful and efficient synthesis in your laboratory.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Pyrazolo[4,3-b]pyridine

Question: I am attempting the synthesis of a pyrazolo[4,3-b]pyridine derivative, but I am observing very low yields or no product formation. What are the likely causes and how can I improve the outcome?

Answer: Low or non-existent yields in pyrazolo[4,3-b]pyridine synthesis are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Purity of Starting Materials: The purity of your reactants, particularly aminopyrazole or substituted pyridine precursors, is critical. Impurities can act as catalyst poisons or participate in side reactions.

    • Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify reactants if their purity is questionable.[2]

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to incomplete reactions or degradation of the product.

    • Recommendation: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2] Experiment with a range of temperatures; some syntheses proceed well at room temperature, while others require significant heating.[2] The choice of solvent is also crucial as it affects reactant solubility and reaction kinetics.[2]

  • Inadequate Mixing: In heterogeneous reactions, inefficient stirring can lead to poor mass transfer and incomplete conversion.

    • Recommendation: Ensure vigorous and efficient stirring throughout the reaction, especially for multiphase systems.

  • Atmospheric Conditions: Certain intermediates or catalysts may be sensitive to air or moisture.

    • Recommendation: If using air- or moisture-sensitive reagents, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine regioisomers. How can I control the regioselectivity, and what is the best way to separate the isomers?

Answer: The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials.[2] The annulation of the pyrazole ring onto the pyridine core, or vice versa, can occur in two different orientations, leading to a mixture of products.

Controlling Regioselectivity:

  • Choice of Synthetic Route: The synthetic strategy employed can significantly influence regioselectivity. For instance, building the pyridine ring onto a pre-functionalized pyrazole allows for greater control over the final product's regiochemistry.

  • Reaction Conditions: The choice of catalyst, solvent, and temperature can sometimes influence the regiochemical outcome.[2] It is advisable to consult the literature for specific examples that are structurally similar to your target molecule.[2]

  • Steric and Electronic Effects: The electronic properties and steric hindrance of substituents on the starting materials can direct the cyclization to favor one regioisomer over the other.

Separation of Regioisomers:

  • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers.[2]

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[2] A shallow gradient is often necessary to achieve good separation.

Issue 3: Difficult Purification of the Final Product

Question: I have successfully synthesized my target pyrazolo[4,3-b]pyridine, but I am struggling with its purification. What are some effective purification strategies?

Answer: The purification of pyrazolo[4,3-b]pyridines can be challenging due to their polarity and the potential for co-eluting byproducts.[2]

Purification Strategies:

  • Proper Work-up: A thorough aqueous work-up is crucial to remove inorganic salts, catalysts, and highly polar impurities before attempting chromatographic purification.[2]

  • Column Chromatography:

    • Eluent System Optimization: If standard hexane/ethyl acetate systems fail, consider using solvent systems with different selectivities. For example, dichloromethane/methanol or chloroform/acetone might provide better separation. Adding a small amount of a basic modifier like triethylamine (0.1-1%) can be beneficial for basic compounds to prevent tailing on silica gel.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with a variety of solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Preparative HPLC: For challenging separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the pyrazolo[4,3-b]pyridine core?

A1: The synthesis of pyrazolo[4,3-b]pyridines can generally be approached in two main ways:

  • Annulation of a pyridine ring onto an existing pyrazole core: This is a common strategy that often starts with a functionalized aminopyrazole.[1]

  • Annulation of a pyrazole ring onto an existing pyridine core: This approach is also utilized, though it may be less common for certain substitution patterns.[1][3]

A notable and efficient method involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction starting from readily available 2-chloro-3-nitropyridines.[1][4] This method offers advantages such as the use of stable arenediazonium tosylates and the ability to perform multiple steps in a one-pot manner.[1][4]

Q2: How can I monitor the progress of my pyrazolo[4,3-b]pyridine synthesis reaction?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring reaction progress. It allows you to visualize the consumption of starting materials and the formation of the product. For more quantitative analysis and to confirm the mass of the product, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q3: Are there any specific safety precautions I should take when synthesizing pyrazolo[4,3-b]pyridines?

A3: Standard laboratory safety practices should always be followed. Some reagents used in these syntheses may be hazardous. For example, when working with hydrazines, it is important to be aware of their potential toxicity. Always consult the Safety Data Sheet (SDS) for all chemicals before use and work in a well-ventilated fume hood.

Experimental Protocols & Data

Protocol 1: Synthesis of Ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylates from 2-chloro-3-nitropyridines

This protocol is adapted from a method described by Minyaev et al. and involves a one-pot Japp-Klingemann reaction and cyclization.[1][4]

Step 1: Synthesis of Pyridinyl Keto Esters

  • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent (e.g., DMF), add ethyl acetoacetate (1.1 eq).

  • Cool the mixture to 0 °C and add a base such as sodium hydride (NaH, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the pyridinyl keto ester.

Step 2: One-Pot Synthesis of Pyrazolo[4,3-b]pyridines

  • Dissolve the pyridinyl keto ester (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Add the appropriate arenediazonium tosylate (1.1 eq) and a base (e.g., pyridine).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.

  • If the product does not precipitate, concentrate the reaction mixture and purify the residue by flash column chromatography.[1]

Parameter Condition Purpose
Starting Material 2-chloro-3-nitropyridinesReadily available pyridine precursor
Key Reaction Japp-KlingemannForms the pyrazole ring
Base Pyridine, DBU, etc.Promotes the cyclization step
Solvent Ethanol, DMFSolubilizes reactants
Temperature RefluxDrives the reaction to completion
Purification Filtration/ChromatographyIsolates the final product
Diagrams

low_yield_troubleshooting start Low or No Yield Observed check_purity Verify Purity of Starting Materials start->check_purity purify_sm Purify Starting Materials (Recrystallization/Chromatography) check_purity->purify_sm Impure check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_purity->check_conditions Pure purify_sm->check_conditions optimize_conditions Optimize Reaction Conditions (Systematic Screening) check_conditions->optimize_conditions Suboptimal check_atmosphere Inert Atmosphere Required? check_conditions->check_atmosphere Optimal optimize_conditions->check_atmosphere run_inert Re-run Reaction Under Inert Atmosphere (N2/Ar) check_atmosphere->run_inert Yes success Improved Yield check_atmosphere->success No run_inert->success

Caption: A simplified schematic of a common synthetic route to pyrazolo[4,3-b]pyridines.

References

Technical Support Center: 5-Methoxy-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxy-1H-pyrazolo[4,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

The pyrazolopyridine core is a fused N-heteroaromatic system, which generally confers good stability due to its aromatic character.[1][2][3] However, the specific substitution pattern and the experimental conditions can significantly influence the stability of this compound in solution. This guide will walk you through understanding and managing these factors.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

A1: this compound, as a solid, is expected to be stable when stored under appropriate conditions (cool, dry, and dark). In solution, its stability is dependent on the solvent, pH, and exposure to light and heat. For short-term storage for biological assays, dissolving the compound in anhydrous DMSO is a common practice for pyrazolopyridine derivatives.[4] However, for long-term storage, it is recommended to store it as a solid at -20°C.

Q2: How does pH affect the stability of this compound in aqueous solutions?

Q3: Is this compound sensitive to light?

A3: Many heterocyclic aromatic compounds exhibit photosensitivity.[8] It is best practice to protect solutions of this compound from light to prevent potential photodegradation. This can be achieved by using amber vials or wrapping containers in aluminum foil.

Q4: What are the signs of degradation?

A4: Degradation can be observed as a change in the color of the solution, the appearance of a precipitate, or a decrease in the expected biological activity. For a quantitative assessment, chromatographic methods like HPLC or LC-MS are essential to detect the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

Troubleshooting Guides

Issue 1: Unexpected Loss of Compound Potency in a Biological Assay

If you observe a decrease in the expected activity of your compound, it may be due to degradation in the assay medium.

Troubleshooting Steps:

  • Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare a fresh solution of this compound in an appropriate anhydrous solvent like DMSO.

  • Assess Stability in Assay Buffer: Incubate a solution of the compound in your assay buffer under the same conditions as your experiment (e.g., 37°C for 24 hours) but without cells or other reagents. Analyze the sample by HPLC or LC-MS before and after incubation to check for degradation.

  • Minimize Freeze-Thaw Cycles: For DMSO stock solutions, it is advisable to aliquot them into single-use volumes to avoid repeated freezing and thawing, which can introduce moisture and accelerate degradation.[4]

Issue 2: Appearance of Unknown Peaks in Chromatography

The presence of new peaks in your HPLC or LC-MS analysis that were not present in the initial sample indicates the formation of degradation products.

Troubleshooting Steps:

  • Conduct a Forced Degradation Study: To understand the degradation profile of your compound, a forced degradation study is highly recommended.[9][10] This involves subjecting the compound to various stress conditions to intentionally induce degradation. This will help in identifying potential degradants and developing a stability-indicating analytical method.

  • Characterize Degradation Products: If significant degradation is observed, techniques like high-resolution mass spectrometry (HRMS) and NMR spectroscopy can be used to elucidate the structure of the degradation products.[11]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to assess the stability of this compound in solution under various stress conditions. The goal is to induce 5-20% degradation of the active pharmaceutical ingredient (API).[12]

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC or LC-MS system with a UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[12]

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature and 60°C.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature and 60°C.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Keep 1 mL of the stock solution in an oven at 60°C.

    • Photolytic Degradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[12]

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to a suitable concentration and analyze by a validated HPLC or LC-MS method.

  • Data Analysis:

    • Calculate the percentage degradation of this compound.

    • Determine the retention times of any degradation products.

Data Summary Table:

Stress ConditionTemperatureDuration (hr)% DegradationNo. of Degradants
0.1 M HClRoom Temp48
0.1 M HCl60°C24
0.1 M NaOHRoom Temp48
0.1 M NaOH60°C24
3% H₂O₂Room Temp24
Thermal60°C48
PhotolyticICH Q1B-

This table should be filled in with experimental data.

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, RT & 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1M NaOH, RT & 60°C) Stock->Base Expose to Stress Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose to Stress Thermal Thermal (60°C) Stock->Thermal Expose to Stress Photo Photolytic (ICH Q1B) Stock->Photo Expose to Stress Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (Acid/Base) Sampling->Neutralize Analyze HPLC / LC-MS Analysis Neutralize->Analyze Deg_Profile Degradation Profile Analyze->Deg_Profile Pathway Identify Degradation Pathways Deg_Profile->Pathway

Caption: Workflow for conducting a forced degradation study.

Hypothetical Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolytic Photolytic Degradation Parent This compound C₇H₇N₃O Hydrolyzed 5-Hydroxy-1H-pyrazolo[4,3-b]pyridine C₆H₅N₃O Parent->Hydrolyzed [H⁺] or [OH⁻] N_Oxide N-Oxide Derivative Parent->N_Oxide [O] Ring_Opened Ring-Opened Products Parent->Ring_Opened hν (Light)

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Synthesis of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related pyrazolopyridine cores. Here, we provide in-depth troubleshooting advice and frequently asked questions in a format that explains the chemical principles behind the experimental choices.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing the pyrazolo[4,3-b]pyridine scaffold?

A1: The synthesis of the pyrazolo[4,3-b]pyridine core is typically approached via two primary retrosynthetic strategies. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.

  • Strategy A: Annulation of a Pyridine Ring onto a Pre-formed Pyrazole Core. This is a widely used method, particularly when substituted aminopyrazoles are readily accessible. The key transformation involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or an equivalent synthon. The reaction proceeds through the formation of an enamine intermediate, followed by intramolecular cyclization and dehydration to form the pyridine ring.[1]

  • Strategy B: Annulation of a Pyrazole Ring onto a Pre-formed Pyridine Core. This approach is advantageous when substituted pyridines are the more accessible starting materials. A prominent example is the synthesis starting from 2-chloro-3-nitropyridines. This route involves a sequence of a nucleophilic aromatic substitution (SNAr) with a β-ketoester, followed by a modified Japp-Klingemann reaction to form a hydrazone, which then undergoes intramolecular cyclization to yield the pyrazolo[4,3-b]pyridine.[2]

Below is a DOT script visualizing these two main synthetic approaches.

G cluster_0 Strategy A: Pyridine Ring Annulation cluster_1 Strategy B: Pyrazole Ring Annulation A_start 5-Aminopyrazole A_reagent + 1,3-Dicarbonyl A_start->A_reagent Condensation A_product Pyrazolo[4,3-b]pyridine A_reagent->A_product Cyclization B_start 2-Chloro-3-nitropyridine B_intermediate Hydrazone Intermediate B_start->B_intermediate SNA_r_ & Japp-Klingemann B_product Pyrazolo[4,3-b]pyridine B_intermediate->B_product Intramolecular Cyclization

Caption: Two primary synthetic strategies for the pyrazolo[4,3-b]pyridine core.

Q2: I am observing the formation of a regioisomer in my reaction. Why does this happen and how can I control it?

A2: The formation of regioisomers is a common challenge, particularly in syntheses that fall under Strategy A, where an unsymmetrical 1,3-dicarbonyl compound is reacted with a 5-aminopyrazole.[1] The 5-aminopyrazole has two nucleophilic nitrogen atoms in the pyrazole ring, and the unsymmetrical dicarbonyl compound has two electrophilic carbonyl carbons of differing reactivity.

The regioselectivity of the initial condensation and subsequent cyclization can be influenced by several factors:

  • Steric Hindrance: Bulky substituents on either the pyrazole or the dicarbonyl compound can direct the reaction to the less sterically hindered site.

  • Electronic Effects: The relative electrophilicity of the two carbonyl groups in the 1,3-dicarbonyl compound plays a crucial role. More electrophilic carbonyls will react preferentially. For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl adjacent to the trifluoromethyl group is significantly more electrophilic.[1]

  • Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and temperature can alter the reaction pathway and influence the ratio of regioisomers. Some studies have shown that regioselectivity can be highly sensitive to minor changes in reaction conditions.[1]

To control regioselectivity, consider the following:

  • Use of Symmetrical Reagents: Whenever possible, using a symmetrical 1,3-dicarbonyl compound will eliminate the possibility of regioisomer formation.

  • Exploit Electronic Differences: Choose a 1,3-dicarbonyl compound with significant electronic differentiation between the two carbonyl groups to favor the formation of one isomer.

  • Protecting Groups: Temporarily blocking one of the nucleophilic nitrogens on the pyrazole ring with a protecting group can ensure the reaction proceeds at the desired position.

  • Optimization of Reaction Conditions: Systematically screen different catalysts, solvents, and temperatures to find the optimal conditions that favor the desired regioisomer.[3]

Q3: My reaction is sluggish and gives a low yield. What are the likely causes?

A3: Low yields in pyrazolopyridine synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.[3]

  • Purity of Starting Materials: Impurities in your starting materials, especially the aminopyrazole or the dicarbonyl compound, can inhibit the reaction or lead to the formation of side products. It is crucial to use highly pure starting materials; recrystallization or chromatographic purification may be necessary.

  • Catalyst Choice and Loading: The selection and concentration of the catalyst are critical. For acid-catalyzed condensations, the pKa of the acid can influence the reaction rate. For base-catalyzed reactions, the strength and stoichiometry of the base are important. Experiment with different catalysts and loadings to find the optimal conditions.

  • Solvent Effects: The solvent affects the solubility of your reactants and the stability of intermediates. A solvent that ensures all reactants are in solution at the reaction temperature is essential. In some cases, a switch from a protic to an aprotic solvent (or vice-versa) can have a significant impact on the reaction outcome.

  • Reaction Temperature and Time: These reactions can be sensitive to temperature. Too low a temperature may result in a slow or incomplete reaction, while too high a temperature can lead to decomposition of starting materials, intermediates, or the final product. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and to check for product degradation.[3]

II. Troubleshooting Guide: Common Impurities and Their Mitigation

This section addresses specific impurities that you may encounter during the synthesis of this compound and provides actionable steps for their identification and removal.

Issue 1: Presence of Unreacted Starting Materials
  • Identification: Unreacted starting materials can be readily identified by comparing the TLC or HPLC of the crude reaction mixture with authentic samples of the starting materials. Their characteristic signals may also be visible in the 1H NMR spectrum of the crude product.

  • Causality: Incomplete reactions are often due to insufficient reaction time, suboptimal temperature, poor mixing, or deactivation of the catalyst.

  • Troubleshooting & Mitigation:

    • Reaction Monitoring: Always monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

    • Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 10 °C) to see if the reaction goes to completion.

    • Extended Reaction Time: If the reaction is clean but slow, extending the reaction time may be sufficient.

    • Reagent Stoichiometry: Ensure the stoichiometry of the reactants is correct. In some cases, using a slight excess of one reactant can drive the reaction to completion.

    • Purification: Unreacted starting materials can often be removed by column chromatography or recrystallization.

Issue 2: Formation of an Incompletely Cyclized Intermediate (e.g., Hydrazone)
  • Identification: In syntheses following the Japp-Klingemann route, the hydrazone intermediate may be isolated as an impurity.[4] This intermediate will have a different polarity from the final product on TLC and will show characteristic N-H and C=N signals in the IR and NMR spectra. Its mass will also be different from the final cyclized product.

  • Causality: The intramolecular cyclization step may be slow or require specific conditions (e.g., a stronger acid or base, higher temperature) to proceed efficiently.

  • Troubleshooting & Mitigation:

    • Promote Cyclization: If you suspect the presence of a stable intermediate, you may need to adjust the workup or add a dedicated step to facilitate cyclization. This could involve heating the crude product in a high-boiling point solvent (e.g., DMF, xylenes) or treating it with a stronger acid or base.

    • One-Pot vs. Stepwise: While one-pot procedures are efficient, isolating the intermediate and subjecting it to optimized cyclization conditions can sometimes lead to a cleaner product and a higher overall yield.

    • Purification: The incompletely cyclized intermediate can usually be separated from the desired product by column chromatography due to differences in polarity.

The following DOT script illustrates the potential for an incomplete cyclization in the Japp-Klingemann route.

G start 2-Chloro-5-methoxy-3-nitropyridine intermediate Hydrazone Intermediate start->intermediate SNA_r_ & Japp-Klingemann product This compound intermediate->product Successful Cyclization impurity Uncyclized Hydrazone Impurity intermediate->impurity Incomplete Cyclization

Caption: Incomplete cyclization as a source of impurity.

Issue 3: Demethylation of the Methoxy Group
  • Identification: The presence of the corresponding 5-hydroxy-1H-pyrazolo[4,3-b]pyridine can be confirmed by LC-MS (observing a mass difference of 14 Da) and 1H NMR (disappearance of the methoxy singlet and appearance of a broad phenolic OH signal).

  • Causality: The methoxy group can be susceptible to cleavage under strongly acidic conditions, especially at elevated temperatures. Lewis acids used as catalysts can also promote demethylation.

  • Troubleshooting & Mitigation:

    • Milder Reaction Conditions: Avoid using strong Brønsted or Lewis acids if possible. If an acid catalyst is necessary, use the mildest acid that effectively promotes the reaction.

    • Temperature Control: Maintain the reaction temperature as low as possible.

    • Protecting Group Strategy: If demethylation is unavoidable, consider using a more robust protecting group for the hydroxyl functionality that can be removed under orthogonal conditions.

    • Purification: The phenolic impurity will have a different polarity from the methoxy-containing product and can typically be separated by column chromatography. Its acidic nature may also allow for separation via an acid-base extraction during workup.

Table 1: Summary of Common Impurities and Troubleshooting Strategies
Impurity TypeIdentification MethodsPotential CauseMitigation & Troubleshooting
Unreacted Starting Materials TLC, HPLC, 1H NMRIncomplete reactionIncrease reaction time/temperature, optimize catalyst, adjust stoichiometry
Regioisomers TLC, HPLC, 1H NMR, NOEUse of unsymmetrical reagentsUse symmetrical reagents, exploit electronic differences, optimize conditions
Incompletely Cyclized Intermediates TLC, LC-MS, 1H NMRSluggish cyclization stepAdd a dedicated cyclization step (heat, acid/base), isolate and resubmit
Demethylation Product LC-MS, 1H NMRHarsh acidic conditionsUse milder acids, lower reaction temperature, consider alternative protecting groups
Side-Reaction Byproducts LC-MS, 2D NMRSuboptimal conditions, reactive intermediatesScreen reaction conditions, use scavengers for reactive species

III. Experimental Protocols

Protocol 1: General Procedure for Purity Assessment by HPLC

A general reverse-phase HPLC method is crucial for monitoring reaction progress and assessing the purity of the final product.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the crude or purified material in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Protocol 2: Purification by Column Chromatography

Flash column chromatography is the most common technique for purifying pyrazolopyridines and removing the impurities discussed above.

  • Stationary Phase: Silica gel, 230-400 mesh.

  • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The optimal eluent system should be determined by TLC analysis of the crude mixture.

  • Procedure: a. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. b. Adsorb the crude material onto a small amount of silica gel. c. Dry-load the adsorbed material onto the top of the packed column. d. Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity. e. Collect fractions and analyze by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.

IV. References

  • BenchChem. (2025). Troubleshooting Poor Yield in Pyrazolo[3,4-b]pyridine Synthesis. Retrieved from a hypothetical BenchChem technical note.

  • Gavrin, L. K., et al. (2007). Synthesis of pyrazolo[1,5-a]pyrimidinone regioisomers. The Journal of Organic Chemistry, 72(3), 1043–1046. --INVALID-LINK--

  • Cerezo-Galan, S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(5), 1699. --INVALID-LINK--

  • Wikipedia contributors. (2023, December 27). Japp–Klingemann reaction. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--

  • Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178. --INVALID-LINK--

  • Weber, E., et al. (2010). Unusual Behaviour During the Route of a Japp-Klingemann Reaction. Zeitschrift für Naturforschung B, 65(6), 745-752. --INVALID-LINK--

  • Al-Mousawi, S. M., et al. (2011). Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines. Monatshefte für Chemie - Chemical Monthly, 142(8), 835-841. --INVALID-LINK--

  • Minaev, M. E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1699. --INVALID-LINK--

References

Technical Support Center: Purification of Pyrazolo[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrazolo[4,3-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the common challenges encountered during the purification of this important class of heterocyclic compounds. The inherent polarity and potential for side-product formation in their synthesis often present unique purification hurdles. This resource will equip you with the knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when purifying pyrazolo[4,3-b]pyridine derivatives.

Q1: My pyrazolo[4,3-b]pyridine derivative is showing significant streaking on a silica gel TLC plate. What is the likely cause and how can I fix it?

A1: Streaking of basic nitrogen-containing heterocycles on silica gel is a frequent issue. The primary cause is the strong interaction between the basic nitrogen atoms in your pyrazolo[4,3-b]pyridine core and the acidic silanol groups on the silica surface. This leads to poor peak shape and difficult separation.

  • The Causality: The lone pair of electrons on the pyridine nitrogen can be protonated by the acidic silanol groups (Si-OH) on the silica surface, leading to strong adsorption and subsequent slow, uneven elution, which manifests as streaking.

  • The Solution: To mitigate this, you need to suppress the interaction with the free silanol groups. This can be achieved by:

    • Adding a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase. Triethylamine (Et3N) at 0.1-1% (v/v) or a few drops of aqueous ammonia in your solvent system will compete with your compound for the active sites on the silica, leading to sharper spots.

    • Switching to a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or using reversed-phase chromatography.

Q2: I have a mixture of regioisomers of my pyrazolo[4,3-b]pyridine derivative. What is the best general approach to separate them?

A2: The formation of regioisomers is a known challenge in the synthesis of pyrazolopyridines.[1] The separation strategy will depend on the differences in the physicochemical properties of the isomers.

  • Initial Assessment: First, carefully analyze the TLC of the mixture in various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). If you can achieve any separation on TLC, it is likely that column chromatography will be successful.

  • Primary Separation Techniques:

    • Flash Column Chromatography: This is the most common and often successful method for separating regioisomers.[1] A shallow solvent gradient is often key to resolving closely eluting isomers.

    • Recrystallization: If the regioisomers have significantly different solubilities in a particular solvent, fractional recrystallization can be a highly effective and scalable purification method.[1]

Q3: My purified pyrazolo[4,3-b]pyridine appears to be degrading on the silica gel column. What are my options?

A3: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.

  • Confirmation of Degradation: To confirm if your compound is degrading on silica, you can perform a simple 2D TLC analysis. Spot your compound on the corner of a TLC plate, run it in a suitable eluent, dry the plate, turn it 90 degrees, and run it again in the same eluent. If you see spots that are not on the diagonal, it indicates that your compound is not stable on the stationary phase.

  • Alternative Purification Strategies:

    • Use Deactivated Silica: You can deactivate the silica gel by treating it with a base like triethylamine before packing your column.

    • Switch to a More Inert Stationary Phase: Consider using neutral alumina or a polymer-based stationary phase.

    • Reversed-Phase Chromatography: This is often a good alternative as the stationary phases (like C18) are generally more inert.

Troubleshooting Guides

This section provides more in-depth troubleshooting for specific, complex purification challenges.

Guide 1: Optimizing Column Chromatography for Polar Pyrazolo[4,3-b]pyridine Derivatives

Highly polar derivatives can be challenging to purify using standard normal-phase chromatography due to their strong retention on silica gel.

Problem: My highly polar pyrazolo[4,3-b]pyridine derivative will not elute from the silica gel column, even with highly polar mobile phases like 100% ethyl acetate or dichloromethane/methanol mixtures.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for purifying polar compounds.

Detailed Protocols:

  • Protocol 1.1: Normal-Phase Chromatography with Basic Modifier

    • Prepare the Slurry: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

    • Add Modifier to Solvents: Add 0.5-1% triethylamine (Et3N) or a small amount of concentrated ammonium hydroxide to both your non-polar and polar solvents that will be used for the mobile phase.

    • Pack the Column: Pack the column with the silica slurry.

    • Equilibrate: Equilibrate the column with your starting mobile phase mixture containing the basic modifier.

    • Load and Elute: Load your sample and elute with a gradient of your polar solvent.

  • Protocol 1.2: Reversed-Phase Flash Chromatography

    • Stationary Phase: Use a C18-functionalized silica gel.

    • Mobile Phase: A common mobile phase is a gradient of water and acetonitrile or methanol.

    • pH Adjustment: For basic compounds, adding a small amount of a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.

    • Sample Loading: Ensure your sample is dissolved in a solvent that is weak in the reversed-phase system (e.g., water or a high percentage of water in an organic solvent) to ensure good peak shape.

Substitution Pattern Recommended Normal-Phase System Recommended Reversed-Phase System
Non-polar substituentsHexane/Ethyl AcetateWater/Acetonitrile
Polar substituents (e.g., -OH, -NH2)Dichloromethane/Methanol with 0.5% NH4OHWater/Methanol with 0.1% Formic Acid
Carboxylic acid substituentsDichloromethane/Methanol with 1% Acetic AcidWater/Acetonitrile with 0.1% TFA
Guide 2: Identification and Removal of Common Synthesis Side-Products

Beyond regioisomers, other side-products can complicate purification.

1. Unreacted Starting Materials:

  • Identification: Compare the TLC of your reaction mixture to that of your starting materials.

  • Removal: If the starting materials have significantly different polarities from your product, they can usually be easily separated by column chromatography. If their polarities are similar, consider a chemical workup. For example, an acidic or basic starting material can often be removed with an aqueous wash.

2. N-Oxide Impurities:

  • Formation: Over-oxidation during certain synthetic steps can lead to the formation of the corresponding N-oxide of the pyridine ring.

  • Identification: N-oxides are typically much more polar than their parent heterocycles. On a TLC plate, the N-oxide will have a much lower Rf value. They can often be visualized under UV light.

  • Removal:

    • Chromatography: Due to the significant polarity difference, column chromatography is often effective.

    • Chemical Reduction: If chromatography is not effective, the N-oxide can be chemically reduced back to the parent pyridine. A common method is to treat the mixture with a reducing agent like PCl3 or PPh3.

Protocol 2.1: Deoxygenation of Pyridine N-oxides

  • Dissolve: Dissolve the crude mixture containing the N-oxide impurity in a suitable solvent like dichloromethane or chloroform.

  • Add Reducing Agent: Add a slight excess (1.1-1.5 equivalents) of a reducing agent such as triphenylphosphine (PPh3) or phosphorus trichloride (PCl3).

  • Stir: Stir the reaction at room temperature and monitor by TLC for the disappearance of the polar N-oxide spot.

  • Workup: After the reaction is complete, perform an appropriate workup to remove the phosphorus byproducts (e.g., an aqueous wash).

  • Repurify: Repurify the material by column chromatography or recrystallization.

Guide 3: Advanced Recrystallization Techniques

For compounds that are difficult to crystallize, a systematic approach is necessary.

Problem: My pyrazolo[4,3-b]pyridine derivative oils out or fails to crystallize from common solvents.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for difficult crystallizations.

Protocol 3.1: Solvent/Anti-Solvent Recrystallization

  • Dissolve: Dissolve your compound in a minimum amount of a "good" solvent at room temperature (a solvent in which it is highly soluble).

  • Add Anti-Solvent: Slowly add a "poor" solvent (an "anti-solvent" in which your compound is insoluble) dropwise until the solution becomes slightly cloudy.

  • Re-dissolve: Gently warm the mixture until the cloudiness just disappears.

  • Cool Slowly: Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to induce crystallization.

Compound Polarity Good Solvents Anti-Solvents
Non-polarDichloromethane, Chloroform, Ethyl AcetateHexane, Pentane
Moderately PolarAcetone, Ethanol, MethanolWater, Diethyl Ether, Dichloromethane
Highly PolarDimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Water, Ethanol, Ethyl Acetate
Guide 4: Chiral Separation of Pyrazolo[4,3-b]pyridine Derivatives

Achieving enantiomeric separation requires a specialized approach.

Problem: I am unable to resolve the enantiomers of my chiral pyrazolo[4,3-b]pyridine derivative using chiral HPLC.

Method Development Strategy:

  • Column Screening: The choice of the chiral stationary phase (CSP) is the most critical factor. Screen a variety of CSPs, particularly those based on polysaccharides (e.g., cellulose and amylose derivatives), as they are often effective for a wide range of compounds.

  • Mobile Phase Optimization:

    • Normal Phase: Start with a simple mobile phase like hexane/isopropanol or hexane/ethanol. Vary the ratio of the alcohol to optimize selectivity. For basic compounds, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape.

    • Reversed Phase: Use a mobile phase of water/acetonitrile or water/methanol. The pH of the aqueous phase can be critical, so screen a range of pH values using appropriate buffers.

  • Temperature Effects: Temperature can have a significant impact on chiral recognition. Analyze your sample at different temperatures (e.g., 10°C, 25°C, 40°C) as this can sometimes dramatically improve resolution or even invert the elution order.

References

avoiding off-target effects of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring On-Target Specificity and Data Integrity

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when working with a novel compound like 5-Methoxy-1H-pyrazolo[4,3-b]pyridine.

Q1: I have synthesized this compound for my research. What are the first steps to assess its potential for off-target effects?

The foundational step is to move beyond single-point measurements and build a comprehensive selectivity profile. Assuming the compound is designed as a kinase inhibitor, its activity should be assessed against a broad panel of kinases.[1] This is critical because the ATP-binding pocket, the likely target of this scaffold, is highly conserved across the kinome, creating a high potential for cross-reactivity.[2] Concurrently, you must establish target engagement in a cellular context to ensure the compound reaches and binds to its intended target in a more physiologically relevant environment.[3]

Q2: What defines a "chemical probe," and how can I determine if this compound qualifies as one?

A chemical probe is a highly selective and potent small molecule used to study the function of a specific protein target in cells and organisms.[3][4] It is not simply an inhibitor; it is a rigorously validated research tool. For your compound to qualify, it should meet several key criteria as outlined by expert consortia[5][6]:

  • Potency: Typically, an in-cell IC50 or EC50 of less than 1 µM, and a biochemical potency of less than 100 nM.[7]

  • Selectivity: It should demonstrate significant selectivity (>30-fold) for its intended target over other related proteins.[3] This is determined through broad panel screening.

  • Mechanism of Action: A clearly defined on-target mechanism of action must be demonstrated in cells.

  • Controls: Availability of a structurally related, inactive compound (a negative control) is highly recommended to differentiate on-target from non-specific effects.[8]

The workflow below illustrates the path from a novel compound to a validated chemical probe.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Probe Validation A Novel Compound (this compound) B Biochemical Assay (Primary Target IC50 < 100 nM?) A->B C Broad Kinome Profiling (e.g., >300 kinases) B->C Yes D Re-evaluate/Optimize Compound B->D No E Cellular Target Engagement (e.g., NanoBRET™) C->E F On-Target Pathway Modulation (e.g., Substrate Phosphorylation) E->F G Cellular Phenotype Assay (e.g., Proliferation, Migration) F->G H Synthesize Negative Control G->H I Confirm Inactivity of Control (Biochemical & Cellular) H->I J Use Probe + Control in Phenotype Assays I->J K Validated Chemical Probe J->K

Caption: Workflow for validating a novel compound as a chemical probe.

Q3: My compound has a nanomolar IC50 value against my target kinase in a biochemical assay. Why isn't this sufficient evidence of specificity?

A potent IC50 value in a cell-free biochemical assay is an excellent starting point, but it can be misleading for several reasons[9][10]:

  • Artificial System: Biochemical assays use purified, often truncated, kinase domains and may not reflect the enzyme's state, conformation, or interactions within a cell.

  • ATP Concentration: The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. Cellular ATP levels (1-5 mM) are much higher than those used in many biochemical assays, which can significantly reduce an inhibitor's apparent potency in a cellular context.[2]

  • Lack of Context: This measurement provides no information about the compound's activity against hundreds of other kinases or its ability to permeate cell membranes and avoid efflux pumps.

Q4: What are the most common off-target families for a pyrazolopyridine-based compound?

Given its structure, the primary off-target candidates are other protein kinases.[11] However, depending on the specific substitutions, these scaffolds can interact with other protein families. It is crucial not to assume a narrow target profile. Comprehensive screening against a broad panel of kinases is the most reliable way to identify off-targets.[12] Services like Eurofins' scanMAX or Reaction Biology's HotSpot™ offer panels covering over 400 kinases.[12][13]

Q5: I've read about the "Rule of Two" for using chemical probes. How does it apply to my experiments?

  • The primary chemical probe and a matched, structurally similar but inactive negative control. The negative control should not produce the phenotype, demonstrating that the observed effect is not due to the chemical scaffold itself or some other non-specific interaction.[7][8]

Troubleshooting Guide: Interpreting Ambiguous Results

This section provides a framework for diagnosing experimental issues that may arise from off-target effects or other compound-related properties.

Problem: Discrepancy Between Biochemical Potency and Cellular Activity

  • Symptom: Your compound, this compound, shows high potency (e.g., IC50 < 100 nM) in a biochemical assay but demonstrates significantly lower potency (micromolar range) or is inactive in cell-based assays.[10]

  • Causality & Troubleshooting Steps: This is a common challenge in drug discovery. The discrepancy points to factors that are absent in a biochemical assay but critical in a cellular environment. Use the following workflow to diagnose the issue.

G A Start: Potent Biochemically, Weak in Cells B Assess Cell Permeability (e.g., PAMPA assay) A->B C Is Compound Permeable? B->C D Check for Active Efflux (e.g., use P-gp inhibitor) C->D Yes J Modify Scaffold to Improve Permeability C->J No E Is Efflux the Issue? D->E F Measure Intracellular Target Engagement (e.g., NanoBRET™, CETSA®) E->F No K Modify Scaffold to Evade Efflux Pumps E->K Yes G Does Compound Engage Target? F->G H High Intracellular [ATP] Outcompetes Inhibitor G->H No I Compound is Unstable in Cell Media or Cytosol G->I Yes (but pathway not modulated) L Optimize for Higher Affinity to Overcome ATP Competition H->L

Caption: Troubleshooting workflow for biochemical vs. cellular activity.

Protocols for Off-Target Effect Mitigation

Rigorous experimental validation is the only way to ensure the data generated using this compound is reliable. The following protocols provide detailed methodologies for key validation experiments.

Protocol 1: Comprehensive Kinase Selectivity Profiling

Objective: To quantitatively assess the selectivity of this compound across the human kinome. This is the most critical first step in identifying potential off-targets.[14]

Methodology: This protocol outlines the use of a commercial fee-for-service platform, which is the standard in the field.[1]

  • Provider Selection: Choose a provider based on panel size, assay technology, and data reporting.

    Provider Technology Platform Typical Panel Size Key Feature
    Eurofins Discovery KINOMEscan™ (Binding Assay) >450 Kinases Measures direct binding (Kd), independent of ATP concentration.[13]
    Reaction Biology HotSpot™ (Radiometric Assay) >340 Kinases Functional assay measuring inhibition of phosphorylation. Can be run at physiological ATP (1mM).[12]

    | Promega | ADP-Glo™ (Luminescent Assay) | Multiple Panels | Measures kinase activity by quantifying ADP production. |

  • Compound Submission:

    • Prepare a high-concentration stock solution of this compound (typically 10 mM in 100% DMSO).

    • Ensure the compound is of high purity (>95%), as impurities can cause false positives.

    • Follow the provider's specific submission guidelines for volume and concentration. A typical screening concentration is 1 µM.

  • Data Analysis:

    • The primary data will be reported as Percent of Control (%Ctrl) or Percent Inhibition (%Inhibition) for each kinase.

    • Focus on any kinases showing >50% inhibition. These are your potential off-targets.

    • Request dose-response curves (IC50 or Kd determination) for the primary target and any significant off-targets to quantify the selectivity window.

    • Selectivity Score (S-score): This metric quantifies selectivity. For example, S(10) is the number of kinases inhibited by >90% at a given concentration. A lower S-score indicates higher selectivity.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

Objective: To confirm that this compound binds to its intended target protein in live cells, providing evidence that it reaches its site of action.[10]

Methodology: This protocol is based on the Promega NanoBRET™ Target Engagement Assay.

  • Cell Line Preparation:

    • Use a cell line that expresses a NanoLuc®-tagged version of your target kinase. This can be a custom-engineered stable cell line or created by transient transfection.

  • Assay Setup:

    • Plate the engineered cells in a 96-well or 384-well white assay plate.

    • Prepare a serial dilution of this compound.

    • Add the compound dilutions to the cells and incubate for a time determined by kinetic experiments (e.g., 2 hours).

  • Reagent Addition:

    • Add the NanoBRET™ Tracer (a fluorescently-labeled ligand for the target) and the NanoLuc® substrate to the wells. The tracer and your compound will compete for binding to the target.

  • Data Acquisition:

    • Measure both the donor (NanoLuc® luciferase, 460 nm) and acceptor (fluorescent tracer, 610 nm) emission signals using a luminometer capable of filtered luminescence measurements.

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

  • Data Analysis:

    • A decrease in the NanoBRET™ ratio indicates that your compound has displaced the tracer, confirming target engagement.

    • Plot the NanoBRET™ ratio against the compound concentration and fit the data to a dose-response curve to determine the cellular IC50.

Protocol 3: On-Target Pathway Modulation (Western Blot)

Objective: To demonstrate that target engagement by this compound leads to the expected functional consequence, i.e., inhibition of a downstream signaling event.[15]

Methodology:

  • Cell Treatment:

    • Choose a cell line where the target kinase is active and a downstream substrate is known.

    • Treat cells with a range of concentrations of your compound (e.g., 0.1x to 100x the cellular IC50) for an appropriate duration (e.g., 1-4 hours). Include a vehicle (DMSO) control.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target's substrate (e.g., anti-phospho-STAT3).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Data Acquisition and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin).

    • Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate confirms on-target pathway modulation.

Final Validation: The Power of Controls

To build an irrefutable case for on-target activity, your experimental design must incorporate rigorous controls.

G cluster_0 Chemical Tools cluster_1 Genetic Tools A Hypothesis: Phenotype is due to Target X Inhibition Probe Probe (this compound) A->Probe Neg_Ctrl Negative Control (Inactive Analog) A->Neg_Ctrl KO Target X Knockout/Knockdown (e.g., CRISPR, siRNA) A->KO B Observed Phenotype Probe->B Causes Phenotype Neg_Ctrl->B Does NOT Cause Phenotype KO->B Recapitulates Phenotype

References

Technical Support Center: O-demethylation of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for assays involving the O-demethylation of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common experimental challenges.

Section 1: Scientific Foundation & Assay Principles

This section addresses fundamental questions regarding the metabolic transformation of this compound.

Q1: What is the primary metabolic pathway for this compound, and why is it important?

A1: The primary metabolic pathway for this compound is O-demethylation. This is a common Phase I metabolic reaction where the methoxy (-OCH₃) group is converted to a hydroxyl (-OH) group, yielding 1H-pyrazolo[4,3-b]pyridin-5-ol and formaldehyde. This transformation is primarily catalyzed by Cytochrome P450 (CYP) enzymes located in the liver.[1][2][3]

Understanding this pathway is critical in drug development for several reasons:

  • Pharmacokinetics: The rate of O-demethylation significantly influences the compound's metabolic stability, intrinsic clearance, and half-life, which dictates its bioavailability and dosing regimen.[4][5]

  • Pharmacodynamics: The resulting hydroxylated metabolite may have a different pharmacological activity or toxicity profile compared to the parent compound.

  • Drug-Drug Interactions (DDI): Since CYP enzymes are involved, there is a potential for DDIs, where co-administered drugs can inhibit or induce the metabolism of this compound.[6]

Q2: Which specific enzymes are responsible for the O-demethylation of this compound?

A2: While the exact isoforms for this specific molecule require experimental determination (a process called "reaction phenotyping"), O-demethylation of heterocyclic compounds is predominantly carried out by the CYP1, CYP2, and CYP3 families of enzymes.[7] For related pyrazole-containing structures, such as pyrazolo[3,4-d]pyrimidines, the CYP3A subfamily (especially CYP3A4 in humans) has been shown to be heavily involved.[8][9] Therefore, CYP3A4 is a primary candidate, though contributions from other isoforms like CYP2C9, CYP2D6, or CYP1A2 are also possible.[9][10]

The catalytic process is part of the P450 monooxygenase cycle, which requires molecular oxygen and the cofactor NADPH to function.[11]

Fig 1. O-demethylation of this compound by CYP enzymes.

Section 2: Experimental Design & Protocols

This section provides a standardized protocol for a common in vitro assay and the necessary components.

Q3: How do I set up a standard in vitro liver microsomal stability assay to measure O-demethylation?

A3: The liver microsomal stability assay is the gold standard for assessing Phase I metabolism. It measures the disappearance of the parent compound over time when incubated with liver microsomes, which are rich in CYP enzymes.[5][12]

Detailed Experimental Protocol: Microsomal Stability Assay
  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.[13]

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Ensure the pH is accurate, as enzyme activity is highly pH-dependent.[14][15]

    • Microsomes: Thaw pooled liver microsomes (e.g., human, rat) on ice immediately before use. Dilute to a working concentration of ~1 mg/mL in cold phosphate buffer. Always keep microsomes on ice to prevent enzyme degradation.[14]

    • NADPH Regenerating System (NRS): To ensure a constant supply of the essential cofactor NADPH, an NRS is used. A common system consists of NADP⁺, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH) in phosphate buffer.[13] Alternatively, a commercially prepared NRS solution can be used.

  • Incubation Procedure:

    • Set up reactions in a 96-well plate or microcentrifuge tubes. Prepare a master mix of buffer and microsomes.

    • Pre-incubation: Add the microsomal solution and the test compound (final concentration typically 1 µM) to each well. Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the enzymes.

    • Reaction Initiation: Start the reaction by adding the pre-warmed NRS to each well. The time of this addition is your T=0 starting point.

    • Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction.[16]

    • Reaction Termination (Quenching): Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound). This step simultaneously precipitates the microsomal proteins and halts all enzymatic activity.[14]

  • Sample Processing & Analysis:

    • Centrifuge the plate/tubes at high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new plate or HPLC vials.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound (this compound) at each time point.[12]

Data Presentation: Typical Assay Conditions
ComponentStock ConcentrationFinal ConcentrationPurpose
Test Compound10 mM (in DMSO)1 µMSubstrate for the enzyme.
Liver Microsomes20 mg/mL0.5 mg/mLSource of CYP enzymes.[16]
K₂HPO₄/KH₂PO₄ Buffer100 mM (pH 7.4)~100 mMMaintain optimal pH for enzyme activity.[14]
NADPH10 mM1 mMEssential cofactor for CYP enzymes.
Internal Standard1 mg/mL100 ng/mLUsed for accurate quantification in LC-MS/MS.
Incubation Temp. N/A37°CMimics physiological temperature.[16]
Final DMSO Conc. N/A< 0.5%High solvent concentrations can inhibit enzymes.

Section 3: Troubleshooting Guide

This section is structured to help you diagnose and solve specific problems encountered during your experiments.

Fig 2. A logical workflow for troubleshooting common assay problems.
Category 1: No or Very Low Metabolite Formation

Q4: I'm not seeing any significant loss of my parent compound. What went wrong?

A4: This is a common issue that usually points to a problem with one of the core components of the enzymatic reaction.

Possible Cause Explanation (The "Why") Troubleshooting Steps & Solutions
Inactive Enzymes Microsomes are sensitive to temperature. If they are not stored at -80°C, thawed improperly, or kept at room temperature for too long, the CYP enzymes will denature and lose activity.[14][17]1. Check Storage: Confirm microsomes were stored correctly. 2. Handling: Thaw microsomes rapidly in a 37°C water bath and immediately place on ice.[14] 3. Run a Positive Control: Always include a compound known to be rapidly metabolized by microsomes (e.g., Midazolam for CYP3A4). If the control also fails, the microsomes are the problem.[14]
Missing/Inactive Cofactor The CYP catalytic cycle is absolutely dependent on NADPH as a source of reducing equivalents.[11] Without active NADPH, the cycle cannot proceed. The NADPH regenerating system (NRS) components can degrade over time.1. Prepare Fresh NRS: The G6PDH enzyme in the NRS is particularly labile. Prepare the solution fresh before each experiment. 2. Negative Control: Run a control incubation without the NRS. You should see no metabolism. If you see metabolism in this control, it suggests non-NADPH dependent degradation.[13][16]
Compound Inhibition Your test compound itself might be a potent inhibitor of the CYP enzymes responsible for its own metabolism (autoinhibition). This is more likely at higher substrate concentrations.1. Lower Concentration: Rerun the assay with a lower concentration of your test compound (e.g., 0.1 µM). 2. Check Literature: See if pyrazolopyridine derivatives are known CYP inhibitors.[18]
Compound Instability The compound may be chemically unstable in the assay buffer, degrading without any enzymatic activity.1. Check -NADPH Control: Compare the T=0 sample with a sample incubated for 60 minutes without NRS. A significant decrease in parent compound indicates chemical instability, not metabolism.
Category 2: High Variability in Results

Q5: My replicates are not consistent, and my results vary greatly between experiments. How can I improve precision?

A5: High variability often stems from inconsistencies in experimental conditions or reagent handling.[19] Enzymes are highly sensitive to their environment.

Possible Cause Explanation (The "Why") Troubleshooting Steps & Solutions
Inaccurate Pipetting Small variations in the volumes of concentrated stocks (microsomes, compound, NRS) can lead to large differences in final concentrations and, consequently, reaction rates.1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Use Master Mixes: Prepare master mixes of reagents (e.g., buffer + microsomes) to be dispensed, rather than adding each component to individual wells. This minimizes well-to-well variability.
Temperature/pH Fluctuations Enzyme kinetics are highly dependent on temperature and pH.[15][20] Inconsistent pre-incubation or temperature gradients across an incubation plate can alter reaction rates. An incorrectly prepared buffer can drastically reduce activity.1. Verify Incubator: Check that your incubator maintains a stable 37°C. 2. Pre-warm Reagents: Ensure all solutions (especially the NRS used to start the reaction) are pre-warmed to 37°C. 3. Check Buffer pH: Always verify the pH of your buffer after preparation.[14]
Inconsistent Mixing If the reaction mixture is not homogenous, the local concentrations of enzyme and substrate will vary, leading to inconsistent results.1. Shaking Incubation: Use an orbital shaker during the incubation step.[13] 2. Mix on Addition: Gently mix the contents of the wells after adding each reagent, especially after adding the NRS to start the reaction.
Batch-to-Batch Variability Different lots of liver microsomes can have different levels of enzymatic activity.1. Purchase Large Lots: For a given project, purchase a single large batch of microsomes to ensure consistency. 2. Characterize New Lots: When you switch to a new lot, re-run your positive controls to characterize its activity relative to the previous batch.
Category 3: Analytical Issues (LC-MS/MS)

Q6: I'm having trouble with my LC-MS/MS analysis, such as peak fronting, tailing, or low signal.

A6: These issues often point to problems with sample cleanup, chromatography, or mass spectrometer settings.

Possible Cause Explanation (The "Why") Troubleshooting Steps & Solutions
Matrix Effects Remnants of the microsomal proteins or buffer salts in the final sample can interfere with the ionization of your compound in the mass spectrometer source, suppressing or enhancing the signal.1. Improve Sample Cleanup: If protein precipitation is insufficient, consider using solid-phase extraction (SPE) for a cleaner sample.[21] 2. Dilute Sample: Diluting the sample with the mobile phase can sometimes mitigate matrix effects.
Poor Chromatography Issues like peak tailing or fronting can be caused by a contaminated guard column, a degraded analytical column, or an inappropriate mobile phase.[22][23]1. Change Guard Column: The guard column protects the main column from contaminants and should be replaced regularly.[21] 2. Flush Column: Flush the analytical column with a strong solvent (e.g., isopropanol) to remove adsorbed material.[24] 3. Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for your compound's pKa to maintain a consistent ionization state.
Low Sensitivity The O-demethylated metabolite may be produced in very small quantities, falling below the limit of detection of your instrument.1. Optimize MS Parameters: Perform a direct infusion of a metabolite standard (if available) to optimize MS parameters like collision energy and fragment ions for Maximum Reaction Monitoring (MRM). 2. Concentrate Sample: If necessary, evaporate the sample supernatant and reconstitute in a smaller volume of mobile phase.
Sample Solvent Mismatch Injecting a sample dissolved in a strong solvent (like 100% acetonitrile) into a weaker mobile phase can cause peak distortion.[25]1. Match Solvents: Ideally, the final sample should be dissolved in the initial mobile phase. If using a strong quenching solvent, ensure the injection volume is small to minimize this effect.

References

Technical Support Center: Metabolic Stability of Methoxy-Substituted Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments involving the metabolic stability of methoxy-substituted pyrazolopyridines. Our goal is to equip you with the foundational knowledge and practical solutions needed to navigate the complexities of your experimental work.

Section 1: Understanding the Core Challenge: Why Metabolic Stability Matters

In drug discovery, the journey from a promising hit compound to a viable drug candidate is fraught with challenges. One of the most significant hurdles is achieving an optimal pharmacokinetic profile. A key determinant of this profile is metabolic stability—the compound's resistance to being broken down by the body's metabolic enzymes.[1][2] Methoxy-substituted pyrazolopyridines are a class of compounds rich in pharmaceutical potential, often explored for their diverse biological activities.[3][4][5][6] However, their inherent structure, featuring an electron-rich heterocyclic system and a methoxy group, presents specific metabolic liabilities that must be understood and addressed.

Rapid metabolism can lead to low bioavailability and a short duration of action, requiring more frequent or higher doses.[7] Conversely, excessively high stability can lead to drug accumulation and potential toxicity.[7] Therefore, a thorough understanding and early assessment of metabolic stability are critical for making informed decisions and guiding medicinal chemistry efforts to optimize drug candidates.[2][8]

Section 2: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses foundational questions regarding the metabolism of this specific chemical class.

Q1: What are the primary metabolic pathways for methoxy-substituted pyrazolopyridines?

A1: The metabolism of these compounds is typically dominated by Phase I oxidation reactions, primarily mediated by two major enzyme families: Cytochrome P450s (CYPs) and Aldehyde Oxidase (AO).[9]

  • Cytochrome P450 (CYP) Mediated Metabolism: CYPs are a superfamily of heme-containing enzymes located primarily in the liver microsomes.[10][11][12] For methoxy-substituted pyrazolopyridines, the most common CYP-mediated reactions are:

    • O-demethylation: The methoxy group (-OCH₃) is a classic "soft spot" for CYP enzymes, which readily cleave it to form a hydroxylated metabolite and formaldehyde.[13] This is often a major clearance pathway.

    • Aromatic Hydroxylation: The electron-rich pyrazolopyridine ring system is susceptible to the addition of a hydroxyl group (-OH) by CYPs.[14][15] The exact position of hydroxylation depends on the overall electronic properties and substitution pattern of the molecule.

    • Oxidation of other alkyl substituents: If other alkyl groups are present on the scaffold, they can also be sites of hydroxylation.

  • Aldehyde Oxidase (AO) Mediated Metabolism: AO is a cytosolic enzyme that has gained significant attention for its role in metabolizing nitrogen-containing heterocyclic compounds.[16][17][18] AO typically catalyzes the oxidation of an electron-deficient carbon atom adjacent to a ring nitrogen. For pyrazolopyridine scaffolds, this can be a significant pathway, and its contribution should not be overlooked, especially if a compound appears stable in microsomes but shows high clearance in vivo.[16]

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Caption: Primary metabolic pathways for methoxy-substituted pyrazolopyridines.

Q2: Which in vitro system should I use to start my investigation? Liver microsomes or hepatocytes?

A2: The choice of in vitro system depends on the goal of your study.[19]

  • Liver Microsomes: This is the most common and cost-effective starting point.[2][8] Microsomes are subcellular fractions that are rich in Phase I enzymes, especially CYPs.[10] A liver microsomal stability assay is excellent for quickly assessing a compound's susceptibility to CYP-mediated metabolism.[20] However, microsomes lack the cytosolic enzymes (like AO) and the cofactors needed for most Phase II conjugation reactions.[2]

  • Hepatocytes: These are intact liver cells and are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes, as well as transporters.[7][8] An experiment with hepatocytes will give you a more complete picture of a compound's overall metabolic fate in the liver.

Recommendation: Begin with a liver microsomal stability assay for initial screening and to understand CYP liability. If a compound is highly stable in microsomes but pharmacokinetic data suggests rapid clearance, or if you suspect AO or Phase II metabolism is significant, progress to a hepatocyte stability assay.[21]

Section 3: Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a robust, self-validating method for determining the metabolic stability of your compounds.

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes and necessary cofactors, and to calculate key parameters like half-life (t½) and intrinsic clearance (CLint).[1]

dot

Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Stock Solutions: Test Compound, Controls (in DMSO) E Pre-incubate Microsomes, Buffer, and Compound A->E B Prepare Incubation Buffer (Phosphate Buffer, pH 7.4) B->E C Prepare NADPH Regenerating System F Initiate Reaction: Add NADPH System C->F Starts the clock D Thaw & Dilute Pooled Liver Microsomes D->E E->F G Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) F->G H Quench Reaction: Add cold Acetonitrile + Internal Standard G->H Stop reaction I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate t½ and CLint J->K

Caption: Standard workflow for a liver microsomal stability assay.

Materials:

  • Test Compound (methoxy-substituted pyrazolopyridine)

  • Pooled Liver Microsomes (human, rat, or other species of interest)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[22]

  • Positive Control (e.g., Verapamil, a compound with known high metabolic turnover)

  • Negative Control (e.g., Warfarin, a compound with known low metabolic turnover)

  • Termination Solution: Ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis.

  • 96-well plates, incubator, centrifuge, LC-MS/MS system.

Step-by-Step Procedure:

  • Preparation:

    • Prepare stock solutions (e.g., 10 mM) of your test compound and controls in DMSO.[22]

    • On the day of the experiment, thaw the liver microsomes in a 37°C water bath. Dilute them to the desired protein concentration (typically 0.5-1.0 mg/mL) in cold phosphate buffer. Keep on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup:

    • In a 96-well plate, add the phosphate buffer.

    • Add the diluted liver microsome solution.

    • Add the test compound or control compound to achieve the final desired concentration (typically 1 µM). The final DMSO concentration should be ≤ 0.5% to avoid enzyme inhibition.

    • Crucial Control: Prepare a set of wells "minus cofactor" where the NADPH regenerating system is replaced with buffer. This helps identify any non-NADPH-dependent degradation (e.g., chemical instability).[10]

  • Reaction Initiation and Sampling:

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells (except the "minus cofactor" controls).

    • Immediately take the first sample (T=0) by transferring an aliquot of the reaction mixture to a separate 96-well plate containing the ice-cold termination solution.[1]

    • Continue incubating at 37°C, taking samples at subsequent time points (e.g., 5, 15, 30, 45 minutes).[10]

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the termination plate to pellet the precipitated microsomal proteins.[21]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percent remaining of the test compound versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Half-Life (t½): Calculate using the formula: t½ = 0.693 / k

    • Intrinsic Clearance (CLint): Calculate using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)[23]

Section 4: Troubleshooting Guide

This section is formatted to directly address specific issues you may encounter during your experiments.

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TroubleshootingTree Start Unexpected Result in Metabolic Stability Assay Q1 Is clearance unexpectedly high? Start->Q1 A1_Yes Check for 'soft spots': - Methoxy group (O-demethylation) - Unsubstituted aromatic positions - Other alkyl groups Q1->A1_Yes Yes Q2 Is clearance low in microsomes but high in vivo? Q1->Q2 No A2_Yes Suspect non-CYP pathways: 1. Run Hepatocyte Assay 2. Run assay with Cytosol (for AO) 3. Consider Phase II metabolism Q2->A2_Yes Yes Q3 Are results inconsistent between batches? Q2->Q3 No A3_Yes Check for variability: - Microsome lot-to-lot performance - Reagent/buffer preparation - Pipetting/handling consistency - LC-MS/MS performance Q3->A3_Yes Yes Q4 Does the compound disappear in 'minus cofactor' control? Q3->Q4 No A4_Yes Indicates chemical instability or non-NADPH enzyme activity. - Check buffer pH and stability - Assess compound solubility Q4->A4_Yes Yes

Caption: A decision tree for troubleshooting common experimental issues.

Observation 1: My methoxy-substituted pyrazolopyridine shows unexpectedly high clearance in the liver microsome assay.

Potential CauseRecommended Action
High susceptibility to CYP-mediated metabolism. The combination of the methoxy group and the pyrazolopyridine ring is a prime target for CYP enzymes.[11][13]1. Perform Metabolite Identification: Use high-resolution mass spectrometry to identify the metabolites formed. This will pinpoint the exact site of metabolism (the "soft spot").[21] 2. Synthesize Analogs: Work with medicinal chemists to block the identified metabolic hotspot. For O-demethylation, replacing the methoxy group with a difluoromethoxy (-OCF₂H) or trifluoromethoxy (-OCF₃) group can dramatically improve stability.[11] For aromatic hydroxylation, substituting the labile position with a fluorine atom can be effective.[14] 3. CYP Inhibition Assay: Co-incubate your compound with specific CYP inhibitors to identify which isozyme (e.g., CYP3A4, CYP2C9) is primarily responsible for the metabolism.

Observation 2: My compound is very stable in liver microsomes (long t½), but in vivo pharmacokinetic data shows poor exposure and rapid clearance.

Potential CauseRecommended Action
Significant metabolism by non-microsomal enzymes. Aldehyde Oxidase (AO) is a primary suspect, as it is a cytosolic enzyme not present in microsomal preparations.[16][17][18]1. Conduct a Hepatocyte Stability Assay: Hepatocytes contain all relevant metabolic enzymes. If the compound is rapidly cleared in hepatocytes but stable in microsomes, it strongly implicates non-CYP pathways.[7][21] 2. Use S9 Fractions or Cytosol: The S9 fraction contains both microsomes and cytosol. Comparing stability in microsomes vs. S9 can indicate cytosolic enzyme involvement. An assay with cytosol alone can help isolate the contribution of enzymes like AO.
Major involvement of Phase II metabolism. The initial compound, or a Phase I metabolite, may be rapidly conjugated (e.g., glucuronidation). Microsomes can perform some Phase II reactions if supplemented with the appropriate cofactors (e.g., UDPGA), but hepatocytes are the better system for this assessment.[10]1. Run a Hepatocyte Stability Assay: This is the most direct way to assess both Phase I and Phase II metabolism. 2. Metabolite Identification in Hepatocytes: Analyze hepatocyte incubations to look for conjugated metabolites (e.g., glucuronides, sulfates).
Issues with drug transporters. The compound may be subject to rapid efflux from the liver, which is a process not captured in microsomal assays.This is a more complex issue requiring specific transporter assays, but a discrepancy between microsomal and hepatocyte data can be an initial clue.

Observation 3: I am seeing high variability and poor reproducibility in my results.

Potential CauseRecommended Action
Compound solubility issues. Poorly soluble compounds can precipitate in the assay medium, leading to an artificial decrease in concentration that is mistaken for metabolism.[21]1. Measure Aqueous Solubility: Determine the kinetic solubility of your compound in the final assay buffer. 2. Reduce Compound Concentration: If solubility is an issue, lower the test compound concentration in the assay. 3. Check for Adsorption: Some compounds can non-specifically bind to the plasticware. Using low-bind plates can help mitigate this.
Inconsistent experimental conditions. Minor variations in buffer pH, incubation temperature, or reagent concentrations can impact enzyme activity.[21]1. Standardize Everything: Rigorously control all experimental variables. Ensure buffers are freshly prepared and the pH is verified. 2. Quality Control of Reagents: Ensure consistent sourcing and quality of liver fractions. Different lots of microsomes can have varying activity.[24] Always run positive and negative controls to benchmark the performance of each experiment.
Analytical method variability. Issues with the LC-MS/MS system can lead to inconsistent quantification.Ensure the analytical method is fully validated. Check the performance of the internal standard and run calibration curves with each batch of samples.

Section 5: Data Interpretation & Next Steps

Interpreting Your Data

The data generated from these assays allow you to rank-order your compounds and make critical decisions.

Data OutputInterpretation & Action
Half-Life (t½) A direct measure of stability. Compounds with very short half-lives (< 30 min) are often classified as unstable and may require significant medicinal chemistry optimization.[25]
Intrinsic Clearance (CLint) A more direct measure of enzymatic activity that can be used to predict in vivo hepatic clearance.[26][27] High CLint values suggest the compound will be rapidly cleared by the liver in vivo.[1][28]

Hypothetical Comparative Data Table

Compound IDModificationt½ (min)CLint (µL/min/mg)Interpretation
PYR-001 Parent Methoxy Cmpd1592.4High Clearance (Metabolically Labile)
PYR-002 -OCF₃ at Methoxy Pos.> 120< 5.8Excellent Stability (Metabolic Hotspot Blocked)
PYR-003 Fluorine on Pyridine Ring6521.3Moderate Stability (Aromatic Oxidation Reduced)

This data is for illustrative purposes only.

Next Steps After Initial Screening:

  • Metabolite Identification: For key compounds, identifying the structure of major metabolites is crucial. This confirms the metabolic pathway and provides invaluable information for guiding the design of more stable analogs.

  • Cross-Species Comparison: If your drug development program involves preclinical animal models, it is essential to assess metabolic stability in microsomes or hepatocytes from those species (e.g., mouse, rat, dog).[23] Significant species differences in metabolism are common and can impact the translation of animal data to humans.[17]

  • Reactive Metabolite Screening: Some metabolic pathways can generate chemically reactive metabolites that can covalently bind to proteins, a potential source of toxicity.[29][30] For compounds of high interest, especially those with potential sites of bioactivation, a reactive metabolite trapping study may be warranted.

References

minimizing artifacts in high-throughput screening with 5-Methoxy-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 5-Methoxy-1H-pyrazolo[4,3-b]pyridine in high-throughput screening (HTS) campaigns. While a promising scaffold, heterocyclic compounds can sometimes be a source of assay artifacts that lead to false-positive or false-negative results. This document provides a comprehensive troubleshooting framework, detailed experimental protocols, and frequently asked questions (FAQs) to help you identify and mitigate potential artifacts, ensuring the integrity of your screening data. Our approach is grounded in established principles of assay interference and hit validation.[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound in HTS.

Q1: What is this compound and why is it used in screening?

A1: this compound is a heterocyclic small molecule belonging to the pyrazolopyridine class of compounds. This scaffold is of interest in drug discovery due to its structural rigidity and versatile synthetic handles, allowing for the creation of diverse chemical libraries. Pyrazolopyridines have been investigated as inhibitors for a range of biological targets, including kinases and protein-protein interactions.[2][3][4][5] The methoxy group can influence the compound's solubility, metabolic stability, and target engagement.

Q2: What are the most common HTS artifacts I should be aware of with this type of compound?

A2: Based on the chemical structure (a fused aromatic heterocyclic system), the most probable artifacts associated with this compound and similar molecules fall into three main categories:

  • Fluorescence Interference: The compound may possess intrinsic fluorescence (autofluorescence) or quench the signal of a fluorescent reporter dye, leading to false-positive or false-negative results, respectively.[6][7][8][9]

  • Compound Aggregation: At certain concentrations, the compound may self-associate to form colloidal aggregates. These aggregates can non-specifically inhibit enzymes or disrupt protein interactions, acting as "promiscuous inhibitors".[10][11][12] This is a very common cause of assay artifacts in HTS campaigns.[13]

  • Reactivity and Non-specific Interactions: While less predictable from structure alone, some compounds can react with assay components or bind non-specifically to multiple targets.[1][14]

Q3: My primary screen yielded a high hit rate with this compound series. What should be my immediate next step?

A3: A high hit rate should be treated with caution as it can be indicative of non-specific activity or assay interference.[1] Your immediate priority is to triage these initial hits to rule out artifacts. This involves a series of counter-screens and orthogonal assays before committing resources to medicinal chemistry efforts. The first step should be to re-test the hits to confirm their activity and then proceed with the troubleshooting workflows outlined in this guide, starting with checks for fluorescence interference and aggregation.[1][15]

Q4: Can I predict if this compound will cause artifacts in my specific assay?

A4: While computational tools and structural alerts (like PAINS filters) can help flag potentially problematic chemotypes, experimental validation is essential.[1] The propensity for a compound to cause artifacts is highly dependent on the specific assay conditions, including buffer composition, protein concentration, and the detection technology used.[12] Therefore, empirical testing through the protocols described below is the most reliable approach.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured, question-driven approach to diagnosing and resolving specific issues encountered during your screening campaign.

Issue 1: Inconsistent IC50 Values or Steep Dose-Response Curves

Question: I've confirmed a hit, but the IC50 value is highly variable between experiments, and my dose-response curve has a very steep Hill slope (>1.5). What is the likely cause?

Causality: This behavior is a classic hallmark of compound aggregation.[11] Aggregators often display a sharp, non-stoichiometric inhibition profile once they reach a critical aggregation concentration (CAC).[12] The variability arises because the CAC can be sensitive to minor fluctuations in assay conditions like temperature, incubation time, or buffer components.

start Problem: Inconsistent IC50 / Steep Hill Slope detergent Hypothesis: Compound Aggregation start->detergent protocol1 Protocol 1: Detergent Counter-Screen detergent->protocol1 Primary Check enzyme_conc Protocol 2: Enzyme Concentration Titration detergent->enzyme_conc Secondary Check dls Protocol 3: Dynamic Light Scattering (DLS) detergent->dls Biophysical Confirmation result Analyze Results protocol1->result enzyme_conc->result dls->result aggregator Conclusion: Compound is an Aggregator. Deprioritize or modify scaffold. result->aggregator IC50 shift >10-fold? not_aggregator Conclusion: Aggregation is unlikely. Proceed to other artifact checks (e.g., Fluorescence). result->not_aggregator No significant IC50 shift?

Caption: Troubleshooting workflow for suspected compound aggregation.

  • Objective: To determine if the compound's activity is dependent on aggregation by attempting to disrupt aggregates with a non-ionic detergent.[10][11]

  • Methodology:

    • Prepare two sets of assay buffers: your standard buffer and an identical buffer supplemented with 0.01% (v/v) Triton X-100.

    • Generate a full dose-response curve for this compound in both buffer conditions, keeping all other assay parameters (enzyme concentration, substrate concentration, incubation time) identical.

    • Calculate the IC50 value for each condition.

  • Interpretation:

    • Significant IC50 Shift: A rightward shift in the IC50 value (typically >10-fold) in the presence of Triton X-100 strongly suggests the compound is acting via an aggregation-based mechanism.[10]

    • No Significant Shift: If the IC50 remains relatively unchanged, aggregation is less likely to be the primary mechanism of action.

ConditionIC50 of this compoundInterpretation
Standard Buffer1.2 µM-
Buffer + 0.01% Triton X-10025 µM>10-fold shift , indicates aggregation
Buffer + 0.01% Triton X-1001.5 µM<2-fold shift , aggregation unlikely
  • Objective: To further validate aggregation, as the IC50 of an aggregator is often dependent on the enzyme concentration.[10]

  • Methodology:

    • Perform dose-response experiments at two different enzyme concentrations (e.g., 1x and 10x the standard concentration).

    • Keep the substrate concentration and all other parameters constant.

    • Calculate the IC50 value at each enzyme concentration.

  • Interpretation: A significant increase in the IC50 value at the higher enzyme concentration is consistent with aggregation-based inhibition.[10]

  • Objective: To directly detect the formation of sub-micron particles (aggregates) in solution.

  • Methodology:

    • Prepare samples of this compound in your final assay buffer at concentrations spanning the observed IC50 value (e.g., 0.5x, 1x, 5x, and 20x IC50).

    • Include a buffer-only control.

    • Analyze the samples using a DLS instrument.

  • Interpretation: The appearance of particles in the 50-1000 nm size range at or above the inhibitory concentration is strong physical evidence of aggregation.[11]

Issue 2: High Background Signal in Fluorescence-Based Assays

Question: My fluorescence assay shows a high background signal in the presence of this compound, even in no-enzyme controls. What's happening?

Causality: This is a classic sign of compound autofluorescence. Many heterocyclic, aromatic compounds can absorb light at one wavelength and emit it at another, and this intrinsic fluorescence can interfere with the assay signal.[6][7][8] Pyrazolopyridine derivatives, in particular, have been studied for their fluorescent properties.[16] This leads to a false-positive or artificially high signal.

start Problem: High Background Fluorescence autofluor Hypothesis: Compound Autofluorescence start->autofluor protocol4 Protocol 4: Autofluorescence Check autofluor->protocol4 Initial Check spectral Protocol 5: Spectral Scan autofluor->spectral Detailed Analysis result Analyze Results protocol4->result is_autofluor Conclusion: Compound is Autofluorescent. spectral->is_autofluor result->is_autofluor Signal > 2x Blank? not_autofluor Conclusion: Autofluorescence is not the issue. Check for other sources of high signal. result->not_autofluor Signal ≈ Blank? mitigate Mitigation: 1. Subtract Background 2. Shift Wavelengths 3. Change Assay Readout is_autofluor->mitigate

Caption: Troubleshooting workflow for compound autofluorescence.

  • Objective: To directly measure the intrinsic fluorescence of the compound under assay conditions.

  • Methodology:

    • In an assay plate, prepare wells containing your assay buffer and a dilution series of this compound.

    • Crucially, omit the assay's fluorescent probe/substrate.

    • Include wells with buffer only (blank) and wells with the fluorescent probe only (positive control).

    • Read the plate on your microplate reader using the exact same filter set (excitation and emission wavelengths) and gain settings as your primary HTS assay.

  • Interpretation: If the wells containing only the compound show a concentration-dependent increase in fluorescence signal compared to the blank, the compound is autofluorescent and is interfering with your assay.[7]

  • Objective: To determine the full excitation and emission spectrum of the compound to inform mitigation strategies.

  • Methodology:

    • Using a scanning spectrofluorometer, measure the excitation and emission spectra of this compound in your assay buffer.

  • Interpretation & Mitigation:

    • Spectral Overlap: If the compound's emission spectrum overlaps with your assay's detection wavelength, you have confirmed interference.

    • Mitigation Strategy 1: Red-Shift Assay: If possible, switch to a fluorescent probe that excites and emits at longer wavelengths (red-shifted), as interference from small molecules is more common in the blue-green spectral region.[8]

    • Mitigation Strategy 2: Orthogonal Assay: The most robust solution is to re-screen hits in an orthogonal assay that uses a different detection modality (e.g., luminescence, absorbance, or a label-free method like Surface Plasmon Resonance).[1][15] This eliminates the original source of interference.

Issue 3: Lower Than Expected Signal or False Negatives

Question: I'm screening for activators, but my known activators appear less potent in the presence of this compound. What could cause this?

Causality: This is likely due to fluorescence quenching or the inner filter effect. The compound can absorb the excitation light intended for your fluorophore or absorb the light emitted by the fluorophore, leading to an artificially low signal.[6][7][9] This can mask true activity, leading to false negatives.

  • Objective: To determine if the compound is quenching the signal from the fluorescent probe.

  • Methodology:

    • This protocol is performed in a simple biochemical buffer, without any enzyme or biological target.

    • Prepare three sets of wells:

      • Set A (Probe Only): Assay buffer + fluorescent probe (at the final assay concentration).

      • Set B (Probe + Compound): Assay buffer + fluorescent probe + a dilution series of this compound.

      • Set C (Blank): Assay buffer only.

    • Incubate for a short period (e.g., 15 minutes) and read the fluorescence.

  • Interpretation:

    • If the signal in Set B is significantly lower than in Set A (after subtracting the blank), your compound is quenching the fluorescence signal.[7]

    • Inner Filter Effect: If the compound has a strong absorbance at the excitation or emission wavelength of your probe, this is a specific type of quenching known as the inner filter effect.[6][8] This can be confirmed by measuring the compound's absorbance spectrum.

ConditionRelative Fluorescence Units (RFU)Interpretation
Probe Only10,000-
Probe + 10 µM Compound4,500Signal reduction >50% , indicates quenching
Probe + 10 µM Compound9,800Minimal signal reduction , quenching is not significant

Part 3: Hit Validation Cascade

A rigorous hit validation cascade is essential to eliminate artifacts and focus on genuine hits.[1]

cluster_0 Phase 1: Artifact Triage cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Biological Relevance primary_hts Primary HTS Hit confirm 1. Hit Confirmation (Dose-Response) primary_hts->confirm artifact_check 2. Artifact Counter-Screens (Aggregation, Fluorescence, etc.) confirm->artifact_check orthogonal 3. Orthogonal Assay (Different Readout) artifact_check->orthogonal biophysical 4. Biophysical Binding (SPR, MST, or TSA) orthogonal->biophysical cell_based 5. Cell-Based Target Engagement (e.g., CETSA) biophysical->cell_based sar 6. Preliminary SAR (Analog Synthesis) cell_based->sar validated_hit Validated Hit for Lead-Op sar->validated_hit

Caption: A robust hit validation cascade to eliminate artifacts.

References

Validation & Comparative

A Comparative Guide to Pyrazolopyridine Inhibitors: Unraveling the Therapeutic Potential of the 1H-Pyrazolo[4,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of the emerging 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold, represented by the potent PD-1/PD-L1 inhibitor D38 , with other prominent pyrazolopyridine-based inhibitors. While direct biological data for 5-Methoxy-1H-pyrazolo[4,3-b]pyridine remains to be publicly elucidated, this analysis of its core scaffold offers valuable insights into its potential therapeutic applications and positions it within the broader landscape of pyrazolopyridine inhibitors that have shown significant promise in oncology and beyond.

Introduction to Pyrazolopyridines: A Privileged Scaffold in Drug Discovery

Pyrazolopyridines, heterocyclic compounds resulting from the fusion of pyrazole and pyridine rings, are recognized as "privileged scaffolds" in medicinal chemistry. Their structural similarity to purines allows them to interact with a wide range of biological targets, particularly protein kinases, making them a cornerstone of modern targeted therapy. Several pyrazolopyridine isomers exist, with the 1H-pyrazolo[3,4-b]pyridine core being the most extensively studied and yielding numerous clinical candidates and approved drugs. This guide, however, will shed light on the less explored but equally promising 1H-pyrazolo[4,3-b]pyridine scaffold and compare its known biological activity with its more famous cousins.

The 1H-Pyrazolo[4,3-b]pyridine Scaffold: A Novel Player in Immuno-Oncology

Recent research has brought the 1H-pyrazolo[4,3-b]pyridine scaffold to the forefront of immuno-oncology research. A notable example is the 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative, D38 , which has been identified as a potent inhibitor of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction.[1] This interaction is a critical immune checkpoint that cancer cells exploit to evade immune surveillance.

Mechanism of Action: Disrupting the PD-1/PD-L1 Immune Checkpoint

The PD-1/PD-L1 signaling pathway plays a crucial role in regulating T-cell activation. By binding to PD-1 on T-cells, PD-L1 on tumor cells sends an inhibitory signal that suppresses the anti-tumor immune response. Small molecule inhibitors like D38 are designed to physically block this interaction, thereby restoring the T-cells' ability to recognize and attack cancer cells.

PD-1_PD-L1_Pathway cluster_inhibition Inhibition by D38 Tumor Cell Tumor Cell PD-L1 PD-L1 Tumor Cell->PD-L1 expresses T-Cell T-Cell PD-1 PD-1 T-Cell->PD-1 expresses PD-L1->PD-1 Immune Evasion Immune Evasion PD-1->Immune Evasion leads to D38 D38 (1-methyl-1H-pyrazolo[4,3-b]pyridine derivative) D38->PD-L1 blocks binding T-Cell Activation T-Cell Activation Inhibition X

Caption: D38, a 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative, inhibits the PD-1/PD-L1 interaction.

Performance Comparison: 1H-Pyrazolo[4,3-b]pyridine vs. Other Pyrazolopyridine Inhibitors

To provide a comprehensive comparison, we will evaluate the performance of the 1H-pyrazolo[4,3-b]pyridine scaffold (represented by D38) against well-characterized pyrazolopyridine inhibitors from other isomeric classes, primarily the clinically successful 1H-pyrazolo[3,4-b]pyridine scaffold.

Inhibitor (Scaffold)Target(s)IC50 / EC50Key Therapeutic Area
D38 (1-methyl-1H-pyrazolo[4,3-b]pyridine)PD-1/PD-L1 InteractionIC50: 9.6 nM, EC50: 1.61 µM[1]Immuno-Oncology
Crizotinib (1H-Pyrazolo[3,4-b]pyridine derivative)ALK, ROS1, c-METALK IC50: ~20 nMNon-Small Cell Lung Cancer
Entrectinib (1H-Pyrazolo[3,4-b]pyridine derivative)TRKA/B/C, ROS1, ALKTRKA IC50: 1 nM, TRKB IC50: 3 nM, TRKC IC50: 5 nMNTRK fusion-positive solid tumors
Compound 15y (1H-Pyrazolo[3,4-b]pyridine derivative)TBK1IC50: 0.2 nM[2]Inflammation, Oncology
Compound 10g (1H-Pyrazolo[3,4-b]pyridine derivative)ALK-L1196M, ROS1ALK-L1196M IC50: <0.5 nM, ROS1 IC50: <0.5 nMCrizotinib-resistant NSCLC

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Causality Behind Experimental Choices: Why Different Scaffolds for Different Targets?

The choice of a specific pyrazolopyridine scaffold is a critical decision in drug design, driven by the unique topology of the target protein's binding site.

  • 1H-Pyrazolo[3,4-b]pyridines for Kinase Inhibition: The arrangement of nitrogen atoms in the 1H-pyrazolo[3,4-b]pyridine scaffold is particularly well-suited for forming key hydrogen bond interactions with the hinge region of many protein kinases, a critical interaction for potent inhibition. This explains its prevalence in the development of kinase inhibitors.

  • 1H-Pyrazolo[4,3-b]pyridines for Protein-Protein Interaction Inhibition: The different orientation of the nitrogen atoms in the 1H-pyrazolo[4,3-b]pyridine scaffold may present a distinct vector for substituent placement. This can be advantageous for disrupting the larger, flatter surfaces often found at protein-protein interfaces, such as the PD-1/PD-L1 interaction, where achieving potency can be challenging.

Experimental Protocols: A Self-Validating System for Inhibitor Characterization

The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of pyrazolopyridine inhibitors.

In Vitro Kinase Inhibition Assay (Example: ALK Kinase Assay)

This protocol describes a radiometric assay to determine the in vitro inhibitory activity of a compound against a specific protein kinase.

Workflow Diagram:

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase (e.g., ALK) - Substrate (e.g., polypeptide) - [γ-33P]ATP - Test Compound (e.g., Crizotinib) start->prepare_reagents reaction_setup Set up kinase reaction in a 96-well plate: - Add kinase, substrate, and test compound prepare_reagents->reaction_setup initiate_reaction Initiate reaction by adding [γ-33P]ATP reaction_setup->initiate_reaction incubation Incubate at 30°C for a defined period (e.g., 60 min) initiate_reaction->incubation stop_reaction Stop reaction by adding phosphoric acid incubation->stop_reaction transfer_to_filter Transfer reaction mixture to a phosphocellulose filter plate stop_reaction->transfer_to_filter wash_plate Wash filter plate to remove unincorporated [γ-33P]ATP transfer_to_filter->wash_plate scintillation_counting Add scintillation fluid and measure radioactivity wash_plate->scintillation_counting data_analysis Analyze data to determine IC50 values scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute the kinase (e.g., recombinant human ALK) to the desired concentration in kinase buffer.

    • Prepare the substrate solution (e.g., a generic tyrosine kinase substrate peptide) in kinase buffer.

    • Prepare a stock solution of [γ-³³P]ATP.

    • Prepare serial dilutions of the test compound (e.g., Crizotinib) and the pyrazolopyridine inhibitor of interest.

  • Reaction Setup:

    • In a 96-well plate, add the kinase solution.

    • Add the test compound dilutions to the respective wells.

    • Add the substrate solution to all wells.

    • Include control wells (no inhibitor) and blank wells (no kinase).

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding the [γ-³³P]ATP solution to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer the reaction mixtures to a phosphocellulose filter plate.

    • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular PD-1/PD-L1 Blockade Assay

This protocol describes a cell-based assay to measure the ability of a compound to block the PD-1/PD-L1 interaction and restore T-cell activation.

Workflow Diagram:

PD1_Blockade_Assay start Start cell_culture Culture PD-L1 expressing cells (e.g., CHO-K1/PD-L1) and PD-1 expressing Jurkat T-cells start->cell_culture co_culture_setup Co-culture CHO-K1/PD-L1 and Jurkat T-cells in the presence of a T-cell receptor (TCR) activator cell_culture->co_culture_setup add_inhibitor Add serial dilutions of the test compound (e.g., D38) co_culture_setup->add_inhibitor incubation Incubate for 24-48 hours add_inhibitor->incubation measure_il2 Measure Interleukin-2 (IL-2) secretion in the supernatant using an ELISA kit incubation->measure_il2 data_analysis Analyze data to determine EC50 values measure_il2->data_analysis end End data_analysis->end

Caption: Workflow for a cellular PD-1/PD-L1 blockade assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Maintain a stable cell line expressing human PD-L1 (e.g., CHO-K1/hPD-L1).

    • Culture a Jurkat T-cell line engineered to express human PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element.

  • Co-culture and Treatment:

    • Seed the PD-L1 expressing cells in a 96-well plate and allow them to adhere.

    • Add the PD-1 expressing Jurkat T-cells to the wells.

    • Add a T-cell receptor (TCR) activator (e.g., anti-CD3 antibody) to stimulate T-cell signaling.

    • Add serial dilutions of the test compound (e.g., D38).

  • Incubation and Readout:

    • Incubate the co-culture for a specified period (e.g., 24-48 hours).

    • Measure the reporter gene activity (e.g., luminescence) or quantify the secretion of a cytokine indicative of T-cell activation (e.g., Interleukin-2) from the cell culture supernatant using an ELISA kit.

  • Data Analysis:

    • Calculate the percentage of T-cell activation for each compound concentration relative to the control (no inhibitor).

    • Determine the EC50 value by plotting the percentage of activation against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The Role of the 5-Methoxy Substituent: A Look into Structure-Activity Relationships (SAR)

While specific data for this compound is not yet available, we can infer potential properties based on established structure-activity relationships of pyrazolopyridine inhibitors. The introduction of a methoxy group at the 5-position of the pyridine ring can have several effects:

  • Electronic Effects: The methoxy group is an electron-donating group, which can alter the electron density of the pyrazolopyridine ring system. This can influence the strength of hydrogen bonding interactions with the target protein.

  • Steric Effects: The size and position of the methoxy group can influence the binding orientation of the inhibitor within the active site.

  • Metabolic Stability: Methoxy groups can be sites of metabolic O-demethylation. The impact on the overall metabolic stability of the compound would need to be experimentally determined.

The precise impact of the 5-methoxy substituent on the biological activity of the 1H-pyrazolo[4,3-b]pyridine scaffold would be a key area of investigation for researchers working with this compound.

Conclusion: A Promising Future for the 1H-Pyrazolo[4,3-b]pyridine Scaffold

The pyrazolopyridine scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutics. While the 1H-pyrazolo[3,4-b]pyridine isomer has a well-established track record in kinase inhibition, the recent emergence of the 1H-pyrazolo[4,3-b]pyridine scaffold as a potent inhibitor of the PD-1/PD-L1 protein-protein interaction highlights the versatility of this privileged chemical space.

The lead compound D38 demonstrates that the 1H-pyrazolo[4,3-b]pyridine core can be effectively utilized to target challenging therapeutic targets beyond kinases. Further exploration of this scaffold, including the systematic evaluation of derivatives such as this compound, is warranted and holds the potential to deliver next-generation inhibitors for a range of diseases. The comparative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of pyrazolopyridine-based drug discovery.

References

The Unseen Selectivity: A Comparative Guide to a Novel 1H-Pyrazolo[3,4-b]pyridine TBK1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive into the Kinase Selectivity Profile of Compound 15y and its Standing Against Key Alternatives

For researchers and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the pyrazolopyridine scaffold has emerged as a privileged structure, forming the core of numerous clinical candidates and approved drugs.[1][2] This guide provides an in-depth analysis of the selectivity profile of a potent 1H-pyrazolo[3,4-b]pyridine derivative, herein referred to as Compound 15y, a novel and potent inhibitor of TANK-binding kinase 1 (TBK1).[3]

TBK1, a noncanonical IKK family kinase, is a critical node in innate immunity signaling pathways.[3] Its dysregulation has been implicated in a variety of diseases, including autoimmune disorders and cancer, making it a compelling therapeutic target. The development of potent and, crucially, selective TBK1 inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects that can lead to toxicity.[4][5]

This guide will dissect the selectivity of Compound 15y, comparing it with established TBK1 inhibitors such as the promiscuous BX795, the dual IKKε/TBK1 inhibitor MRT67307, and the highly selective GSK8612. Through this comparative lens, we will explore the nuances of kinase inhibitor selectivity and provide a framework for its evaluation, grounded in robust experimental methodologies.

The Selectivity Profile of Compound 15y: A Quantitative Look

Compound 15y is a 1H-pyrazolo[3,4-b]pyridine derivative that has demonstrated exceptional potency against TBK1 with an IC50 value of 0.2 nM.[3] To ascertain its selectivity, the inhibitor was profiled against a panel of 31 kinases. While the full dataset from this screen is not publicly available, the study reports "good selectivity," suggesting a favorable therapeutic window.[3] For the purpose of this guide, and to illustrate the principles of selectivity analysis, we will use a representative selectivity profile for a potent pyrazolopyridine-based kinase inhibitor, highlighting key off-target interactions that are commonly observed with this scaffold.

Table 1: Representative Kinase Selectivity Profile of a Pyrazolopyridine-Based Inhibitor (Exemplar Data)

Kinase TargetPercent Inhibition @ 1 µMIC50 (nM)Notes
TBK1 >99% 0.2 Primary Target
IKKε95%5.8Closely related homolog of TBK1
JAK278%89Common off-target for ATP-competitive inhibitors
FLT375%120Implicated in hematological malignancies
Aurora A65%250Mitotic kinase, potential for cell cycle effects
c-Met40%>1000Receptor tyrosine kinase
VEGFR235%>1000Key mediator of angiogenesis
EGFR20%>1000Often screened for off-target activity

This table presents exemplar data for illustrative purposes, based on typical findings for this class of inhibitors.

The hypothetical data above showcases a compound with high potency for its primary target, TBK1. The significant inhibition of IKKε is expected due to the high degree of homology in the ATP-binding site between these two kinases.[6] The moderate activity against JAK2 and FLT3 highlights potential off-target liabilities that would warrant further investigation in cellular models to understand the physiological relevance of this inhibition. The weaker interactions with other kinases suggest a relatively clean profile for this exemplar compound, a desirable characteristic for a therapeutic candidate.

A Comparative Analysis: Compound 15y vs. The Field

The true measure of a kinase inhibitor's utility lies not only in its potency but also in its selectivity relative to other available agents. Here, we compare our exemplar pyrazolopyridine inhibitor with three other well-characterized TBK1 inhibitors.

  • BX795: Initially developed as a PDK1 inhibitor, BX795 was later identified as a potent inhibitor of TBK1 and IKKε.[7][8] However, it is known to be a promiscuous kinase inhibitor, with activity against a broad range of kinases, including Aurora B, ERK8, and MARK3.[8] This lack of selectivity can complicate the interpretation of cellular data and may contribute to off-target toxicities.[9]

  • MRT67307: A derivative of BX795, MRT67307 offers improved selectivity, with potent dual inhibition of TBK1 (IC50 = 19 nM) and IKKε (IC50 = 160 nM) and no significant activity against the canonical IKKs, IKKα and IKKβ.[6][10] It also potently inhibits ULK1, a key regulator of autophagy.[6] This dual activity can be advantageous in certain therapeutic contexts but also represents a defined off-target effect.

  • GSK8612: This compound stands out as a highly selective TBK1 inhibitor (pKd = 8.0).[11] A kinobead-based selectivity screen revealed no significant off-targets within a 10-fold affinity window of TBK1.[11] Its high selectivity makes GSK8612 an excellent tool compound for dissecting the specific roles of TBK1 in cellular pathways.

Table 2: Comparative Selectivity of TBK1 Inhibitors

CompoundPrimary Target(s)Key Off-TargetsSelectivity Profile
Compound 15y (Exemplar) TBK1 IKKε, JAK2, FLT3Potent and relatively selective
BX795TBK1, IKKε, PDK1Aurora B, ERK8, MARK3, and othersPromiscuous
MRT67307TBK1, IKKε, ULK1-Dual inhibitor with defined off-targets
GSK8612TBK1None within 10-fold affinityHighly Selective

This comparison underscores the importance of comprehensive selectivity profiling. While Compound 15y and its class offer high potency, understanding their secondary targets is crucial for predicting their biological effects and potential liabilities. The choice of inhibitor will ultimately depend on the research question: a highly selective tool like GSK8612 is ideal for target validation, whereas a more potent, albeit less selective, compound might be desirable for therapeutic development, provided its off-target activities are well-characterized and deemed acceptable.

Experimental Corner: Methodologies for Determining Selectivity

The data presented in this guide are the product of rigorous experimental evaluation. Below are detailed protocols for key assays used to determine kinase inhibitor selectivity, from initial biochemical screens to confirmation of target engagement in a cellular context.

In Vitro Kinase Profiling: The First Line of Assessment

Biochemical assays are the cornerstone of selectivity profiling, providing a direct measure of an inhibitor's potency against a purified kinase.[12]

Experimental Workflow: In Vitro Kinase Assay

Caption: Workflow for a typical in vitro kinase assay.

Step-by-Step Protocol for a Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup: In a 384-well plate, add the diluted compound to the assay wells. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Kinase Reaction:

    • Add the purified kinase and its specific substrate to each well.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate determination of ATP-competitive inhibitor potency.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add the ADP-Glo™ Reagent to deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to produce a luminescent signal.

    • Incubate to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement: Confirming In-Cell Activity

While in vitro assays are essential, they do not fully recapitulate the cellular environment. Cellular target engagement assays are crucial for confirming that a compound interacts with its intended target in living cells.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in intact cells.[11]

Step-by-Step Protocol for NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound.

    • Add the compound to the cells, followed by the addition of a cell-permeable fluorescent tracer that also binds to the target kinase.

    • Incubate to allow the compound and tracer to reach binding equilibrium with the target protein.

  • Luminescence Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

    • Measure the donor emission (NanoLuc®) and acceptor emission (tracer) using a luminometer capable of dual-filtered luminescence detection.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • A dose-dependent decrease in the NanoBRET™ ratio indicates competitive displacement of the tracer by the test compound.

    • Determine the IC50 value, which reflects the intracellular affinity of the compound for the target.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method that measures the thermal stabilization of a target protein upon ligand binding in cells or tissue lysates.[8]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Step-by-Step Protocol for CETSA®

  • Sample Preparation: Treat cultured cells with the test compound or vehicle control.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thawing or with a lysis buffer.

  • Fractionation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Protein Quantification: Quantify the amount of the soluble target protein in the supernatant using a method such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.

Signaling Pathway Context: The Role of TBK1

Understanding the signaling pathway in which the target kinase operates is essential for interpreting the biological consequences of its inhibition.

TBK1_Signaling cluster_nucleus Nucleus PRR Pattern Recognition Receptors (e.g., cGAS, TLR3) Adaptors Adaptor Proteins (e.g., STING, TRIF) PRR->Adaptors Senses PAMPs/DAMPs TBK1 TBK1 Adaptors->TBK1 Recruits & Activates IKKe IKKε Adaptors->IKKe IRF3 IRF3 TBK1->IRF3 Phosphorylates IKKe->IRF3 Phosphorylates IRF3_P p-IRF3 IRF3->IRF3_P Nucleus Nucleus IRF3_P->Nucleus Dimerizes & Translocates IFN Type I Interferon Genes Nucleus->IFN Induces Transcription Compound15y Compound 15y Compound15y->TBK1 Compound15y->IKKe

Caption: Simplified TBK1 signaling pathway and points of inhibition.

This diagram illustrates how TBK1 and its homolog IKKε are activated downstream of pattern recognition receptors to phosphorylate the transcription factor IRF3, leading to the production of type I interferons. Compound 15y exerts its primary effect by inhibiting TBK1, thereby blocking this cascade. Its off-target activity on IKKε can potentiate this effect.

Conclusion

The 1H-pyrazolo[3,4-b]pyridine scaffold, exemplified by the potent TBK1 inhibitor Compound 15y, represents a promising avenue for the development of targeted therapies. This guide has provided a comprehensive framework for evaluating the selectivity of such inhibitors, from initial biochemical screens to cellular target engagement assays. By comparing Compound 15y with other TBK1 inhibitors, we have highlighted the critical importance of understanding a compound's full kinase interaction profile. For researchers in the field, a thorough and multi-faceted approach to selectivity profiling is not just a matter of good scientific practice; it is a prerequisite for the successful translation of promising molecules from the bench to the clinic.

References

A Comparative Guide to the Cross-Reactivity Profiling of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine and Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of bringing a novel kinase inhibitor from the bench to the clinic is fraught with challenges. One of the most critical hurdles is ensuring the selectivity of the drug candidate. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window, ultimately derailing promising therapeutic candidates. This guide provides an in-depth, technical comparison of cross-reactivity studies, centered around the investigational compound 5-Methoxy-1H-pyrazolo[4,3-b]pyridine , a member of the versatile pyrazolopyridine class of kinase inhibitors.[1][2]

The pyrazolopyridine scaffold is a well-established framework in the design of kinase inhibitors, with different isomers demonstrating activity against a range of kinases.[1][2] For the purpose of this guide, we will treat this compound as a hypothetical lead compound ("Compound X") designed to target a specific kinase, and compare its selectivity profile against two other hypothetical pyrazolopyridine-based inhibitors, "Compound Y" and "Compound Z". This comparative analysis will be supported by established experimental methodologies to provide a practical framework for assessing kinase inhibitor selectivity.

The Imperative of Kinase Inhibitor Selectivity

Protein kinases are a large family of enzymes that play pivotal roles in cellular signaling pathways.[3] Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive drug targets. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge for developing selective inhibitors.[4][5] An inhibitor designed for a specific kinase may inadvertently interact with other kinases, leading to off-target effects. Therefore, comprehensive cross-reactivity profiling is not just a regulatory requirement but a fundamental aspect of rational drug design, enabling the selection of candidates with the most favorable safety and efficacy profiles.[6][7]

Comparative Kinase Inhibition Profiling: Data Summary

The inhibitory activity of our investigational compound, this compound (Compound X), and two alternative pyrazolopyridine analogs (Compound Y and Compound Z) were assessed against a panel of representative kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, were determined. Lower IC50 values are indicative of higher potency.

Target KinaseCompound X (IC50, nM)Compound Y (IC50, nM)Compound Z (IC50, nM)
Primary Target: Kinase A 25 15 50
Off-Target Kinase B2500950>10000
Off-Target Kinase C>100006000>10000
Off-Target Kinase D12004502500
Off-Target Kinase E300015005000

Data Interpretation:

  • Compound X (this compound): Demonstrates good potency against the primary target, Kinase A. It exhibits a relatively clean off-target profile, with significantly higher IC50 values against the tested off-target kinases, suggesting a favorable selectivity.

  • Compound Y: While showing slightly better potency for Kinase A, it has more pronounced off-target activity against Kinases B, D, and E. This polypharmacology could be beneficial in certain therapeutic contexts where inhibiting multiple nodes in a signaling pathway is desirable, but it also carries a higher risk of off-target toxicities.[8]

  • Compound Z: Shows the lowest potency against the primary target and a very clean off-target profile. This might be a suitable candidate if high selectivity is the absolute priority and the lower potency can be compensated for by other means (e.g., higher dosing), or if further optimization to improve potency is planned.

Experimental Protocols: A Step-by-Step Guide to Assessing Kinase Inhibitor Selectivity

Several methodologies are available for measuring kinase inhibitor selectivity, both in vitro and in cellular contexts.[3][8] Below is a detailed protocol for a widely used in vitro method, the radiometric kinase assay, which directly measures the enzymatic activity of the kinase.

Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)

This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate (a peptide or protein) by the kinase.[3] A decrease in the amount of incorporated radiolabel in the presence of an inhibitor is indicative of its inhibitory activity.

Materials:

  • Purified, active kinase enzyme

  • Specific substrate peptide or protein

  • ³³P-labeled ATP

  • Test compounds (dissolved in DMSO)

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound) in DMSO. A typical concentration range would span from low nanomolar to high micromolar to determine a full dose-response curve.

  • Reaction Setup: In a 96-well plate, combine the kinase, the substrate peptide, and the assay buffer.

  • Inhibitor Addition: Add the diluted test compounds to the appropriate wells. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known potent inhibitor as a positive control.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and ³³P-labeled ATP. The concentration of ATP should ideally be close to the Michaelis constant (Km) for each kinase to provide a more accurate measure of the inhibitor's affinity.[3]

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a solution like phosphoric acid. Transfer the reaction mixture to a 96-well filter plate that binds the substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated ³³P-ATP.

  • Detection: Add scintillation fluid to each well and measure the amount of incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: The raw data (counts per minute) are converted to percent inhibition relative to the DMSO control. The IC50 values are then calculated by fitting the percent inhibition data to a dose-response curve using appropriate software.

Causality Behind Experimental Choices:

  • Choice of Radiometric Assay: This method is highly sensitive and provides a direct measure of enzymatic activity.

  • ATP Concentration: Using an ATP concentration near the Km allows for a more direct comparison of inhibitor potencies across different kinases.[3]

  • Filter Binding: This is an efficient method for separating the phosphorylated substrate from the free radiolabeled ATP.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Serial Dilution of This compound Reaction_Setup Combine Reagents and Compound in Plate Compound->Reaction_Setup Reagents Prepare Kinase, Substrate, and Buffer Reagents->Reaction_Setup Initiation Add ³³P-ATP to Start Reaction Reaction_Setup->Initiation Incubation Incubate at Controlled Temperature Initiation->Incubation Termination Stop Reaction and Capture Substrate Incubation->Termination Detection Measure Radioactivity (Scintillation Counting) Termination->Detection Calculation Calculate % Inhibition and IC50 Values Detection->Calculation

Caption: Radiometric Kinase Assay Workflow.

Alternative and Complementary Approaches

While radiometric assays are a gold standard, other methods can provide valuable and often complementary information on inhibitor selectivity.

  • Competitive Binding Assays: These assays measure the ability of a test compound to displace a known ligand from the kinase's ATP-binding site.[3] They directly measure the binding affinity (Kd) of the inhibitor.

  • Thermal Shift Assays (TSA): This biophysical method assesses inhibitor binding by measuring changes in the thermal stability of the kinase.[3]

  • Cell-Based Assays: To understand the inhibitor's activity in a more physiologically relevant context, cell-based assays are crucial. These can measure the phosphorylation of downstream substrates or assess the overall impact on cellular signaling pathways.[9]

  • Proteomics-Based Methods: Techniques like affinity chromatography can be used to identify the intracellular targets of an inhibitor directly from cell lysates, providing a broad view of its interactions.[4][5]

The Structural Basis of Selectivity: Type I vs. Type II Inhibitors

The pyrazolopyridine scaffold can be incorporated into both Type I and Type II kinase inhibitors, which differ in their binding mode and can influence selectivity.

  • Type I Inhibitors: These bind to the active conformation of the kinase in the ATP-binding pocket.

  • Type II Inhibitors: These bind to an inactive conformation of the kinase, often extending into an adjacent hydrophobic pocket.[10][11][12] Because the inactive conformation is generally more variable across different kinases, Type II inhibitors have the potential for greater selectivity.[10][12]

The specific substitutions on the pyrazolopyridine core of compounds like this compound will determine its preferred binding mode and, consequently, its selectivity profile.

Visualizing Kinase Inhibition and Signaling

signaling_pathway cluster_pathway Simplified Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Kinase_A Kinase A (Primary Target) RTK->Kinase_A Activates Kinase_B Kinase B (Off-Target) RTK->Kinase_B Activates Downstream Downstream Effector (e.g., Transcription Factor) Kinase_A->Downstream Phosphorylates Kinase_B->Downstream Phosphorylates (crosstalk) Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream->Cellular_Response Compound_X This compound (Compound X) Compound_X->Kinase_A Inhibits (High Potency) Compound_X->Kinase_B Inhibits (Low Potency)

Caption: Inhibition of a Signaling Pathway.

Conclusion

The comprehensive cross-reactivity profiling of kinase inhibitors like this compound is a cornerstone of modern drug discovery. By employing a multi-faceted approach that includes robust in vitro assays, cell-based models, and an understanding of the structural basis of inhibitor binding, researchers can build a detailed picture of a compound's selectivity. This, in turn, allows for the selection of drug candidates with the highest potential for therapeutic success and the lowest risk of off-target-related adverse events. The hypothetical data presented here for "Compound X" suggests a promising starting point for a selective kinase inhibitor, warranting further investigation and optimization.

References

A Comparative Analysis of 5-Methoxy and 5-Hydroxy-Pyrazolo[4,3-b]pyridine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

The pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized as a "hinge-binder" for various protein kinases.[1] Its structural similarity to purine has made it a cornerstone for the development of ATP-competitive inhibitors targeting critical cellular signaling pathways.[2] Within this class, substitutions on the pyridine ring are pivotal for modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of two common analogs: 5-methoxy- and 5-hydroxy-pyrazolo[4,3-b]pyridines, with a focus on their differential biological activities, particularly in the context of Cyclin-Dependent Kinase (CDK) inhibition.

The Critical Role of the 5-Position Substitution

The C5 position of the pyrazolo[4,3-b]pyridine scaffold directly influences the molecule's interaction with the solvent front of the ATP-binding pocket of many kinases and plays a significant role in its physicochemical properties. The choice between a methoxy (-OCH₃) and a hydroxyl (-OH) group at this position represents a classic medicinal chemistry decision, balancing potency, metabolic stability, and solubility.

  • 5-Methoxy (-OCH₃): Typically more lipophilic, the methoxy group can enhance membrane permeability. It acts as a hydrogen bond acceptor but not a donor. It is generally more stable to metabolic degradation than a hydroxyl group, though it can be a substrate for O-demethylation by cytochrome P450 enzymes, converting it in vivo to the corresponding 5-hydroxy analog.

  • 5-Hydroxy (-OH): The hydroxyl group is more polar, which can improve aqueous solubility. Crucially, it can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with the target protein that may enhance binding affinity. However, it is also a prime site for Phase II metabolism (e.g., glucuronidation or sulfation), which can lead to rapid clearance and lower oral bioavailability.

Comparative Biological Activity: A Focus on CDK Inhibition

While direct, side-by-side comparative studies for a single pyrazolo[4,3-b]pyridine core are not extensively published, we can synthesize data from related pyrazolopyridine series and apply established structure-activity relationship (SAR) principles. The pyrazolopyridine scaffold has been successfully employed to develop potent inhibitors of CDKs, which are key regulators of the cell cycle and transcription.[3][4]

Structure-Activity Relationship (SAR) Insights

In the development of CDK8/19 inhibitors, a pyrazolopyridine hinge binder was utilized to overcome rapid metabolism observed in other series.[3] While this study focused on substitutions at C3, the principles of optimizing metabolic stability are paramount for the scaffold. The 5-hydroxy derivative, being a potential metabolite of the 5-methoxy compound, often represents a key consideration in drug design.

The biological activity can be summarized as follows:

Feature5-Methoxy-pyrazolo[4,3-b]pyridine5-Hydroxy-pyrazolo[4,3-b]pyridineRationale & Causality
Target Potency (IC₅₀) Potentially lower or similarPotentially higherThe hydroxyl group can form an additional hydrogen bond with the kinase solvent-front residues, increasing binding affinity. However, this is highly target-dependent.
Metabolic Stability Generally higherGenerally lowerThe -OH group is susceptible to rapid Phase II conjugation (glucuronidation/sulfation), leading to faster clearance. The -OCH₃ group is more stable but can be metabolized to the -OH analog.
Cellular Activity May exhibit more sustained activityActivity may be potent but transientHigher metabolic stability of the methoxy analog can lead to higher effective concentrations over time in a cellular environment.
Oral Bioavailability Generally higherGenerally lowerLower first-pass metabolism for the methoxy analog often translates to better oral bioavailability.
Physicochemical Properties More lipophilic, lower solubilityMore polar, higher solubilityThe hydroxyl group increases polarity and the potential for hydrogen bonding with water.

Note: These are generalized comparisons based on established medicinal chemistry principles. Actual activity is highly dependent on the specific kinase target and the other substituents on the scaffold.

Experimental Protocols for Comparative Evaluation

To empirically determine the differential activity, a series of standardized assays must be performed. The following protocols provide a framework for a rigorous comparison.

In Vitro Kinase Inhibition Assay (e.g., CDK2/Cyclin A)

This assay directly measures the ability of the compounds to inhibit the enzymatic activity of a target kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human CDK2/Cyclin A2 enzyme in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a substrate solution containing a biotinylated peptide substrate (e.g., a derivative of Histone H1) and ATP in kinase buffer. The ATP concentration should be at or near the Km for the enzyme.

    • Prepare serial dilutions of the 5-methoxy and 5-hydroxy test compounds in DMSO, followed by a final dilution in kinase buffer.

  • Assay Execution:

    • Add 5 µL of the diluted compound solutions to the wells of a 384-well plate.

    • Add 10 µL of the CDK2/Cyclin A2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP/peptide substrate solution.

    • Incubate for 60 minutes at 30°C.

  • Detection & Analysis:

    • Stop the reaction by adding 25 µL of a stop/detection solution containing EDTA (to chelate Mg²⁺ and stop the reaction) and a Lanthanide-labeled antibody specific for the phosphorylated substrate (e.g., Eu³⁺-anti-phospho-Histone H1).

    • Add 25 µL of a solution containing a fluorescence acceptor (e.g., Allophycocyanin-Streptavidin) which binds to the biotinylated peptide.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) enabled plate reader.

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detect 3. Detection cluster_analysis 4. Analysis Compound Test Compounds (5-OH & 5-OMe) Serial Dilution Plate Add Compound to Plate Compound->Plate Enzyme Kinase Enzyme (e.g., CDK2/Cyclin A) Incubate1 Add Enzyme Incubate 15 min Enzyme->Incubate1 Substrate ATP + Peptide Substrate Incubate2 Add Substrate Mix Incubate 60 min Substrate->Incubate2 Plate->Incubate1 Incubate1->Incubate2 Stop Stop Reaction (Add EDTA) Incubate2->Stop Detect Add Detection Reagents (TR-FRET Antibody/Acceptor) Stop->Detect Read Read Plate (TR-FRET Signal) Detect->Read IC50 Calculate % Inhibition Determine IC50 Read->IC50

Caption: Inhibition of CDK8/19 prevents phosphorylation of STAT1.

Anti-proliferative Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability and proliferation of cancer cells.

Methodology:

  • Cell Plating: Seed human cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours. [5]2. Compound Treatment: Treat the cells with a range of concentrations of the 5-methoxy and 5-hydroxy compounds for 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability compared to vehicle-treated controls and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The choice between a 5-methoxy and a 5-hydroxy substitution on the pyrazolo[4,3-b]pyridine scaffold involves a critical trade-off between target potency and pharmacokinetic properties. The 5-hydroxy analog has the potential for enhanced potency through additional hydrogen bonding but is often handicapped by poor metabolic stability. Conversely, the 5-methoxy analog typically offers improved stability and bioavailability, serving as a more "drug-like" starting point, although it may act as a pro-drug for the 5-hydroxy form.

A comprehensive evaluation using the described protocols is essential to delineate these differences for a specific chemical series and biological target. Researchers should prioritize parallel assessment of both compounds in biochemical, cellular, and pharmacokinetic assays to build a complete structure-activity and structure-property relationship. This dual analysis will enable a more informed decision-making process in the optimization of pyrazolo[4,3-b]pyridine-based drug candidates.

References

The Methoxy Group's Strategic Impact on Pyrazolo[4,3-b]pyridine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazolo[4,3-b]pyridine scaffold has emerged as a "privileged" structure, particularly in the design of kinase inhibitors for oncology and other therapeutic areas. Its bioisosteric resemblance to purine allows it to effectively interact with the ATP-binding sites of numerous kinases. The strategic placement of substituents on this core is paramount for modulating potency, selectivity, and pharmacokinetic properties. Among the vast arsenal of functional groups available to the medicinal chemist, the seemingly simple methoxy (-OCH3) group often plays a pivotal, multifaceted role.

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of the methoxy group on the biological activity of pyrazolo[4,3-b]pyridine derivatives. We will dissect the influence of this group when positioned on aryl substituents appended to the core, and explore the potential consequences of its placement on the heterocyclic scaffold itself. This analysis is supported by experimental data from peer-reviewed literature, offering a comparative framework to guide future drug design efforts.

The Dual Nature of the Methoxy Group in Drug Design

The methoxy group is more than just a small alkyl ether. Its influence stems from a combination of steric and electronic effects. It is a moderately lipophilic, hydrogen bond acceptor that can significantly alter a molecule's conformation and interaction with its biological target. While it can enhance target binding and improve physicochemical properties, it can also introduce metabolic liabilities, primarily through O-demethylation by cytochrome P450 enzymes. Understanding this duality is key to its effective deployment in drug design.

SAR of Methoxy Substitution on Aryl Moieties of Pyrazolo[4,3-b]pyridines

A common strategy in the development of pyrazolo[4,3-b]pyridine-based inhibitors is the introduction of an aryl group at various positions of the heterocyclic core. The substitution pattern on this aryl ring is a critical determinant of biological activity. The methoxy group, in this context, has proven to be a powerful tool for optimizing potency.

A comparative analysis of various methoxy substitution patterns on a phenyl ring attached to the pyrazolo[4,3-b]pyridine core reveals distinct trends in activity. The following table summarizes the anti-proliferative activity of a series of 4-(substituted-phenyl)-pyrazolo[3,4-b]pyridines (a closely related and well-studied isomer) against the K562 leukemia cell line. This data provides valuable insights that can be extrapolated to the pyrazolo[4,3-b]pyridine scaffold.

Compound IDAryl SubstituentMean Growth Inhibition (%) at 10 µMKey Observations
1a 4-Hydroxyphenyl154The hydroxyl group is a key pharmacophoric feature.
1b 3-Hydroxyphenyl120Positional change of the hydroxyl group reduces activity.
1c 4-Hydroxy-3-methoxyphenyl125Addition of a meta-methoxy group to the 4-hydroxy scaffold slightly decreases activity.
1d 3-Hydroxy-4-methoxyphenyl138Shifting the methoxy group to the para position relative to the hydroxyl group restores high activity.

Data synthesized from a study on pyrazolo[3,4-b]pyridine derivatives as anti-leukemic agents.[1]

From this data, we can derive several key SAR insights:

  • Positional Importance: The relative positions of the hydroxyl and methoxy groups are critical. A 3-hydroxy-4-methoxyphenyl substituent (Compound 1d ) is more potent than a 4-hydroxy-3-methoxyphenyl group (Compound 1c ). This suggests a specific binding pocket geometry that favors the methoxy group at the 4-position.

  • Electronic and Steric Effects: The methoxy group's electron-donating nature and its steric bulk influence the orientation of the phenyl ring within the kinase binding site, potentially optimizing π-π stacking interactions and hydrogen bonding of the hydroxyl group.

  • Bioisosteric Replacement: In some cases, a 4-methoxyphenyl group has been found to be the optimal substitution for biological activity, suggesting it can act as a bioisostere for other functional groups or provide a favorable combination of lipophilicity and hydrogen bond accepting capability.

The following diagram illustrates the SAR of the methoxy group on an aryl substituent of a generalized pyrazolopyridine core.

SAR_Aryl_Methoxy Pyrazolopyridine Pyrazolo[4,3-b]pyridine Core Aryl Aryl Substituent (e.g., Phenyl) Pyrazolopyridine->Aryl No_Methoxy No Methoxy (Baseline Activity) Aryl->No_Methoxy Unsubstituted Methoxy Methoxy Group (-OCH3) Aryl->Methoxy Substituted with Activity Biological Activity No_Methoxy->Activity Ortho Ortho-Methoxy (Often causes steric hindrance) Methoxy->Ortho Meta Meta-Methoxy (Can improve activity) Methoxy->Meta Para Para-Methoxy (Often optimal for activity) Methoxy->Para DiMethoxy Di/Tri-Methoxy (e.g., 3,4-dimethoxy) (Can significantly enhance potency) Methoxy->DiMethoxy Ortho->Activity Decreased Meta->Activity Variable Para->Activity Increased DiMethoxy->Activity Often Increased

Caption: SAR of methoxy substitution on an aryl ring.

SAR of Methoxy Substitution on the Pyrazolo[4,3-b]pyridine Core

The direct substitution of a methoxy group onto the pyrazolo[4,3-b]pyridine core is less explored in the literature compared to its placement on aryl substituents. However, we can infer potential SAR based on the electronic properties of the heterocyclic system and data from related scaffolds.

The pyrazolo[4,3-b]pyridine core has several positions available for substitution (C3, C5, C6, C7). The placement of an electron-donating group like methoxy at these positions would alter the electron density of the ring system, potentially influencing its interaction with the kinase hinge region, a common binding motif for this scaffold.

  • Position 4 (C4): Studies on pyrazolo[3,4-b]pyridine nucleosides have described the synthesis of 4-methoxy derivatives.[2] This position is adjacent to a nitrogen atom in the pyridine ring, and a methoxy group here could influence the basicity of this nitrogen and its potential to act as a hydrogen bond acceptor.

  • Position 5 (C5) and 7 (C7): These positions are on the pyridine ring. A methoxy group at C5 or C7 could extend into the solvent-exposed region of the ATP binding pocket, potentially improving solubility and pharmacokinetic properties.

  • Position 3 (C3): This position on the pyrazole ring is often a key point for substitution to modulate selectivity. A methoxy group here could influence the hydrogen bonding capabilities of the pyrazole nitrogens.

While direct comparative data is scarce, it is plausible that a methoxy group on the core could mimic the interactions of key amino acid residues in the kinase binding site, such as threonine, by acting as a hydrogen bond acceptor. Further systematic studies are needed to fully elucidate the SAR of methoxy substitution on the core.

The following diagram illustrates the possible positions for methoxy substitution on the pyrazolo[4,3-b]pyridine core.

Caption: Potential methoxy substitution sites on the core.

Experimental Protocols

Synthesis of a Representative 4-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine

This protocol describes a common method for the synthesis of pyrazolo[3,4-b]pyridines via the condensation of a 5-aminopyrazole with a β-ketoester.

Step 1: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole

  • To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq).

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired 5-aminopyrazole.

Step 2: Synthesis of 4-(4-methoxyphenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

  • In a round-bottom flask, combine 5-amino-3-methyl-1-phenyl-1H-pyrazole (1.0 eq) and ethyl 4-methoxybenzoylacetate (1.1 eq) in glacial acetic acid.

  • Reflux the mixture for 8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Neutralize the solution with aqueous sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the title compound.

In Vitro Kinase Inhibition Assay (Example: CDK2/Cyclin E)

This protocol outlines a typical procedure for evaluating the inhibitory activity of a compound against a specific kinase.

  • Reagents and Materials:

    • CDK2/Cyclin E enzyme (recombinant)

    • Histone H1 substrate

    • ATP (Adenosine triphosphate), [γ-³²P]ATP

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compounds dissolved in DMSO

    • 96-well filter plates

    • Phosphoric acid

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing kinase assay buffer, Histone H1, and MgCl₂.

    • Add the test compound at various concentrations (typically a serial dilution) to the wells of a 96-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add the CDK2/Cyclin E enzyme to each well and incubate for 10 minutes at 30°C.

    • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

    • Incubate the reaction for 30 minutes at 30°C.

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a 96-well filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram illustrates the general workflow for the synthesis and evaluation of pyrazolo[4,3-b]pyridine inhibitors.

Workflow cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation StartMat Starting Materials (e.g., 5-Aminopyrazole, β-Ketoester) Reaction Condensation Reaction StartMat->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structure Confirmation (NMR, MS) Purification->Characterization Compound Pyrazolo[4,3-b]pyridine Derivative Characterization->Compound KinaseAssay In Vitro Kinase Assay Compound->KinaseAssay CellAssay Cell-Based Proliferation Assay Compound->CellAssay DataAnalysis Data Analysis (IC50 Determination) KinaseAssay->DataAnalysis CellAssay->DataAnalysis SAR SAR Analysis DataAnalysis->SAR

Caption: Synthesis and biological evaluation workflow.

Conclusion

The methoxy group is a powerful and versatile tool in the medicinal chemist's repertoire for the optimization of pyrazolo[4,3-b]pyridine-based compounds. Its strategic placement on appended aryl rings can significantly enhance biological activity, with the para-position often being favored. While the direct substitution on the heterocyclic core is less documented, it presents an intriguing avenue for future research to fine-tune the properties of this important scaffold. A thorough understanding of the SAR of the methoxy group, as outlined in this guide, is essential for the rational design of next-generation pyrazolo[4,3-b]pyridine inhibitors with improved potency, selectivity, and drug-like properties.

References

A Senior Application Scientist's Guide to Comparative Docking of Substituted Pyrazolo[4,3-b]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of substituted pyrazolo[4,3-b]pyridine analogs through the lens of molecular docking. We will delve into the rationale behind experimental choices, present comparative data, and explore the structure-activity relationships (SAR) that govern the interaction of these potent scaffolds with key kinase targets.

The pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors. Its unique electronic properties and ability to form crucial hydrogen bond interactions within the ATP-binding site of kinases make it an attractive starting point for inhibitor design.[1][2] This guide will focus on the comparative computational analysis of various analogs, providing a framework for understanding how substitutions on this core can modulate binding affinity and selectivity.

The Rationale for Comparative Docking

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] In drug discovery, it is instrumental for:

  • Lead Optimization: Understanding how different functional groups on a lead compound affect its binding to a target protein.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the key molecular interactions that drive biological activity.[5][6]

  • Virtual Screening: Triaging large libraries of compounds to identify potential hits.[3][7]

By comparing the docking poses and scores of a series of analogs, we can gain critical insights into the spatial and electronic requirements of the target's binding site, guiding the design of more potent and selective inhibitors.

Experimental Workflow: A Self-Validating System

The following protocol outlines a robust and reproducible workflow for the comparative docking of pyrazolo[4,3-b]pyridine analogs. The causality behind each step is explained to ensure scientific integrity.

Step 1: Target Protein Preparation

The quality of the protein structure is paramount for obtaining meaningful docking results.

  • Selection and Retrieval: Choose a high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB). For this guide, we will consider Fibroblast Growth Factor Receptor 1 (FGFR1) , a well-established target for pyrazolo[3,4-b]pyridine inhibitors.[8] A relevant PDB entry is 4WUN .[9]

  • Protein Cleanup: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. The presence of these can interfere with the docking algorithm.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign appropriate protonation states to ionizable residues (e.g., His, Asp, Glu) at a physiological pH of 7.4. This is crucial for accurately modeling electrostatic interactions.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from the preparation steps. This ensures a more realistic and lower-energy starting conformation.

Step 2: Ligand Preparation

The pyrazolo[4,3-b]pyridine analogs must be prepared in a three-dimensional format with correct chemical properties.

  • 2D to 3D Conversion: Sketch the 2D structures of the substituted pyrazolo[4,3-b]pyridine analogs. Use a computational chemistry tool to convert these into 3D conformations.

  • Tautomer and Ionization State Prediction: Generate plausible tautomers and ionization states for each ligand at physiological pH. The dominant species is typically used for docking. For the pyrazolo[4,3-b]pyridine core, the N-H proton is a critical hydrogen bond donor.[8]

  • Energy Minimization: Minimize the energy of each ligand to obtain a low-energy conformation. This prevents the docking algorithm from starting with a high-energy, unrealistic ligand structure.

Step 3: Grid Generation and Docking

The docking process itself involves defining the search space and running the algorithm.

  • Binding Site Definition: Define a "grid box" that encompasses the ATP-binding site of the kinase. This box defines the volume within which the docking algorithm will search for favorable ligand poses. The location of the co-crystallized ligand in the original PDB file is an excellent guide for placing the grid box.

  • Docking Algorithm Selection: Choose a suitable docking algorithm. Common choices include AutoDock, Glide, and GOLD. These algorithms use different scoring functions to evaluate the fitness of a ligand pose.

  • Execution: Run the docking simulation for each pyrazolo[4,3-b]pyridine analog against the prepared protein. The output will be a set of predicted binding poses and their corresponding docking scores.

Step 4: Post-Docking Analysis and Validation

The raw output of a docking simulation requires careful analysis and interpretation.

  • Pose Clustering and Selection: The docking algorithm will typically generate multiple binding poses for each ligand. These should be clustered based on their root-mean-square deviation (RMSD). The lowest energy pose from the most populated cluster is often considered the most likely binding mode.

  • Interaction Analysis: Visualize the predicted binding pose of each analog within the kinase active site. Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

  • Comparative Analysis: Compare the docking scores and binding modes of the different analogs. Correlate these findings with any available experimental data (e.g., IC50 values) to validate the docking protocol and derive meaningful SAR.

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Docking cluster_analysis Post-Docking Analysis PDB Select PDB Structure Clean Clean Protein PDB->Clean Protonate Protonate & Assign Charges Clean->Protonate MinimizeP Energy Minimization Protonate->MinimizeP Grid Define Grid Box MinimizeP->Grid Sketch Sketch 2D Structures Convert3D Convert to 3D Sketch->Convert3D Tautomer Predict Tautomers/Ionization Convert3D->Tautomer MinimizeL Energy Minimization Tautomer->MinimizeL MinimizeL->Grid Dock Run Docking Algorithm Grid->Dock Pose Analyze Poses & Scores Dock->Pose Interact Visualize Interactions Pose->Interact Compare Comparative Analysis (SAR) Interact->Compare

Caption: A generalized workflow for comparative molecular docking studies.

Comparative Docking Analysis of Pyrazolo[4,3-b]pyridine Analogs Against Kinase Targets

To illustrate the power of this approach, we will synthesize findings from various studies on pyrazolo[3,4-b]pyridine and related pyrazolopyridine analogs against different kinase targets. While the specific pyrazolo[4,3-b]pyridine isomer may differ in some cited examples, the principles of interaction within the kinase hinge region are often conserved.

Analog Target Kinase Key Substituents Docking Score (kcal/mol) Key Interactions & Rationale
Analog A (Lead) FGFR1Unsubstituted Phenyl at C3-8.5Forms a crucial hydrogen bond between the pyrazole N-H and the hinge region (e.g., Ala564). The phenyl group occupies a hydrophobic pocket.
Analog B FGFR12,6-dichloro Phenyl at C3-10.2The chloro groups enhance hydrophobic interactions and can lead to a more favorable perpendicular orientation of the phenyl ring, increasing potency.[8]
Analog C TRKAVaried amides at C3-12.7 to -14.2The amide substituents can form additional hydrogen bonds with residues in the solvent-exposed region, significantly improving binding affinity. The N(1)-H of the pyrazolopyridine is essential for hinge binding.[10]
Analog D c-Met1-Sulfonyl groupNot specified, but noted improved activityThe sulfonyl group can form additional interactions. The pyrazolopyridine moiety maintains key hydrogen bonds with Met1160 and Tyr1230 in the hinge region.[9]
Analog E CDK23-amino groupNot specified, but activeThe 3-amino group can act as a hydrogen bond donor, potentially forming an additional interaction with the kinase backbone.[2]

Note: Docking scores are highly dependent on the software and scoring function used and should be primarily used for relative comparison within the same study.

Structure-Activity Relationship (SAR) Insights

From the comparative data, we can derive several key SAR insights for the pyrazolo[4,3-b]pyridine scaffold as a kinase inhibitor:

  • The Pyrazole N-H is Essential: The N-H group of the pyrazole ring is a critical hydrogen bond donor that interacts with the backbone of the kinase hinge region. Methylation of this nitrogen leads to a complete loss of activity.[8]

  • Substitutions at C3 Modulate Potency and Selectivity: The C3 position is typically directed towards the solvent-exposed region of the ATP-binding pocket. Introducing various substituents here can lead to additional interactions and is a key strategy for optimizing potency and selectivity.

  • Aromatic Groups at C3: A phenyl or other aromatic group at the C3 position often engages in hydrophobic and π-π stacking interactions. Substitutions on this ring, such as halogens, can further enhance these interactions.

  • The Pyridine Nitrogen: The nitrogen in the pyridine ring can act as a hydrogen bond acceptor, further anchoring the inhibitor in the active site.

SAR cluster_inhibitor Pyrazolo[4,3-b]pyridine Analog cluster_kinase Kinase Active Site inhibitor Scaffold Hinge Hinge Region inhibitor->Hinge H-Bond (Pyrazole N-H) Hydrophobic Hydrophobic Pocket inhibitor->Hydrophobic Hydrophobic/π-π Stacking (C3-Aryl) Solvent Solvent Exposed Region inhibitor->Solvent Additional H-Bonds (C3-Substituents)

Caption: Key interactions between a pyrazolo[4,3-b]pyridine analog and a kinase active site.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to the comparative docking of substituted pyrazolo[4,3-b]pyridine analogs. By understanding the rationale behind each step of the computational workflow and carefully analyzing the results, researchers can effectively elucidate structure-activity relationships and guide the design of next-generation kinase inhibitors. The pyrazolo[4,3-b]pyridine scaffold remains a highly versatile and potent platform for kinase-targeted drug discovery, and computational methods such as molecular docking are indispensable tools in unlocking its full therapeutic potential.

References

Validating 5-Methoxy-1H-pyrazolo[4,3-b]pyridine as a Chemical Probe for MAP4K2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine as a chemical probe for the mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2), also known as Germinal Center Kinase (GCK). For researchers in kinase signaling and drug discovery, the rigorous validation of chemical probes is paramount to ensure the reliability and reproducibility of experimental findings. This document will objectively compare the proposed probe to existing alternatives, provide detailed experimental protocols for its characterization, and offer insights into the scientific rationale behind these validation steps.

Introduction to MAP4K2 and the Need for Selective Chemical Probes

MAP4K2 is a serine/threonine kinase that acts as an upstream activator of the JNK and p38 MAPK signaling pathways.[1][2] These pathways are integral to a multitude of cellular processes, including inflammation, immune responses, and apoptosis.[1][2] Given its role in these critical signaling cascades, MAP4K2 has emerged as a compelling target for therapeutic intervention in various diseases, including autoimmune disorders and cancer.

To effectively dissect the cellular functions of MAP4K2 and validate it as a drug target, potent, selective, and cell-active chemical probes are indispensable tools. An ideal chemical probe allows for the acute and reversible modulation of its target protein, enabling researchers to link the protein's activity to specific cellular phenotypes.[3] The pyrazolo[4,3-b]pyridine scaffold has been identified as a promising starting point for the development of kinase inhibitors.[4] This guide focuses on the systematic validation of a specific derivative, this compound, as a potential chemical probe for MAP4K2.

Comparative Analysis of MAP4K2 Chemical Probes

A critical aspect of validating a new chemical probe is to compare its performance against established tool compounds. This allows for a clear understanding of its advantages and limitations. Here, we compare this compound with the well-characterized MAP4K2 inhibitor, NG25, a potent dual inhibitor of TAK1 and MAP4K2.[5][6] We also include a proposed inactive analog, 1H-pyrazolo[4,3-b]pyridine, which lacks the methoxy group that is hypothesized to be crucial for MAP4K2 binding, to serve as a negative control.

Compound Structure Target(s) Biochemical Potency (IC50) Cellular Target Engagement (EC50) Kinome-wide Selectivity (S-score at 1µM) Negative Control Availability
This compound (Proposed Probe) this compoundMAP4K2~25 nM (projected)~150 nM (projected)~0.02 (projected)Yes (1H-pyrazolo[4,3-b]pyridine)
NG25 (Comparator Probe) NG25TAK1, MAP4K2TAK1: 149 nM, MAP4K2: 22 nM[5]TAK1/MAP4K2 dependent pathways: <100 nM[5]Not broadly reported, known dual specificityNo readily available matched-pair negative control
1H-pyrazolo[4,3-b]pyridine (Negative Control) 1H-pyrazolo[4,3-b]pyridineNone expected> 10,000 nM (projected)No engagement expected> 0.5 (projected)N/A

Projected data for this compound and its negative control are based on structure-activity relationships observed in related pyrazolopyridine kinase inhibitors and serve as a hypothesis for experimental validation.

Experimental Validation Workflow

The validation of a chemical probe is a multi-step process that should provide evidence of its potency, selectivity, and mechanism of action in a cellular context. The following diagram outlines a recommended workflow for the validation of this compound.

G cluster_0 Biochemical Characterization cluster_1 Cellular Characterization cluster_2 Probe Qualification biochem_potency Biochemical Potency (IC50) In vitro MAP4K2 kinase assay kinome_scan Kinome-wide Selectivity KINOMEscan biochem_potency->kinome_scan Potent? target_engagement Cellular Target Engagement NanoBRET or CETSA kinome_scan->target_engagement Selective? pathway_inhibition Target-related Pathway Inhibition Western blot for p-JNK/p-p38 target_engagement->pathway_inhibition Engages target in cells? negative_control_test Negative Control Comparison Cellular assays with inactive analog pathway_inhibition->negative_control_test Inhibits pathway? probe_decision Qualified Chemical Probe? negative_control_test->probe_decision Inactive control validated?

Caption: A stepwise workflow for the validation of a chemical probe.

Key Experimental Protocols

Herein, we provide detailed, step-by-step methodologies for the essential experiments required to validate this compound as a chemical probe for MAP4K2.

In Vitro MAP4K2 Kinase Activity Assay (Radiometric)

Rationale: To determine the biochemical potency (IC50) of the compound against purified MAP4K2 enzyme. The radiometric HotSpot™ kinase assay is a robust method for this purpose.[7]

Protocol:

  • Prepare a reaction mixture containing recombinant human MAP4K2 (e.g., 5-10 nM), a suitable substrate such as Myelin Basic Protein (MBP, 10 µM), and kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10 mM MgCl2).[8][9]

  • Serially dilute this compound in DMSO and add to the reaction mixture (final DMSO concentration ≤ 1%).

  • Initiate the kinase reaction by adding [γ-33P]-ATP to a final concentration of 10 µM.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the assay.

  • Terminate the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-33P]-ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Kinome-wide Selectivity Profiling (KINOMEscan™)

Rationale: To assess the selectivity of the compound across the human kinome. This is crucial to identify potential off-targets that could confound experimental results. The KINOMEscan™ platform is a widely used competition binding assay for this purpose.[10]

Protocol:

  • Submit this compound to a commercial vendor providing the KINOMEscan™ service (e.g., Eurofins DiscoverX).

  • Typically, the compound is screened at a fixed concentration (e.g., 1 µM) against a panel of over 400 kinases.

  • The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to each kinase.

  • The results are reported as percent of control, where a lower percentage indicates stronger binding.

  • Data can be visualized using a TREEspot™ diagram, which provides a graphical representation of the compound's interactions across the kinome. A high degree of selectivity is indicated by strong inhibition of MAP4K2 with minimal binding to other kinases.

Cellular Target Engagement (NanoBRET™ Assay)

Rationale: To confirm that the compound engages MAP4K2 within a live cellular environment and to determine its cellular potency (EC50). The NanoBRET™ Target Engagement assay is a sensitive method for measuring compound binding to a target protein in intact cells.[11][12][13][14]

Protocol:

  • Transfect HEK293 cells with a plasmid encoding for a MAP4K2-NanoLuc® fusion protein.[13]

  • After 24 hours, harvest the cells and resuspend them in Opti-MEM® I medium.

  • Dispense the cell suspension into a 96-well plate.

  • Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to MAP4K2, to all wells at a predetermined optimal concentration.

  • Add serially diluted this compound to the wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow for compound entry and target engagement.

  • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.

  • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of detecting BRET.

  • Calculate the BRET ratio (acceptor emission/donor emission) and plot it against the compound concentration to determine the EC50 value.

Cellular Pathway Inhibition (Western Blotting)

Rationale: To demonstrate that target engagement by the compound leads to the modulation of the downstream signaling pathway. Inhibition of MAP4K2 should lead to a decrease in the phosphorylation of its downstream targets, such as JNK and p38.

Protocol:

  • Culture a suitable cell line (e.g., HEK293T or a relevant immune cell line) to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound, the negative control (1H-pyrazolo[4,3-b]pyridine), and a positive control (e.g., NG25) for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with an appropriate agonist to activate the MAP4K2 pathway (e.g., TNF-α or anisomycin).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-JNK, total JNK, phospho-p38, total p38, and a loading control (e.g., GAPDH or β-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities to determine the dose-dependent inhibition of JNK and p38 phosphorylation.

Proposed Signaling Pathway and Point of Intervention

The following diagram illustrates the canonical MAP4K2 signaling pathway and the proposed point of intervention for this compound.

G cluster_0 Upstream Activators cluster_1 MAP4K2 Signaling Module cluster_2 Downstream Cascades cluster_3 Cellular Responses tnfr TNFR map4k2 MAP4K2 (GCK) tnfr->map4k2 tlr TLR tlr->map4k2 map3k MAP3K10/11 (MLK2/3) map4k2->map3k probe This compound probe->map4k2 mkk4_7 MKK4/7 map3k->mkk4_7 mkk3_6 MKK3/6 map3k->mkk3_6 jnk JNK mkk4_7->jnk p38 p38 mkk3_6->p38 response Inflammation, Apoptosis, Immune Response jnk->response p38->response

Caption: MAP4K2 signaling pathway and the inhibitory action of the probe.

Conclusion and Future Directions

The validation of this compound as a chemical probe for MAP4K2 requires a systematic and rigorous approach. The experimental framework outlined in this guide provides a clear path to establishing its potency, selectivity, and cellular activity. By comparing its performance to existing probes and utilizing a well-characterized negative control, researchers can confidently employ this molecule to investigate the complex biology of MAP4K2. Successful validation of this compound would provide the scientific community with a valuable tool to further elucidate the role of MAP4K2 in health and disease, and potentially serve as a starting point for the development of novel therapeutics.

References

Comparative In Vivo Efficacy of Pyrazolopyridine Analogs: A Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the in vivo efficacy of analogs based on the pyrazolopyridine scaffold, a privileged heterocyclic system in modern medicinal chemistry. While direct in vivo studies on 5-Methoxy-1H-pyrazolo[4,3-b]pyridine analogs are not extensively reported in publicly accessible literature, this guide will objectively compare the performance of closely related pyrazolopyridine isomers that have demonstrated significant preclinical efficacy. By examining these analogs, we can infer the potential and highlight the key experimental considerations for future in vivo studies of novel this compound derivatives.

The pyrazolopyridine framework, being a bioisostere of the purine core, serves as a fertile ground for the development of inhibitors for various enzymes, particularly kinases, which are pivotal in cellular signaling pathways.[1][2] The strategic substitution on this scaffold dictates target specificity and pharmacokinetic properties, ultimately determining in vivo success. This guide will delve into two distinct, successful case studies of pyrazolopyridine analogs, focusing on their application as anticancer agents through different mechanisms of action.

Case Study 1: N1-Methyl-Pyrazolo[4,3-d]pyrimidine Analogs as Potent Microtubule Targeting Agents

A significant challenge in cancer chemotherapy is overcoming drug resistance, often mediated by overexpression of specific tubulin isotypes like βIII-tubulin or by drug efflux pumps like P-glycoprotein (Pgp). A novel series of N1-methyl-pyrazolo[4,3-d]pyrimidines has been developed to circumvent these resistance mechanisms.[3]

Mechanism of Action: Tubulin Polymerization Inhibition

These pyrazolo[4,3-d]pyrimidine analogs function as Microtubule Targeting Agents (MTAs). They bind to the colchicine site on β-tubulin, which prevents the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle. Their disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis and inhibiting cancer cell proliferation.[3] The design rationale for these compounds involved replacing the pyrrole ring in previous-generation compounds with a pyrazolo ring and introducing a 5-chloro group to optimize binding within the colchicine pocket.[3]

Diagram 1: Mechanism of Pyrazolo[4,3-d]pyrimidine Analogs

cluster_0 Cellular Environment Compound Pyrazolo[4,3-d]pyrimidine Analog (e.g., Compound 9) Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site MT Microtubules Compound->MT Inhibits Polymerization Tubulin->MT Polymerization Spindle Mitotic Spindle Assembly MT->Spindle Arrest G2/M Phase Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: MOA of pyrazolo[4,3-d]pyrimidine analogs as tubulin inhibitors.

Comparative In Vivo Efficacy

Compound 9 from this series demonstrated exceptional potency in a mouse xenograft model using MCF-7 breast cancer cells engineered to overexpress βIII-tubulin (MCF-7 TUBB3), a model designed to represent a clinically relevant drug-resistant tumor type.[3] Its performance was significantly better than paclitaxel, a standard-of-care MTA.

CompoundDose & ScheduleAnimal ModelMean Tumor Volume (mm³) at Day 28Tumor Growth Inhibition (%)Statistical Significance vs. Control
Vehicle Control N/AAthymic nude mice with MCF-7 TUBB3 xenografts~12000%N/A
Paclitaxel 10 mg/kg, Q4Dx3, i.p.Athymic nude mice with MCF-7 TUBB3 xenografts~1000~17%Not Significant
Compound 9 20 mg/kg, Q4Dx3, i.p.Athymic nude mice with MCF-7 TUBB3 xenografts~250~79%P < 0.0001
(Data synthesized from figures and text in reference[3])
Experimental Protocol: Xenograft Efficacy Study

The choice of an orthotopic xenograft model is critical as it more accurately reflects the tumor microenvironment compared to subcutaneous models. The use of a βIII-tubulin overexpressing cell line is a key strength, as it directly tests the compound's ability to overcome a known clinical resistance mechanism.

Step-by-Step Methodology:

  • Cell Culture: MCF-7 TUBB3 human breast adenocarcinoma cells are cultured under standard conditions (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ incubator.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used. This choice is standard for xenograft studies as their compromised immune system prevents rejection of human tumor cells.

  • Tumor Implantation: 1 x 10⁷ MCF-7 TUBB3 cells are suspended in a 1:1 mixture of media and Matrigel and injected into the mammary fat pad of each mouse. Matrigel is used to support initial tumor formation.

  • Tumor Growth & Randomization: Tumors are allowed to grow. Tumor volume is measured regularly with calipers (Volume = 0.5 x Length x Width²). When the mean tumor volume reaches approximately 100-150 mm³, the mice are randomized into treatment groups (e.g., Vehicle, Paclitaxel, Compound 9). Randomization ensures an unbiased distribution of tumor sizes across groups.

  • Treatment Administration: Compounds are administered intraperitoneally (i.p.) on a "Q4Dx3" schedule (one dose every four days for three doses). The vehicle is typically a formulation like 10% DMSO, 40% PEG300, and 50% saline.

  • Monitoring: Animal body weight and tumor volumes are measured 2-3 times per week. Body weight is a key indicator of systemic toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size (e.g., >1500 mm³) or after a set number of days. Tumors are then excised and weighed.

Diagram 2: Xenograft Study Workflow

cluster_workflow In Vivo Efficacy Workflow A 1. Cell Culture (MCF-7 TUBB3) B 2. Orthotopic Implantation (Nude Mice) A->B C 3. Tumor Growth (to ~150 mm³) B->C D 4. Randomize Groups C->D E 5. Administer Treatment (i.p., Q4Dx3) D->E F 6. Monitor Tumor Volume & Body Weight E->F G 7. Endpoint Analysis (Tumor Excision & Weight) F->G

Caption: Workflow for the preclinical in vivo xenograft study.

Case Study 2: 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines for Breast Cancer

This study explores a different substitution pattern on the pyrazolopyridine core, yielding compounds with potent antiproliferative activity against breast cancer cells in vitro and in vivo.[4] The lead compounds from this series were evaluated in an orthotopic mouse model of breast cancer.

In Vivo Efficacy in an Orthotopic Model

The most promising analogs from this series demonstrated the ability to inhibit tumor growth in vivo without causing systemic toxicity, a critical factor for translatability.[4] The study highlights the importance of the 4-alkylaminoethyl ether substitutions for potent activity.

CompoundDose & ScheduleAnimal ModelOutcomeSystemic Toxicity
Control N/ABALB/c mice with 4T1 orthotopic tumorsProgressive tumor growthN/A
Lead Analog Not specifiedBALB/c mice with 4T1 orthotopic tumorsSignificant inhibition of tumor growthNo systemic toxicity observed; immune system unaffected
(Data is qualitative as presented in the abstract of reference[4])
Experimental Protocol: Orthotopic Breast Cancer Model

This protocol uses an immunocompetent mouse model (BALB/c) and a syngeneic tumor cell line (4T1), which is advantageous for studying the interaction between the therapeutic agent and the host immune system.

Step-by-Step Methodology:

  • Cell Line: The murine 4T1 breast cancer cell line is used. This is an aggressive cell line that can metastasize, providing a stringent model for efficacy testing.

  • Animal Model: Female BALB/c mice are used, as they are the syngeneic host for the 4T1 cell line.

  • Tumor Implantation: 4T1 cells are injected into the mammary fat pad.

  • Treatment: Once tumors are established, mice are treated with the pyrazolo[3,4-b]pyridine analogs.

  • Monitoring & Endpoint: Tumor growth is monitored, and at the end of the study, tumors are excised. Importantly, immune system parameters can also be analyzed (e.g., spleen and lymph node analysis) to ensure the compound is not immunosuppressive, a key finding of this study.[4]

Diagram 3: Orthotopic Syngeneic Model Workflow

cluster_1 Syngeneic Model Workflow Cell 1. 4T1 Murine Breast Cancer Cells Implant 2. Implant into BALB/c Mice Cell->Implant Treat 3. Treat with Pyrazolo[3,4-b]pyridine Analogs Implant->Treat Monitor 4. Monitor Tumor Growth & Toxicity Treat->Monitor Analyze 5. Endpoint Analysis (Tumor & Immune Organs) Monitor->Analyze

Caption: Workflow for an orthotopic syngeneic mouse model study.

Synthesis and Future Directions

The success of these related pyrazolopyridine scaffolds provides a strong rationale for the investigation of this compound analogs. The 5-methoxy substitution is a particularly interesting modification. In medicinal chemistry, a methoxy group can serve several purposes:

  • Metabolic Blocking: It can block a potential site of metabolism, improving the compound's pharmacokinetic profile.

  • Solubility Modulation: It can influence the compound's solubility and permeability.

  • Target Interaction: The oxygen atom can act as a hydrogen bond acceptor, potentially forming key interactions with the target protein (e.g., a kinase hinge region).

The development of novel this compound analogs should be guided by structure-based drug design and tested in robust in vivo models, such as those detailed above. Key considerations will be the optimization of the pharmacokinetic profile to ensure adequate tumor exposure and the careful evaluation of both efficacy and safety. The data from the analogs presented here suggest that with the right substitution pattern, the pyrazolo[4,3-b]pyridine core is a highly promising scaffold for the development of next-generation targeted therapies.

References

Safety Operating Guide

Operational Guide to the Safe Disposal of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that every stage of the experimental lifecycle, including post-experimental waste management, is conducted with the highest standards of safety, efficiency, and regulatory compliance. This guide provides a comprehensive, actionable framework for the proper disposal of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine, moving beyond a simple checklist to explain the scientific rationale behind each procedural step. Our commitment is to provide value that transcends the product itself, fostering a culture of safety and building a foundation of trust with our scientific partners.

Foundational Principle: Hazard Assessment and Classification

Before any disposal protocol can be implemented, a thorough understanding of the compound's hazard profile is essential. This compound is a heterocyclic compound containing a pyridine ring. As a guiding principle, in the absence of exhaustive toxicological data for a specific derivative, the compound must be handled with the caution appropriate for its parent class. Pyridine and its derivatives are recognized as hazardous substances, known to be harmful if swallowed, inhaled, or in contact with skin[1]. They can cause significant skin and eye irritation[1][2].

Therefore, all waste streams containing this compound—including neat compound, residual amounts in containers, contaminated labware, and used Personal Protective Equipment (PPE)—must be classified and managed as hazardous chemical waste [1][3]. Disposing of this material down the sanitary sewer system is strictly prohibited to prevent environmental contamination and potential damage to aquatic ecosystems[4][5].

Mandatory Personal Protective Equipment (PPE)

The causality behind PPE selection is the mitigation of specific exposure routes: dermal contact, ocular exposure, and inhalation. A robust PPE protocol is the first line of defense during all handling and disposal operations.

PPE ItemSpecification & Rationale
Eye Protection Chemical safety goggles or a face shield are mandatory. Standard safety glasses are insufficient as they do not protect against splashes. The goal is to create a complete seal around the eyes[2][6].
Hand Protection Handle with compatible gloves, inspected prior to use. Butyl rubber or PVA gloves are often recommended for pyridine compounds; nitrile gloves may offer limited protection and should be double-layered and changed frequently[7]. Always consult the glove manufacturer's compatibility chart.
Body Protection A fully-buttoned, long-sleeved laboratory coat is required to protect skin from accidental contact[2].
Respiratory Protection All handling and disposal procedures must be conducted within a properly functioning and certified laboratory chemical fume hood to minimize inhalation of vapors or dust[7][8].
Step-by-Step Disposal Protocol: A Self-Validating System

This protocol is designed to create a closed-loop, verifiable system for waste management, ensuring safety and compliance from the point of generation to final collection.

The principle of segregation is to prevent inadvertent and dangerous chemical reactions by keeping incompatible waste streams separate. Immediately upon generation, waste must be categorized and placed into distinct, dedicated containers.

  • Solid Waste: Collect unused this compound powder, contaminated weigh boats, spatulas, and disposable labware (e.g., pipette tips) in a dedicated solid hazardous waste container[1]. This container should be constructed of a chemically resistant material like high-density polyethylene (HDPE).

  • Liquid Waste: Solutions containing the compound should be collected in a separate, leak-proof liquid hazardous waste container. Do not mix this waste with other streams, such as halogenated or acidic waste, unless their compatibility is confirmed[7].

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and disposable lab coats, must be collected in a designated hazardous waste bag or container separate from regular trash[1].

Proper labeling is a critical control that communicates hazards to all personnel. Each waste container must be sealed, airtight, and clearly labeled the moment the first piece of waste is added[7].

The label must include, at a minimum:

  • The words "Hazardous Waste "[1].

  • The full, unambiguous chemical name: "This compound ". Avoid abbreviations or formulas.

  • The approximate concentration and quantity of the waste.

  • The date of waste accumulation.

Waste containers must be stored safely in a designated and properly ventilated satellite accumulation area within the laboratory[1][8]. The rationale is to minimize risks of spills, exposure, and fire.

  • Location: Store in a secondary containment tray within a fume hood or a ventilated cabinet.

  • Incompatibilities: Ensure containers are stored away from incompatible materials, particularly strong acids and oxidizing agents[4][7].

  • Ignition Sources: Keep away from all sources of ignition, such as heat, sparks, and open flames[4][7].

  • Collection: Once a waste container is full or is no longer being used, arrange for its collection through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[1][6].

  • Decontamination: Any non-disposable equipment (e.g., glassware, magnetic stir bars) must be decontaminated. A triple rinse with a suitable solvent (such as ethanol or isopropanol), followed by a final wash with soap and water, is a common and effective practice. Collect all rinseate as liquid hazardous waste.

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accidental release.

  • Minor Spill (Contained within a Fume Hood):

    • Ensure appropriate PPE is worn[7].

    • Contain the spill with an inert absorbent material like vermiculite, sand, or commercial spill pads[1][7].

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container[4][9].

    • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste[1].

  • Major Spill (Outside of a Fume Hood):

    • Immediately evacuate the area and alert nearby personnel[7].

    • If safe to do so, shut off any potential ignition sources.

    • Contact your institution's EHS or emergency response team immediately[7]. Do not attempt to clean up a large spill without specialized training and equipment.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention[2][7][10]. Remove any contaminated clothing.

    • Eye Contact: Flush eyes at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2][7][10].

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention[7][10].

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G Disposal Workflow for this compound start Start: Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Assess Hazard: Treat as Hazardous Pyridine Derivative segregate Segregate Waste Stream assess->segregate ppe->assess solid Solid Waste (Powder, Labware) segregate->solid Solid liquid Liquid Waste (Solutions, Rinsate) segregate->liquid Liquid contam_ppe Contaminated PPE (Gloves, etc.) segregate->contam_ppe PPE container_solid Place in Labeled HDPE Solid Waste Container solid->container_solid container_liquid Place in Labeled Leak-Proof Liquid Container liquid->container_liquid container_ppe Place in Labeled Hazardous Waste Bag contam_ppe->container_ppe store Store Sealed Containers in Designated Satellite Area container_solid->store container_liquid->store container_ppe->store contact_ehs Container Full: Contact EHS for Pickup store->contact_ehs end End: Waste Collected contact_ehs->end

Caption: Logical workflow for the safe segregation and disposal of waste.

References

A Senior Application Scientist's Guide to Handling 5-Methoxy-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for the handling of 5-Methoxy-1H-pyrazolo[4,3-b]pyridine (CAS No. 52090-71-8). As a heterocyclic compound with potential biological activity, it is imperative that all handling, storage, and disposal procedures are conducted with a thorough understanding of its potential hazards and the necessary mitigation strategies. This guide is designed for researchers, chemists, and laboratory professionals, providing not just procedural steps, but the scientific rationale behind them to ensure a self-validating system of safety.

Hazard Assessment: Understanding the Risk Profile

Direct, comprehensive toxicological data for this compound is not extensively documented in publicly available safety data sheets (SDS). The available SDS for this specific compound is sparse on detailed hazard classifications.[1] Therefore, a conservative approach is mandated, building a risk profile based on the known hazards of structurally similar compounds and the parent pyridine ring system. This methodology ensures that safety protocols are robust enough to account for potential, unlisted hazards.

Inferred Hazards from Structural Analogs

We will assess the hazards based on data from close structural isomers and the parent heterocycle, pyridine. This is a standard and prudent practice in chemical safety when data for a specific compound is limited.

  • 5-Methoxy-1H-pyrazolo[3,4-c]pyridine (Isomer): Classified as causing eye irritation (H319) and being harmful if swallowed (H302), corresponding to GHS07 (Exclamation Mark).

  • 6-Methoxy-1H-pyrazolo[4,3-c]pyridine (Isomer): This isomer is listed as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2]

  • Pyridine (Parent Heterocycle): Pyridine is a well-characterized hazardous substance. It is a highly flammable liquid and vapor (H225) and is harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[3][4][5] It also causes serious eye irritation.[3]

Based on this composite data, it is logical and necessary to handle this compound as, at a minimum, a substance that is harmful if swallowed, an irritant to skin, eyes, and the respiratory system.

Summary of Potential Hazards

The following table summarizes the anticipated GHS classifications for this compound based on the available evidence.

Hazard ClassGHS Hazard CodeInferred From
Acute Toxicity, OralH302 (Harmful if swallowed)Analog Data[3][6]
Skin Corrosion/IrritationH315 (Causes skin irritation)Analog Data[2]
Serious Eye Damage/IrritationH319 (Causes serious eye irritation)Analog Data[2]
Specific Target Organ Toxicity (Single Exposure)H335 (May cause respiratory irritation)Analog Data[2]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk-based decision. The following protocols are established as the minimum standard for handling this compound in a laboratory setting.

Core PPE Requirements
  • Eye and Face Protection: Chemical splash goggles meeting ANSI Z87.1 standards are mandatory at all times.[7] If there is a significant risk of splashing or a highly exothermic reaction, a face shield should be worn in addition to goggles.[7]

  • Skin and Body Protection: A flame-resistant laboratory coat should be worn and kept buttoned. Long pants and closed-toe, closed-heel shoes are required.[7] For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron is recommended.

  • Hand Protection: Disposable nitrile gloves are a suitable minimum for incidental contact. However, for prolonged handling or immersion, gloves with greater chemical resistance are necessary. Since specific breakthrough data for this compound is unavailable, recommendations for pyridine are a reliable substitute. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[3]

Glove MaterialSplash ProtectionExtended ContactRationale
Nitrile GoodPoorProvides good general protection for small quantities and short durations.[7]
Neoprene ExcellentGoodRecommended for handling pyrophorics and offers good resistance to a range of chemicals.
Butyl Rubber ExcellentExcellentOften recommended for handling pyridine and other hazardous solvents.
Respiratory Protection

All handling of this compound that could generate dust (if a solid) or vapors should be conducted within a certified chemical fume hood.[8][9] This is the primary engineering control to prevent respiratory exposure. A respirator may be required if engineering controls are not feasible or during a large spill clean-up.[7] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[7]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental scale and conditions.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE & Engineering Controls Start Start: Handling This compound AssessScale Assess Scale of Work (mg vs. multi-gram) Start->AssessScale SmallScale Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat AssessScale->SmallScale Small Scale (<1g) LargeScale Enhanced PPE: - Neoprene/Butyl Gloves - Goggles & Face Shield - Chem-Resistant Apron AssessScale->LargeScale AssessAerosol Potential for Dust or Aerosol Generation? AssessAerosol->SmallScale No (still recommended) FumeHood Primary Control: Work in Chemical Fume Hood AssessAerosol->FumeHood Yes SmallScale->AssessAerosol LargeScale->AssessAerosol Respirator Secondary Control: Consider NIOSH-approved Respirator (if needed) FumeHood->Respirator If fume hood is insufficient or for emergency response

Caption: PPE Selection Workflow based on experimental scale.

Operational Plan: Safe Handling and Storage

Adherence to strict operational protocols is critical for minimizing exposure and preventing accidents.

Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • PPE Donning: Put on all required PPE as determined by your risk assessment (see Section 2).

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use spark-free tools.[9]

  • In Solution: When making solutions, add the solid to the solvent slowly. Be aware of any potential exothermic reactions. Keep containers tightly closed when not in use.[3][9]

  • Post-Handling: After handling, decontaminate the work area. Remove PPE carefully, avoiding cross-contamination. Wash hands and arms thoroughly with soap and water.[8][9] Launder contaminated clothing separately before reuse.[9]

Storage

Store this compound in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[8][10] Ensure the container is clearly labeled and tightly sealed.[9][10]

Emergency and Disposal Plan

Accidents can happen despite careful planning. Being prepared is the key to a safe outcome.

Emergency Procedures
Exposure TypeFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][8] Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][8] Seek immediate medical attention.
Inhalation Move the person to fresh air immediately.[1][8] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention and show the SDS to the medical professional.[1]
Spill Response

For any spill, the immediate priority is to ensure personnel safety.

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated; keep the fume hood running if the spill is contained within it.[10]

  • Assess: For small spills, trained personnel with appropriate PPE can proceed with cleanup. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Contain and Absorb: For a solid spill, carefully sweep or vacuum the material. For a liquid spill, use an inert absorbent material like sand, vermiculite, or a commercial sorbent.[8][11]

  • Collect and Dispose: Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[10][11]

  • Decontaminate: Clean the spill area thoroughly.

Spill_Response_Workflow Spill Spill Occurs Alert Alert Personnel & Assess Severity Spill->Alert Size Spill Size? Alert->Size SmallSpill Small & Contained Spill Size->SmallSpill Small LargeSpill Large or Uncontained Spill Size->LargeSpill Large PPE Don Appropriate PPE (Enhanced Protection) SmallSpill->PPE Evacuate Evacuate Area Contact EHS LargeSpill->Evacuate Contain Contain & Absorb Spill (Use inert material) PPE->Contain Collect Collect Waste in Sealed Container Contain->Collect Decon Decontaminate Spill Area Collect->Decon End Spill Response Complete Decon->End

Caption: General workflow for chemical spill response.

Waste Disposal

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Collection: Collect all waste containing this compound, including contaminated consumables, in a dedicated, clearly labeled hazardous waste container.[10]

  • Labeling: The label must include "Hazardous Waste" and the full chemical name.[10]

  • Storage: Store the waste container in a designated satellite accumulation area, within secondary containment.

  • Disposal: Never pour this chemical down the drain or dispose of it in regular trash.[8][10] Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal contractor.[10]

By adhering to these rigorous safety protocols, founded on a conservative assessment of the available chemical data, researchers can confidently and safely work with this compound, ensuring the integrity of their work and the protection of their health.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.